Alpinetin
Description
This compound is a natural product found in Boesenbergia rotunda, Alpinia pinnanensis, and other organisms with data available.
Properties
IUPAC Name |
(2S)-7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCWVDPMPFUGF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189620 | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-2-phenyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36052-37-6 | |
| Record name | (-)-Alpinetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36052-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Alpinetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-2-phenyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPINETIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX3EL59QD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alpinetin: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpinetin, a naturally occurring dihydroflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1] This technical guide provides a comprehensive overview of the principal natural sources of this compound and a detailed examination of the contemporary methodologies employed for its extraction and purification. The content herein is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering a comparative analysis of various extraction techniques, detailed experimental protocols, and insights into the molecular pathways modulated by this promising bioactive compound.
Natural Sources of this compound
This compound is predominantly found in various species of the Zingiberaceae (ginger) family, most notably within the genus Alpinia.[2] While Alpinia katsumadai Hayata is a primary and well-documented source, this compound has also been isolated from a range of other plants. A summary of notable natural sources is presented in Table 1.
Table 1: Principal Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Alpinia katsumadai Hayata | Zingiberaceae | Seeds | [2] |
| Alpinia officinarum Hance | Zingiberaceae | Rhizomes | [3] |
| Alpinia zerumbet | Zingiberaceae | Rhizomes | [4] |
| Alpinia galanga (L.) Willd | Zingiberaceae | Rhizomes | [5] |
| Alpinia mutica Roxb. | Zingiberaceae | Rhizomes | [2] |
| Alpinia hainanensis K. Schum. | Zingiberaceae | Not Specified | [2] |
| Alpinia intermedia Gagnep. | Zingiberaceae | Not Specified | [2] |
| Amomum subulatum Roxb. | Zingiberaceae | Seeds | [6] |
| Boesenbergia rotunda (L.) Mansf. | Zingiberaceae | Not Specified | [1] |
| Campomanesia phaea | Myrtaceae | Leaves | [7] |
| Dalbergia parviflora | Fabaceae | Heartwood | [7] |
Extraction Methodologies
The extraction of this compound from its natural matrices is a critical step that significantly influences the yield and purity of the final product. A variety of techniques, ranging from conventional solvent extraction to modern, technologically advanced methods, have been employed. This section provides a comparative overview of these methods, with quantitative data summarized in Table 2.
Conventional Solvent Extraction
Conventional methods, such as maceration and Soxhlet extraction, rely on the solvent's ability to dissolve and extract the target compound from the plant material. The choice of solvent is crucial and is dictated by the polarity of this compound.
-
Maceration: This simple technique involves soaking the plant material in a solvent for an extended period.
-
Soxhlet Extraction: This method offers a more efficient extraction through continuous reflux of the solvent over the plant material.
Advanced Extraction Techniques
To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques have been developed and optimized for flavonoid extraction.
-
Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, leading to the disruption of plant cell walls and enhanced release of bioactive compounds.[8] MAE offers significant advantages in terms of speed and efficiency.
-
Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to create micro-disruptions in the plant cell walls, facilitating solvent penetration and the release of intracellular contents.[9] This method is known for its effectiveness at lower temperatures, which helps to prevent the degradation of thermolabile compounds.
Table 2: Comparison of this compound Extraction Methods and Yields
| Plant Source | Extraction Method | Solvent(s) | Key Parameters | This compound Yield | Purity | Reference(s) |
| Alpinia katsumadai | Microwave-Assisted Extraction (MAE) followed by HSCCC | n-hexane-ethyl acetate-methanol-water (3:7:6:4, v/v/v/v) | Not specified | 7.5 mg from 2.0 g crude sample | 98.3% | [8] |
| Alpinia katsumadai | Microwave-Assisted Extraction (MAE) followed by HSCCC | n-hexane-ethyl acetate-ethanol-water (5:6:5:5, v/v) | Not specified | 14.47 mg from 158.4 mg crude extract | 99.01% | [10][11] |
| Alpinia katsumadai | High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-ethyl acetate-methanol-water (5:5:7:3, v/v) | Flow rate: 2.0 mL/min, Revolution speed: 800 rpm, Temp: 25°C | 17.2 mg from 100 mg crude extract | 98.1% | [12] |
| Alpinia galanga | Maceration | Ethyl Acetate | Not specified | Highest among tested solvents | Not specified | [5] |
| Alpinia galanga | Maceration | Chloroform | Not specified | Moderate | Not specified | [5] |
| Alpinia galanga | Maceration | Hexane | Not specified | Low | Not specified | [5] |
| Alpinia galanga | Maceration | Water | Not specified | Very Low | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction and purification of this compound.
Protocol for Microwave-Assisted Extraction (MAE) of this compound from Alpinia katsumadai
Objective: To extract this compound from the seeds of Alpinia katsumadai using MAE.
Materials and Equipment:
-
Dried and powdered seeds of Alpinia katsumadai
-
Microwave extraction system
-
Extraction solvent: 70% ethanol (B145695)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Alpinia katsumadai seeds and place them in a microwave-transparent extraction vessel.
-
Add 100 mL of 70% ethanol to the vessel (solid-liquid ratio of 1:10 g/mL).
-
Place the vessel in the microwave extractor.
-
Set the microwave power to 265 W and the extraction time to 10 minutes.
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to separate the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.
-
The crude extract can be further purified using chromatographic techniques.
This protocol is based on the optimized conditions described for flavonoid extraction from related species and general MAE principles.[8]
Protocol for High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound
Objective: To purify this compound from a crude extract using HSCCC.
Materials and Equipment:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for purity analysis
-
Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (5:5:7:3, v/v)
-
Crude this compound extract
-
Mobile phase and stationary phase containers
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing n-hexane, ethyl acetate, methanol, and water in the specified ratio in a separatory funnel. Allow the phases to separate completely. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC System Equilibration:
-
Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min while the column is rotating at a speed of 800 rpm.
-
Continue pumping until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established (a stable retention of the stationary phase is achieved).
-
-
Sample Preparation and Injection: Dissolve a known amount of the crude this compound extract (e.g., 100 mg) in a small volume of the biphasic solvent system (1:1 mixture of upper and lower phases). Inject the sample solution into the HSCCC system through the sample loop.
-
Elution and Fraction Collection: Continue the elution with the mobile phase at the set flow rate and rotational speed. Monitor the effluent using a UV detector at 300 nm. Collect fractions based on the peaks observed in the chromatogram.
-
Analysis and Pooling: Analyze the collected fractions for this compound content and purity using an analytical HPLC system. Pool the fractions containing pure this compound.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.
This protocol is based on the methodology described by Zou et al. (2012).[12]
Visualization of Signaling Pathways and Experimental Workflow
This compound exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and a typical experimental workflow for this compound extraction and purification.
Conclusion
This compound stands out as a flavonoid with considerable therapeutic potential, accessible from a variety of natural sources, particularly within the Alpinia genus. The choice of extraction methodology is paramount in achieving high yields and purity, with modern techniques such as MAE and UAE demonstrating significant advantages over conventional methods. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to efficiently extract and purify this compound for further investigation. Furthermore, the visualization of its interaction with key signaling pathways, such as NF-κB and PI3K/Akt, provides a foundational understanding of its molecular mechanisms of action, paving the way for its potential development as a novel therapeutic agent. Continued research focusing on the optimization of extraction processes and further elucidation of its pharmacological properties is warranted to fully realize the therapeutic promise of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023 - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00004H [pubs.rsc.org]
- 4. Optimization of microwave-assisted extraction, antioxidant capacity, and characterization of total flavonoids from the leaves of Alpinia oxyphylla Miq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Different Solvents on the Extraction Process of Antioxidant and Potential Compounds in Alpinia Galanga L. from Indonesia [article.innovationforever.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
The Alpinetin Biosynthesis Pathway in Alpinia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinetin is a bioactive dihydroflavonone predominantly found in plants of the Alpinia genus, which belongs to the ginger family (Zingiberaceae). This compound has garnered significant interest in the scientific and pharmaceutical communities due to its wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-ulcer, and anti-cancer properties. Understanding the biosynthesis of this compound is crucial for the metabolic engineering of plants and microorganisms to enhance its production for therapeutic applications. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway in Alpinia species, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The biosynthesis of this compound is a specialized branch of the well-characterized flavonoid pathway, which begins with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted into the central precursor, p-coumaroyl-CoA. This molecule then enters the flavonoid-specific pathway, leading to the formation of chalcones, which are subsequently isomerized to flavanones. This compound is then formed through a final methylation step.
The Core Biosynthesis Pathway
The biosynthesis of this compound from phenylalanine involves several key enzymes that catalyze specific reactions. The pathway can be broadly divided into the general phenylpropanoid pathway and the flavonoid biosynthesis pathway.
-
General Phenylpropanoid Pathway:
-
Phenylalanine ammonia-lyase (PAL): This enzyme initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.
-
4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a key precursor for flavonoid synthesis.
-
-
Flavonoid Biosynthesis Pathway:
-
Chalcone (B49325) synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.
-
Chalcone isomerase (CHI): This enzyme catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.
-
O-methyltransferase (OMT): In the final step specific to this compound biosynthesis, an O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the 5-position of the A-ring of pinocembrin (B1678385) (which is derived from a different chalcone precursor, cinnamoyl-CoA) or a related flavanone, to form this compound. Research suggests that pinocembrin is the direct precursor to be methylated.
-
Quantitative Data: Gene Expression in Alpinia oxyphylla
Transcriptome analysis of Alpinia oxyphylla has provided valuable insights into the tissue-specific expression of genes involved in flavonoid biosynthesis. The fruits of A. oxyphylla are known to be rich in flavonoids, and gene expression studies have corroborated this by showing significant upregulation of key biosynthesis genes in this tissue compared to leaves and roots.[1][2][3][4] A summary of the differentially expressed genes (DEGs) is presented below.
| Comparison | Pathway | Up-regulated Genes in Fruits | Down-regulated Genes in Fruits |
| Fruit vs. Leaf | Phenylpropanoid Biosynthesis | 19 | 5 |
| Flavonoid Biosynthesis | 8 | 0 | |
| Fruit vs. Root | Phenylpropanoid Biosynthesis | 14 | 3 |
| Flavonoid Biosynthesis | 9 | Not specified |
Experimental Protocols
Quantification of this compound and Precursors by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the extraction and quantification of this compound and its precursors from Alpinia plant material.
a. Sample Preparation (Extraction):
-
Harvest fresh plant material (e.g., fruits, leaves, rhizomes) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to dryness and grind into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (B129727) (HPLC grade) to the tube.
-
Vortex the mixture vigorously for 1 minute, then sonicate for 30 minutes in a sonication bath.
-
Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: Linear gradient from 10% to 70% B
-
30-35 min: Linear gradient from 70% to 90% B
-
35-40 min: Hold at 90% B
-
40-45 min: Return to 10% B
-
45-50 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm for this compound.
-
Injection Volume: 10 µL.
c. Quantification:
-
Prepare a stock solution of analytical grade this compound standard in methanol.
-
Create a series of standard dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards and the prepared samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the concentration of this compound in the samples by integrating the peak area and comparing it to the standard calibration curve.
Chalcone Synthase (CHS) Enzyme Activity Assay
This spectrophotometric assay measures the activity of CHS by monitoring the formation of naringenin chalcone.
a. Recombinant Enzyme Production (if necessary):
-
Clone the CHS gene from Alpinia cDNA into an expression vector (e.g., pET vector with a His-tag).
-
Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant CHS protein using nickel-affinity chromatography.
-
Dialyze the purified protein against a suitable storage buffer.
b. Enzyme Assay Protocol:
-
Prepare a reaction mixture in a 1.5 mL microcentrifuge tube containing:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
50 µM p-coumaroyl-CoA (starter substrate)
-
100 µM Malonyl-CoA (extender substrate)
-
20 µg of purified recombinant CHS protein or total protein extract from plant tissue.
-
Make up the final volume to 250 µL with sterile deionized water.
-
-
As a negative control, use a reaction mixture with heat-denatured enzyme or an extract from a vector-only control.
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 20% HCl.
-
Extract the product by adding 300 µL of ethyl acetate (B1210297), vortexing, and centrifuging to separate the phases.
-
Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried product in 50 µL of methanol.
-
Analyze the product by HPLC as described above, monitoring at approximately 370 nm for naringenin chalcone.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the relative quantification of the expression of this compound biosynthesis genes.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from approximately 100 mg of powdered Alpinia tissue using a commercial plant RNA extraction kit or a TRIzol-based method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
b. qRT-PCR:
-
Design and validate primers for the target genes (e.g., PAL, C4H, 4CL, CHS, CHI, OMT) and at least two stable reference genes (e.g., Actin, Ubiquitin, GAPDH). Primers should amplify a product of 100-200 bp.
-
Prepare the qRT-PCR reaction mixture in a total volume of 20 µL:
-
10 µL of 2x SYBR Green Master Mix
-
0.5 µM of each forward and reverse primer
-
1-2 µL of diluted cDNA template
-
Nuclease-free water to make up the volume.
-
-
Perform the qRT-PCR in a real-time thermal cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melting curve analysis to verify primer specificity.
-
-
Include no-template controls (NTCs) for each primer pair to check for contamination.
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Normalize the Ct value of the target gene to the geometric mean of the Ct values of the reference genes (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change relative to a control sample (ΔΔCt = ΔCtsample - ΔCtcontrol).
-
The final expression fold change is 2-ΔΔCt.
-
Visualizations
Caption: The core biosynthesis pathway of this compound from L-phenylalanine.
Caption: General experimental workflow for investigating the this compound biosynthesis pathway.
References
- 1. d-nb.info [d-nb.info]
- 2. Comparative transcriptome analysis of Alpinia oxyphylla Miq. reveals tissue-specific expression of flavonoid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Comparative transcriptome analysis of Alpinia oxyphylla Miq. reveals tissue-specific expression of flavonoid biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Mechanism of Action of Alpinetin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Alpinetin, a naturally occurring flavonoid predominantly found in plants of the Zingiberaceae family, has emerged as a promising candidate in oncology research.[1][2] Accumulated evidence demonstrates its potent anticancer activities across a spectrum of malignancies, including breast, lung, gastric, pancreatic, and ovarian cancers.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells, supported by experimental data and methodological insights.
Induction of Apoptosis: The Core Cytotoxic Mechanism
This compound is a potent inducer of apoptosis in cancer cells, primarily engaging the intrinsic mitochondrial pathway in a dose- and time-dependent manner.[1][4]
Mitochondrial (Intrinsic) Pathway Activation: The primary mechanism involves the permeabilization of the mitochondrial outer membrane. This compound achieves this by modulating the expression of the Bcl-2 family of proteins.[5] It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[6][7] This shift in the Bax/Bcl-2 ratio facilitates the translocation of Bax to the mitochondria, which disrupts the mitochondrial membrane potential (Δψm).[1][3]
The compromised mitochondrial integrity leads to the release of cytochrome c from the intermembrane space into the cytoplasm.[1][4][7] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome and activating the initiator caspase, caspase-9.[4] Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis by cleaving cellular substrates like Poly (ADP-ribose) polymerase (PARP).[4][8]
Extrinsic Pathway Involvement: In some cancer cell types, this compound has also been shown to activate the extrinsic apoptotic pathway, evidenced by the activation of caspase-8.[2][7]
Cell Cycle Arrest: Halting Cancer Proliferation
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest appears to be cell-type dependent. For instance, it induces G2/M phase arrest in human gastric cancer cells and G0/G1 or G1 phase arrest in ovarian and renal cancer cells.[1][8][9] This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), and CDK6.[2][8]
Modulation of Key Oncogenic Signaling Pathways
This compound's anticancer effects are underpinned by its ability to interfere with multiple critical signaling cascades that drive tumor growth and survival.
a) PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node for cell proliferation, survival, and resistance to therapy. This compound has been shown to significantly inhibit this pathway in various cancers, including lung, osteosarcoma, and renal cell carcinoma.[6][9][10] It acts by reducing the phosphorylation levels of both PI3K and its downstream effector Akt.[6][10] The inactivation of this pathway contributes to the suppression of cancer cell growth and can enhance sensitivity to other chemotherapeutic agents.[6][10]
b) STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[11][12] this compound effectively suppresses the STAT3 pathway, as demonstrated in ovarian cancer cells.[8] It inhibits the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and transcriptional activity.[8] This leads to the downregulation of STAT3 target genes, including the anti-apoptotic protein survivin and the proto-oncogene c-myc.[8]
c) ROS/NF-κB/HIF-1α Axis: In breast cancer, this compound's mechanism involves a unique interplay with reactive oxygen species (ROS).[3][13] Unlike many chemotherapeutics that increase ROS, this compound has been found to reduce mitochondrial ROS production.[3][14] This reduction in oxidative stress prevents the activation of the NF-κB signaling pathway.[3][13] The subsequent lack of NF-κB activation leads to dampened transcription of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of tumor adaptation to hypoxia.[3][13] This axis disruption ultimately contributes to mitochondria-associated apoptosis.[3]
d) ERK Pathway: In osteosarcoma, this compound has been observed to reduce the phosphorylation of extracellular signal-regulated kinase (ERK), another critical component of the MAPK signaling cascade that governs cell proliferation and differentiation.[6][15]
Inhibition of Cancer Cell Metastasis
This compound demonstrates significant anti-metastatic properties by interfering with both cell migration and invasion.[3][6]
-
Epithelial-Mesenchymal Transition (EMT): It can reverse EMT, a key process in metastasis. In osteosarcoma cells, this compound upregulates epithelial markers like E-cadherin and ZO-1 while downregulating mesenchymal markers such as Vimentin and N-cadherin.[6]
-
Matrix Metalloproteinases (MMPs): In ovarian cancer, this compound inhibits cell migration by decreasing the expression of MMP-2 and MMP-9, enzymes responsible for degrading the extracellular matrix, while increasing the expression of their natural inhibitors, TIMP-1 and TIMP-2.[8]
Quantitative Data Summary
The efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.
| Parameter | Cell Line(s) | Effect | Concentration/IC50 | Reference(s) |
| Cell Viability | Osteosarcoma (143B, U2OS) | Reduced viability | Dose-dependent (10-100 µM) | [6][15] |
| Cell Viability | Breast Cancer (4T1, MCF-7, MDA-MB-231) | Reduced viability | Dose-dependent | [3][16] |
| Cell Viability | Pancreatic Cancer (BxPC-3, PANC-1, AsPC-1) | Reduced proliferation | Dose- and time-dependent | [17][18] |
| Apoptosis | Gastric Cancer (AGS) | Increased apoptosis | Dose-dependent | [4] |
| Apoptosis | Pancreatic Cancer (BxPC-3) | Increased apoptosis | Significant at 40 & 60 µg/ml | [17] |
| CYP Inhibition | Human Liver Microsomes | Inhibition of CYP3A4 | IC50: 8.23 µM | [19] |
| CYP Inhibition | Human Liver Microsomes | Inhibition of CYP2C9 | IC50: 12.64 µM | [19] |
| CYP Inhibition | Human Liver Microsomes | Inhibition of CYP2E1 | IC50: 10.97 µM | [19] |
Appendix: Key Experimental Protocols
The following are standardized methodologies used to elucidate the mechanisms of action of this compound.
A. Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
B. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.
-
Cell Culture & Treatment: Grow and treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-/PI-: Live cells.
-
Annexin V+/PI-: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane).
-
Annexin V+/PI+: Late apoptotic or necrotic cells (membrane is permeable).
-
Annexin V-/PI+: Necrotic cells.
-
C. Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways (p-Akt, Akt) or apoptosis (Bcl-2, Bax, Caspase-3).
-
Protein Extraction: Lyse this compound-treated and control cells with a suitable lysis buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Imaging: Capture the signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of protein.
References
- 1. This compound promotes Bax translocation, induces apoptosis through the mitochondrial pathway and arrests human gastric cancer cells at the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits breast cancer growth by ROS/NF‐κB/HIF‐1α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. qascf.com [qascf.com]
- 7. This compound inhibits lung cancer progression and elevates sensitization drug-resistant lung cancer cells to cis-diammined dichloridoplatium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Network Analysis and Basic Experiments on the Inhibition of Renal Cancer Proliferation and Migration by this compound through PI3K/AKT/ mTOR Pathway | Bentham Science [benthamscience.com]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Negative regulators of STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits breast cancer growth by ROS/NF-κB/HIF-1α axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. qascf.com [qascf.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound suppresses CYP3A4, 2C9, and 2E1 activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Alpinetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpinetin, a natural flavonoid predominantly found in the ginger family (Zingiberaceae), has garnered significant scientific interest for its diverse pharmacological activities. Accumulating evidence strongly suggests that this compound possesses potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, highlighting the urgent need for safer and more targeted therapeutic agents.
This compound (7-hydroxy-5-methoxy-2-phenylchroman-4-one) is a flavonoid that has been traditionally used in herbal medicine for its therapeutic properties. Modern scientific investigation has begun to elucidate the molecular basis for its anti-inflammatory effects, revealing its ability to modulate key signaling pathways and cellular processes involved in the inflammatory cascade.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting pro-inflammatory signaling pathways and reducing the production of inflammatory mediators. The core mechanisms identified to date are:
-
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][2]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways, including ERK, JNK, and p38, are crucial for the production of inflammatory cytokines and mediators. This compound has been demonstrated to suppress the phosphorylation of key MAPK proteins, thereby downregulating downstream inflammatory responses.[1]
-
Interference with the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: The JAK-STAT pathway is critical for signaling by numerous cytokines. This compound has been found to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway, leading to a reduction in the expression of inflammatory genes.[3][4]
-
Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[5]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of this compound.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by this compound
| Cell Line | Stimulus | This compound Concentration | Cytokine | Inhibition/Reduction | Reference |
| Human THP-1 Macrophages | Zika Virus (MOI 5) | 1.56 µM | IL-1β | Secretion reduced from 224.75 pg/mL to 93.78 pg/mL | [6] |
| Human THP-1 Macrophages | Zika Virus (MOI 5) | 3.13 µM | IL-1β | Secretion reduced from 224.75 pg/mL to 88.64 pg/mL | [6] |
| Human THP-1 Macrophages | Zika Virus (MOI 5) | 6.25 µM | IL-1β | Secretion reduced from 224.75 pg/mL to 64.51 pg/mL | [6] |
| Human THP-1 Macrophages | Zika Virus (MOI 0.5) | 6.25 µM | IL-1β | Secretion reduced to 10.36 pg/mL from ~55 pg/mL | [6] |
| RAW 264.7 Macrophages | - | 50-1000 µg/mL | IL-6 | Dose-dependent downregulation | [7] |
| RAW 264.7 Macrophages | LPS | 25 µM | TNF-α, IL-6 | Significant reduction | |
| THP-1 Macrophages | LPS | 50-200 µg/mL | TNF-α, IL-1β | Dose-dependent inhibition |
Table 2: In Vitro Inhibition of Inflammatory Signaling Pathways by this compound
| Cell Line | Stimulus | This compound Concentration | Target Protein | Effect | Reference |
| RAW 264.7 & LS174T cells | - | 25 µM | p-p65 | Decreased production | [8] |
| RAW 264.7 Macrophages | LPS | Not specified | p-IκBα, p-p65, p-p38, p-ERK | Blocked phosphorylation | [1] |
| Rat Chondrocytes | TNF-α | Not specified | p-IκB, Nuclear p65 | Repressed phosphorylation and translocation | [2] |
| BV2 Microglia | LPS | 100 µg/mL | p-JAK2, p-STAT3 | Blocked phosphorylation | [3] |
Table 3: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |
| Mice | DSS-induced colitis | 25-100 mg/kg | Reduced TNF-α and IL-1β expression | |
| Mice | - | 50 mg/kg | Reduced TNF-α and IL-6 expression |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways
Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.
Caption: this compound's inhibitory effect on the JAK-STAT signaling pathway.
Caption: this compound's suppression of the NLRP3 inflammasome activation.
Experimental Workflows
Caption: General workflow for in vitro anti-inflammatory assays.
Caption: Workflow for the DSS-induced colitis model in mice.
Detailed Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol describes a general procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Reagents for ELISA and Western blotting
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement, 30-60 minutes for signaling protein phosphorylation).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them with appropriate lysis buffer for Western blot analysis.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.[9][10][11]
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p65, IκBα, ERK, JNK, p38).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.[12][13][14]
-
In Vivo Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model in Mice
This protocol outlines a common method for inducing colitis in mice to evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Reagents for euthanasia, tissue collection, and analysis
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.
-
Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
This compound Treatment: Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection, starting a few days before or concurrently with DSS administration.
-
Clinical Assessment: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the experiment, euthanize the mice and collect the colons.
-
Macroscopic Evaluation: Measure the length of the colon.
-
Histological Analysis: Fix a segment of the colon in formalin, embed it in paraffin, section it, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Analysis: Homogenize another portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
Conclusion
This compound has demonstrated significant anti-inflammatory effects in a variety of preclinical models. Its ability to modulate multiple key inflammatory signaling pathways, including NF-κB, MAPKs, and JAK-STAT, underscores its potential as a multifaceted therapeutic agent. The quantitative data presented in this guide provides a solid foundation for its dose-dependent efficacy. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate the anti-inflammatory properties of this compound and explore its therapeutic applications in inflammatory diseases. Further research, including more extensive in vivo studies and eventually clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human inflammatory conditions.
References
- 1. Traditional medicine this compound inhibits the inflammatory response in Raw 264.7 cells and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects Chondrocytes and Exhibits Anti-Inflammatory Effects via the NF-κB/ERK Pathway for Alleviating Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts anti-inflammatory, anti-oxidative and anti-angiogenic effects through activating the Nrf2 pathway and inhibiting NLRP3 pathway in carbon tetrachloride-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Zika Virus-Induced Interleukin-1β Production and Secretion in Human Macrophages | MDPI [mdpi.com]
- 7. Inhibitory effect of this compound on IL‐6 expression by promoting cytosine methylation in CpG islands in the IL‐6 promoter region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bowdish.ca [bowdish.ca]
- 10. benchchem.com [benchchem.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Alpinetin: A Multifaceted Flavonoid for Neuroinflammation and Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroinflammation is a critical contributor to the pathogenesis of various neurodegenerative diseases and acute brain injuries. The activation of glial cells, particularly microglia, and the subsequent release of pro-inflammatory mediators lead to neuronal damage and death. Alpinetin, a natural flavonoid predominantly found in the ginger family, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's neuroprotective and anti-neuroinflammatory effects, with a focus on key signaling pathways. Detailed experimental protocols and collated quantitative data are presented to facilitate further research and drug development in this area.
Introduction to Neuroinflammation
Neuroinflammation is the inflammatory response within the brain and spinal cord. It is a double-edged sword: while acute neuroinflammation is a crucial protective mechanism against pathogens and injury, chronic or uncontrolled neuroinflammation contributes significantly to neuronal damage in a host of neurological disorders, including ischemic stroke, spinal cord injury, Alzheimer's disease, and Parkinson's disease.[1][2][3] Microglia, the resident immune cells of the central nervous system (CNS), are the primary drivers of the neuroinflammatory response.[2][4] Upon activation by stimuli such as lipopolysaccharide (LPS) or tissue damage, microglia release a barrage of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, reactive oxygen species (ROS), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] This inflammatory cascade exacerbates neuronal injury and can lead to apoptotic cell death.[1][3] Therefore, therapeutic strategies aimed at modulating microglial activation and inhibiting pro-inflammatory signaling pathways hold immense promise for the treatment of neurological diseases.
This compound: A Promising Neuroprotective Agent
This compound (7-hydroxy-5-methoxyflavanone) is a flavonoid that has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[5][6] Accumulating evidence strongly suggests that this compound can traverse the blood-brain barrier and exert significant neuroprotective effects in various models of neurological damage.[4][5] Its neuroprotective actions are primarily attributed to its ability to suppress neuroinflammation and mitigate oxidative stress.[4][5]
Mechanisms of Action: Key Signaling Pathways
This compound's neuroprotective and anti-neuroinflammatory effects are mediated through the modulation of several key intracellular signaling pathways.
Inhibition of the JAK2/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in cytokine-mediated inflammatory responses.[1][2] In the context of neuroinflammation, the JAK2/STAT3 pathway is activated in microglia, leading to the transcription of genes encoding pro-inflammatory mediators.[1][2] this compound has been shown to directly target and inhibit the phosphorylation of JAK2, which in turn prevents the phosphorylation and nuclear translocation of STAT3.[1][2][7] This inhibition leads to a significant reduction in the expression of downstream inflammatory targets, including iNOS and COX-2.[1][2]
References
- 1. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]
- 2. Modulatory Potential of this compound on Inflammation, Oxidative Stress, Apoptosis, and Mitochondrial Dynamics in a Rat Middle Cerebral Artery Occlusion Model of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 6. This compound inhibits macrophage infiltration and atherosclerosis by improving the thiol redox state: Requirement of GSk3β/Fyn-dependent Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microglial Response to Inflammatory Stimuli Under Electromagnetic Field Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Alpinetin: A Deep Dive into its Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Alpinetin, a naturally occurring flavonoid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] However, the translation of these promising in vitro activities into clinical efficacy is often hampered by its pharmacokinetic profile. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and pharmacokinetics, offering crucial insights for researchers and professionals in drug development.
Executive Summary
This compound exhibits poor oral bioavailability, primarily attributed to extensive first-pass metabolism, specifically glucuronidation.[1][2][4] In vivo studies in rats have demonstrated rapid absorption and clearance.[2][5] The primary metabolic pathway involves UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A3, UGT1A9, and UGT2B15 identified as key contributors.[1] The breast cancer resistance protein (BCRP) also plays a significant role in its disposition.[1] Furthermore, in vitro studies have shown that this compound can inhibit the activity of major cytochrome P450 enzymes, namely CYP3A4, CYP2C9, and CYP2E1, suggesting a potential for drug-drug interactions.[6] Understanding these pharmacokinetic characteristics is paramount for designing strategies to enhance this compound's therapeutic potential.
Pharmacokinetic Parameters of this compound
Quantitative data from in vivo pharmacokinetic studies in rats are summarized below. These studies highlight the dose-dependent nature of this compound's pharmacokinetics and its low oral bioavailability.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC₀₋t (µg/L·h) | t₁/₂ (h) | Absolute Bioavailability (%) | Reference |
| Oral (i.g.) | 5 | 385.633 ± 91.192 | - | 783.623 ± 296.957 | 1.578 ± 0.24 | Not Reported | [1][2] |
| Oral (i.g.) | 20 | 167.020 ± 43.958 | - | 906.058 ± 402.669 | 9.049 ± 4.21 | Not Reported | [1][2] |
| Oral (i.g.) | 20 | - | - | - | - | 15.10 ± 5.72 | [1][2][5] |
| Intravenous (i.v.) | 2 | - | - | - | - | - | [1][2][5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life; i.g.: Intragastric.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the pharmacokinetic data. The following sections outline the methodologies employed in key studies.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound in Sprague-Dawley rats.
Protocol:
-
Animal Model: Healthy male Sprague-Dawley rats.
-
Drug Administration:
-
Sample Collection: Blood samples were collected from the jugular vein at predetermined time points post-administration.
-
Sample Preparation: Plasma was separated by centrifugation. Protein precipitation was performed, followed by dilution to minimize matrix effects.[5][7]
-
Analytical Method: Quantification of this compound in plasma samples was performed using a validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.[5][7]
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.
In Vitro Metabolism Study using Microsomes
Objective: To identify the UDP-glucuronosyltransferase (UGT) isoforms responsible for the glucuronidation of this compound.
Protocol:
-
Enzyme Source: Human liver microsomes and recombinant human UGT isoforms (UGT1A1, UGT1A3, UGT1A9, and UGT2B15).[1]
-
Incubation: this compound was incubated with the microsomes or recombinant UGTs in the presence of the cofactor UDP-glucuronic acid (UDPGA).
-
Reaction Termination: The reaction was stopped at specific time points.
-
Metabolite Analysis: The formation of this compound glucuronide was measured using a validated liquid chromatography-mass spectrometry (LC-MS) method.
-
Enzyme Kinetics: Michaelis-Menten kinetics were determined to assess the affinity of each UGT isoform for this compound.
In Vitro Cytochrome P450 Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on major human cytochrome P450 (CYP) isoforms.
Protocol:
-
Enzyme Source: Pooled human liver microsomes.
-
Probe Substrates: Specific probe substrates for different CYP isoforms (e.g., testosterone (B1683101) for CYP3A4, diclofenac (B195802) for CYP2C9, chlorzoxazone (B1668890) for CYP2E1) were used.[6]
-
Incubation: this compound at various concentrations was co-incubated with the microsomes, probe substrates, and the necessary cofactors (NADPH).[6]
-
Metabolite Quantification: The formation of the specific metabolites of the probe substrates was quantified using LC-MS/MS.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated to determine the potency of this compound's inhibition of each CYP isoform.[6] The IC₅₀ values were 8.23 μM for CYP3A4, 12.64 μM for CYP2C9, and 10.97 μM for CYP2E1.[6]
Visualizing this compound's Journey: Workflows and Pathways
Graphical representations of experimental workflows and metabolic pathways can aid in the rapid comprehension of complex processes.
Caption: In Vivo Pharmacokinetic Experimental Workflow.
Caption: Key Factors Affecting this compound's Oral Bioavailability.
Caption: this compound's Potential for Cytochrome P450-Mediated Drug Interactions.
Discussion and Future Directions
The available data clearly indicate that the oral bioavailability of this compound is a significant hurdle for its clinical development.[4] The extensive glucuronidation is a key contributor to its rapid elimination.[1][2] Strategies to overcome this limitation are essential. These may include:
-
Formulation Strategies: Development of novel drug delivery systems, such as nanoparticles, liposomes, or solid dispersions, to protect this compound from first-pass metabolism and enhance its absorption.
-
Co-administration with Inhibitors: Investigating the co-administration of this compound with inhibitors of UGTs or BCRP to increase its systemic exposure. However, this approach requires careful consideration of potential drug-drug interactions.
-
Prodrug Development: Designing prodrugs of this compound that are less susceptible to glucuronidation and can release the active compound at the target site.
-
Structural Modification: Synthesizing analogues of this compound with improved metabolic stability and pharmacokinetic properties.
Furthermore, the inhibitory effect of this compound on major CYP450 enzymes warrants further investigation.[6] In vivo studies are needed to determine the clinical significance of these in vitro findings and to assess the potential for drug-drug interactions when this compound is co-administered with other therapeutic agents. A comprehensive understanding of the transporters involved in the absorption and disposition of this compound is also an area for future research.
Conclusion
This compound holds considerable therapeutic promise, but its poor oral bioavailability presents a major challenge. This technical guide has summarized the current knowledge of its pharmacokinetic profile, highlighting the critical roles of UGT-mediated metabolism and BCRP-mediated efflux. The potential for CYP450 inhibition adds another layer of complexity to its clinical development. By addressing these pharmacokinetic limitations through innovative drug delivery strategies and further research into its metabolic pathways and drug interaction potential, the therapeutic promise of this compound can be more fully realized.
References
- 1. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Profiling of this compound in Rat Plasma, Urine, Bile and Feces after Intragastric Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Review of Its Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses CYP3A4, 2C9, and 2E1 activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification and pharmacokinetics of this compound in rat plasma by UHPLC-MS/MS using protein precipitation coupled with dilution approach to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpinetin's Impact on the JAK2/STAT3 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between alpinetin, a natural flavonoid, and the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. Evidence strongly suggests that this compound is a direct inhibitor of this pathway, a critical mediator of cellular processes such as inflammation, proliferation, and apoptosis. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further investigation and drug development efforts targeting the JAK2/STAT3 axis.
Introduction
The JAK/STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors, playing a pivotal role in cellular homeostasis and immune response.[1][2] Dysregulation of this pathway, particularly the persistent activation of JAK2 and its downstream effector STAT3, is implicated in the pathogenesis of various inflammatory diseases and cancers.[3] this compound, a flavonoid found in plants of the ginger family, has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[4] Recent studies have elucidated that a key mechanism of action for this compound is its targeted inhibition of the JAK2/STAT3 signaling pathway.[1][2] This guide will delve into the specifics of this interaction, providing a technical resource for researchers in the field.
Quantitative Data Summary
The inhibitory effect of this compound on the JAK2/STAT3 pathway has been quantified through various in vitro experiments. The following tables summarize the key findings from studies investigating the dose-dependent effects of this compound on protein phosphorylation and cell viability.
Table 1: Effect of this compound on JAK2 and STAT3 Phosphorylation in LPS-Induced BV2 Microglia
| Treatment Group | This compound Concentration (µg/mL) | p-JAK2/JAK2 Ratio (Normalized to Control) | p-STAT3/STAT3 Ratio (Normalized to Control) |
| Control | 0 | 1.00 | 1.00 |
| LPS (1 µg/mL) | 0 | Increased | Increased |
| LPS + this compound | 50 | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
| LPS + this compound | 100 | Further Decreased vs. 50 µg/mL | Further Decreased vs. 50 µg/mL |
Data synthesized from Western blot quantification in Wu et al. (2023).[1]
Table 2: Effect of this compound on the Viability of BV2 Microglia
| This compound Concentration (µg/mL) | Cell Viability (%) |
| 0 | 100 |
| 12.5 | No significant toxicity |
| 25 | No significant toxicity |
| 50 | No significant toxicity |
| 100 | No significant toxicity |
| 200 | No significant toxicity |
| 400 | No significant toxicity |
Data from CCK-8 assay as reported in Wu et al. (2023).[1]
Note: While dose-dependent inhibition is evident, specific IC50 values for this compound on JAK2 kinase activity or STAT3 phosphorylation have not been explicitly reported in the reviewed literature.
Molecular Interaction and Mechanism of Action
Molecular docking studies have provided insights into the direct interaction between this compound and the JAK2 protein. These computational analyses predict that this compound binds to the ATP-binding pocket of the JAK2 kinase domain, thereby inhibiting its catalytic activity.
This compound's Binding to the JAK2 Active Site
Molecular docking simulations using AutoDock Vina have shown that this compound can fit into the binding pocket of JAK2.[1] The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site. This occupation of the ATP-binding site by this compound prevents the binding of ATP, which is essential for the autophosphorylation and activation of JAK2. Consequently, the downstream phosphorylation of STAT3 is blocked.
Downstream Effects on the JAK2/STAT3 Signaling Pathway
The inhibition of JAK2 phosphorylation by this compound has a cascading effect on the downstream signaling pathway. The subsequent lack of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and ultimately, the transcription of target genes involved in inflammation and cell proliferation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the JAK2/STAT3 signaling pathway.
Western Blot Analysis for Phosphorylated and Total JAK2/STAT3
This protocol is for the detection and quantification of phosphorylated and total JAK2 and STAT3 proteins in cell lysates.
Materials:
-
Cells (e.g., BV2 microglia)
-
This compound
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-JAK2
-
Rabbit anti-JAK2
-
Rabbit anti-p-STAT3
-
Rabbit anti-STAT3
-
Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere. Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) for an appropriate duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, or β-actin overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically analyze the bands and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cells (e.g., BV2 microglia)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After treatment, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Molecular Docking of this compound with JAK2
This protocol outlines the general steps for performing a molecular docking simulation to predict the binding mode of this compound to JAK2.
Software:
-
AutoDock Vina
-
PyMOL or other molecular visualization software
-
Software for preparing protein and ligand structures (e.g., AutoDock Tools)
Procedure:
-
Protein Preparation: Obtain the 3D structure of the JAK2 protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, ligands, and adding polar hydrogens.
-
Ligand Preparation: Obtain the 3D structure of this compound. Prepare the ligand by assigning charges and defining rotatable bonds.
-
Grid Box Definition: Define the search space (grid box) for docking, typically centered on the known ATP-binding site of JAK2.
-
Docking Simulation: Run the docking simulation using AutoDock Vina to predict the binding poses of this compound within the defined grid box.
-
Analysis of Results: Analyze the docking results, focusing on the binding energy (affinity) of the top-ranked poses.
-
Visualization: Visualize the predicted binding mode of this compound in the JAK2 active site using PyMOL to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Conclusion
The available evidence strongly supports the role of this compound as a direct inhibitor of the JAK2/STAT3 signaling pathway. Its ability to bind to the ATP-binding pocket of JAK2 and subsequently inhibit the phosphorylation of both JAK2 and STAT3 provides a clear molecular mechanism for its observed anti-inflammatory and anti-proliferative effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel inhibitors targeting the JAK2/STAT3 axis. Future studies should aim to determine the precise IC50 values of this compound and to validate its efficacy in more complex preclinical models.
References
- 1. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Alpinetin: A Promising Dihydroflavonoid for Cardiovascular Disease Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cardiovascular diseases (CVDs) remain the leading cause of mortality worldwide, necessitating the exploration of novel therapeutic agents. Alpinetin, a dihydroflavonoid primarily isolated from the seeds of Alpinia katsumadai, has emerged as a compelling candidate due to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This document provides a comprehensive technical overview of the current evidence supporting this compound as a potential therapeutic agent for various cardiovascular pathologies, including acute myocardial infarction, atherosclerosis, and ischemia-reperfusion injury. We detail the molecular mechanisms of action, present key quantitative data from preclinical studies, outline detailed experimental protocols, and visualize the core signaling pathways involved. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic development of this compound for CVDs.
Introduction
This compound (7-hydroxy-5-methoxyflavanone) is a natural flavonoid that has been historically used in traditional medicine. Modern pharmacological studies have begun to elucidate its broad spectrum of biological activities, with a particular emphasis on its protective effects within the cardiovascular system.[1][2][3] Preclinical evidence strongly suggests that this compound can mitigate key pathological processes in CVDs by targeting multiple signaling pathways. Its multifaceted mechanism of action, involving the suppression of inflammation, reduction of oxidative stress, and inhibition of programmed cell death, positions it as a promising molecule for further investigation and development.[4][5][6]
Mechanisms of Action in Cardiovascular Disease
This compound exerts its cardioprotective effects through the modulation of several critical signaling cascades. The primary mechanisms identified to date involve anti-inflammatory, anti-atherosclerotic, and anti-apoptotic pathways.
Anti-inflammatory Effects: Inhibition of the TLR4/MyD88/NF-κB Pathway
Chronic inflammation is a cornerstone of cardiovascular disease progression, particularly in acute myocardial infarction (AMI) and atherosclerosis. This compound has been shown to potently suppress the inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[4] Upon activation by damage-associated molecular patterns (DAMPs) released during cardiac injury, TLR4 recruits the adaptor protein MyD88. This initiates a phosphorylation cascade that leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκBα). The subsequent degradation of IκBα allows the nuclear factor kappa B (NF-κB) p65/p50 dimer to translocate to the nucleus, where it drives the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] this compound treatment significantly downregulates the expression of TLR4 and MyD88 and inhibits the phosphorylation of IκBα and NF-κB p65, thereby reducing the production of these key inflammatory mediators.[4]
Anti-Atherosclerotic Effects: Activation of the Nrf2/ARE Pathway
Atherosclerosis is driven by lipid accumulation and oxidative stress within the arterial wall. This compound mitigates atherosclerosis by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Oxidative stress or electrophiles, including this compound, disrupt the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the upregulation of potent antioxidant and cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which collectively reduce oxidative stress, inhibit macrophage infiltration, and attenuate atherosclerotic lesion development.[7][8]
Anti-Apoptotic Effects: Modulation of the Mitochondrial Pathway
Cardiomyocyte apoptosis is a critical contributor to heart failure following ischemic events. This compound confers significant protection against apoptosis by modulating the intrinsic, or mitochondrial, pathway.[6] Pro-apoptotic stimuli, such as ischemia-reperfusion injury, lead to the activation of Bax, a pro-apoptotic protein of the Bcl-2 family. Activated Bax translocates to the mitochondria, disrupting the outer membrane and causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the dismantling of the cell. This compound treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of Bax, thereby increasing the Bcl-2/Bax ratio.[9][10][11] This stabilization of the mitochondrial membrane prevents cytochrome c release and subsequent caspase activation, ultimately inhibiting cardiomyocyte apoptosis.[6]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified in various in vivo and in vitro models of cardiovascular disease. The following tables summarize key findings.
Table 1: In Vivo Efficacy of this compound in Animal Models of CVD
| Parameter | Model | This compound Treatment | Result | Reference |
| Myocardial Fibrosis | Rat AMI Model | 50 mg/kg/day | 37% reduction in collagen deposition (49.06% in AMI vs. 30.94% in AMI+this compound) | [4] |
| Inflammation (Macrophages) | Rat AMI Model | 50 mg/kg/day | Significant reduction in CD68+ macrophage infiltration in the infarct border zone | [4] |
| Inflammatory Cytokines | Rat AMI Model | 50 mg/kg/day | Significant decrease in myocardial IL-6 and TNF-α mRNA and protein levels | [4] |
| Cardiomyocyte Apoptosis | Rat AMI Model | 50 mg/kg/day | Significant reduction in TUNEL-positive apoptotic cardiomyocytes | [4] |
| Atherosclerotic Plaque | ApoE-/- Mice | Not Specified | Significant attenuation of atherosclerotic lesions and reduced necrotic core size | [5] |
| Macrophage Infiltration | ApoE-/- Mice | Not Specified | ~38% reduction in plaque macrophage content (35.8% in control vs. 22.2% in treated) | [12] |
Table 2: In Vitro Efficacy and Bioactivity of this compound
| Parameter | Cell Line | Assay | Result (IC₅₀ / Effect) | Reference |
| Cell Viability (Cytotoxicity) | HT-29 (Colon Cancer) | MTT Assay | IC₅₀: ~70 µM (19.8 µg/mL) | [1] |
| Cell Viability (Cytotoxicity) | HepaRG (Normal Liver) | MTT Assay | IC₅₀: 337.04 µM | [1] |
| Cell Viability (Cytotoxicity) | Vero (Normal Kidney) | MTT Assay | IC₅₀: >400 µM | [1] |
| Cardiomyocyte Apoptosis | H9c2 Cardiomyoblasts | TUNEL Assay | Significant reduction in Angiotensin II-induced TUNEL-positive nuclei with AOF extract | [9] |
| Caspase-3 Activation | H9c2 Cardiomyoblasts | Western Blot | Significant reduction in Angiotensin II-induced Caspase-3 activation with AOF extract | [9] |
| Nrf2 Activation | RAW264.7 Macrophages | Western Blot | Increased nuclear translocation and phosphorylation of Nrf2 | [13] |
*Note: Data from a study using Alpinate Oxyphyllae Fructus (AOF) extract, of which this compound is a major component.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in preclinical cardiovascular models.
In Vivo: Rat Model of Acute Myocardial Infarction (AMI)
This protocol describes the surgical procedure to induce AMI and the subsequent evaluation of this compound's therapeutic effects.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats (230-270g) are used.[4]
-
Anesthesia and Surgery: Rats are anesthetized, intubated, and ventilated. A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by ST-segment elevation on an electrocardiogram (ECG).
-
Treatment: Post-surgery, rats are randomly assigned to treatment groups. This compound (e.g., 50 mg/kg) or vehicle is administered daily via intraperitoneal injection.
-
Endpoint Analysis: After a set period (e.g., 3 days for acute inflammation, 21 days for remodeling), animals are euthanized, and hearts are harvested.
-
Histology for Fibrosis (Sirius Red Staining):
-
Fix heart tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 4-5 µm sections and deparaffinize.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash, dehydrate, and mount.
-
Image under bright-field and polarized light to quantify collagen deposition (Type I collagen appears orange-red, Type III appears green).[4]
-
-
Immunofluorescence for Macrophages (CD68 Staining):
-
Use paraffin-embedded or frozen heart sections.
-
Perform antigen retrieval if necessary.
-
Block with serum for 1 hour.
-
Incubate with primary antibody (e.g., anti-CD68) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours.
-
Counterstain nuclei with DAPI.
-
Mount and visualize using a fluorescence microscope. Quantify the number of CD68-positive cells per area.[4]
-
-
Apoptosis Detection (TUNEL Assay):
-
Use paraffin-embedded sections.
-
Deparaffinize and rehydrate sections, followed by permeabilization with Proteinase K.
-
Incubate sections with the TUNEL reaction mixture (containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides, e.g., FITC-dUTP) in a humidified chamber at 37°C for 1 hour.[4]
-
Wash sections to remove unincorporated nucleotides.
-
Counterstain nuclei with DAPI or Propidium Iodide.
-
Mount and visualize under a fluorescence microscope. The percentage of apoptotic cells is calculated as (TUNEL-positive nuclei / total nuclei) × 100.[14]
-
In Vitro: Cardiomyocyte Hypoxia/Reoxygenation (H/R) Model
This protocol simulates ischemia-reperfusion injury using the H9c2 rat cardiomyoblast cell line.
Methodology:
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction of Hypoxia:
-
When cells reach ~80% confluency, replace the normal medium with serum- and glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber. Purge the chamber with a gas mixture of 95% N₂ and 5% CO₂ for 10-15 minutes to displace oxygen.[15]
-
Incubate the cells under hypoxic conditions for a specified duration (e.g., 4-6 hours).
-
-
Reoxygenation and Treatment:
-
After the hypoxic period, remove the plates from the chamber.
-
Replace the hypoxia medium with normal, pre-warmed culture medium (containing serum, glucose, and the desired concentration of this compound or vehicle).
-
Return the cells to the standard 5% CO₂ incubator for a reoxygenation period (e.g., 12-24 hours).
-
-
Endpoint Assays:
-
Cell Viability (MTT Assay): Add MTT reagent to the cells and incubate for 4 hours. Solubilize the resulting formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.[1]
-
Apoptosis (Flow Cytometry with Annexin V/PI Staining): Harvest cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.[7]
-
Western Blot for Apoptotic Proteins: Lyse cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3. Normalize to a loading control like β-actin.[11]
-
Conclusion and Future Directions
The compiled evidence strongly supports the therapeutic potential of this compound in the context of cardiovascular disease. Its ability to concurrently target inflammation, oxidative stress, and apoptosis through well-defined signaling pathways makes it an attractive candidate for development. The quantitative data from preclinical models demonstrates significant efficacy in reducing cardiac damage and atherosclerosis.
Future research should focus on several key areas. Firstly, comprehensive pharmacokinetic and toxicological studies are required to establish a safe and effective dosing regimen for human trials. Secondly, while the primary mechanisms have been identified, further investigation into other potential targets and pathways could reveal additional benefits. Finally, optimizing drug delivery systems, perhaps using nanotechnology, could enhance the bioavailability and targeted action of this compound, thereby maximizing its therapeutic index. Continued exploration of this promising natural compound is warranted and holds the potential to yield a novel therapy for the management of cardiovascular diseases.
References
- 1. Crude Extracts, Flavokawain B and this compound Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Alleviates Cardiac Inflammation and Remodeling via TLR4/MyD88/NF-κB Signaling Pathway in Rats with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of atherosclerosis in apolipoprotein E knockout mice by activation of the retinoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Allicin prevents H2O2-induced apoptosis of HUVECs by inhibiting an oxidative stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound pretreatment prevents lipopolysaccharide/D-galactosamine-induced acute liver injury in mice by inhibiting ferroptosis via the Nrf2/SLC7A11/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Beta carotene protects H9c2 cardiomyocytes from advanced glycation end product-induced endoplasmic reticulum stress, apoptosis, and autophagy via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinct mechanisms of cardiomyocyte apoptosis induced by doxorubicin and hypoxia converge on mitochondria and are inhibited by Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Alpinetin in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpinetin, a natural flavonoid predominantly found in the ginger family plant Alpinia katsumadai Hayata, has garnered significant scientific interest for its diverse pharmacological activities. Accumulating evidence highlights its potent immunomodulatory and anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the current understanding of this compound's role in modulating immune responses. It delves into the molecular mechanisms of action, focusing on key signaling pathways such as NF-κB, MAPKs, and JAK/STAT. Furthermore, this document summarizes the quantitative effects of this compound on various immune cells and inflammatory markers, presents detailed experimental protocols for in vitro and in vivo studies, and visualizes complex biological processes through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.
Introduction
Inflammation is a fundamental biological process that is critical for host defense against infection and injury. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, sepsis, and neuroinflammatory disorders. Current anti-inflammatory therapies, while often effective, can be associated with significant side effects, highlighting the need for novel therapeutic agents with improved safety and efficacy profiles.
This compound (7-hydroxy-5-methoxyflavanone) is a flavonoid that has been traditionally used in Chinese medicine for its therapeutic properties.[1] Modern pharmacological studies have begun to elucidate the scientific basis for these effects, revealing that this compound possesses a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1] Its ability to modulate the immune system is of particular interest, as it appears to target multiple key inflammatory pathways. This guide will provide a detailed examination of the mechanisms by which this compound exerts its immunomodulatory effects and offer practical information for its further investigation.
Mechanisms of Action: Key Signaling Pathways
This compound modulates immune responses primarily by interfering with pro-inflammatory signaling cascades. The following sections detail its effects on the most well-characterized pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been repeatedly shown to suppress NF-κB activation.[2][3][4]
-
Upstream Regulation: this compound can inhibit the activation of Toll-like receptor 4 (TLR4), a key upstream receptor that initiates the NF-κB cascade in response to lipopolysaccharide (LPS).[4]
-
IκBα Degradation: It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][5]
-
p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing its binding to DNA and the transcription of target genes.[3][6]
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, are crucial for transducing extracellular signals into cellular responses, including inflammation. This compound has demonstrated the ability to modulate MAPK activation.[2][7]
-
p38 and ERK Phosphorylation: In LPS-stimulated macrophages, this compound has been shown to inhibit the phosphorylation of both p38 and ERK.[2]
-
JNK Phosphorylation: this compound also suppresses the phosphorylation of JNK in response to inflammatory stimuli.[7]
Regulation of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling. This compound can interfere with this pathway to dampen inflammatory responses.[8][9]
-
JAK2 Phosphorylation: this compound has been shown to inhibit the phosphorylation of JAK2.[8]
-
STAT3 Phosphorylation: Consequently, the phosphorylation of STAT3, a key downstream target of JAK2, is also reduced by this compound treatment.[8][10]
Quantitative Data on Immunomodulatory Effects
The immunomodulatory effects of this compound have been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Cytokine Production
| Cell Line | Stimulant | This compound Conc. | Cytokine | Inhibition (%) | Reference |
| RAW 264.7 | LPS | 50 µg/mL | TNF-α | ~60% | [2] |
| RAW 264.7 | LPS | 50 µg/mL | IL-6 | ~70% | [2] |
| RAW 264.7 | LPS | 50 µg/mL | IL-1β | ~55% | [2] |
| THP-1 | LPS | 200 µg/mL | TNF-α | ~80% | [7] |
| THP-1 | LPS | 200 µg/mL | IL-6 | ~75% | [7] |
| THP-1 | LPS | 200 µg/mL | IL-1β | ~85% | [7] |
| THP-1 | ZIKV | 12.5 µM | IL-1β | ~70% | [11] |
Table 2: In Vivo Effects of this compound on Inflammatory Markers
| Animal Model | Disease Induction | This compound Dose | Marker | Reduction (%) | Reference |
| Mouse | DSS-induced colitis | 100 mg/kg | MPO activity | ~60% | [12] |
| Mouse | DSS-induced colitis | 30 mg/kg | Colonic TNF-α | ~50% | [13] |
| Mouse | DSS-induced colitis | 30 mg/kg | Colonic IL-1β | ~60% | [13] |
| Rat | AMI | 50 mg/kg | Myocardial TNF-α | ~55% | [3] |
| Rat | AMI | 50 mg/kg | Myocardial IL-6 | ~60% | [3] |
Table 3: Effects of this compound on T Cell Differentiation
| Cell Type | Treatment | This compound Conc. | Effect | Observation | Reference |
| Murine Splenic T cells | ConA | 10-40 mg/kg | Inhibition of Th1/Th2 cytokines | Dose-dependent | [14] |
| Murine CD4+ T cells | DSS-induced colitis | 30 mg/kg | Promotes Treg differentiation | Increased Foxp3 expression | [13][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well to a final concentration of 1 µg/mL and incubated for 24 hours.
-
Cytokine Measurement: The supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: For signaling pathway analysis, cells are lysed after a shorter incubation period (e.g., 30-60 minutes) with LPS. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.
-
This compound Treatment: this compound is administered daily by oral gavage at doses of 25, 50, and 100 mg/kg body weight, starting from day 1 of DSS administration. The control group receives vehicle only.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Sample Collection: On day 8, mice are euthanized, and the colon is excised. The length of the colon is measured.
-
Histological Analysis: A portion of the distal colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Another portion of the colon is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured using a commercial MPO assay kit.
-
Cytokine Analysis: Colonic tissue homogenates are used to measure the levels of TNF-α and IL-1β by ELISA.
Conclusion
This compound has emerged as a compelling natural compound with significant immunomodulatory and anti-inflammatory properties. Its ability to target multiple key signaling pathways, including NF-κB, MAPKs, and JAK/STAT, provides a molecular basis for its observed therapeutic effects in various preclinical models of inflammatory diseases. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on optimizing its bioavailability, evaluating its long-term safety, and ultimately translating these promising preclinical findings into clinical applications for the treatment of human inflammatory disorders.
References
- 1. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional medicine this compound inhibits the inflammatory response in Raw 264.7 cells and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Cardiac Inflammation and Remodeling via TLR4/MyD88/NF-κB Signaling Pathway in Rats with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates inflammatory responses by interfering toll-like receptor 4/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Protects Chondrocytes and Exhibits Anti-Inflammatory Effects via the NF-κB/ERK Pathway for Alleviating Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits LPS-induced inflammatory mediator response by activating PPAR-γ in THP-1-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Preclinical Investigation of this compound in the Treatment of Cancer-Induced Cachexia via Activating PPARγ [frontiersin.org]
- 11. This compound Suppresses Zika Virus-Induced Interleukin-1β Production and Secretion in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates inflammatory responses by suppressing TLR4 and NLRP3 signaling pathways in DSS-induced acute colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound exerts anti-colitis efficacy by activating AhR, regulating miR-302/DNMT-1/CREB signals, and therefore promoting Treg differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunosuppressive activity of this compound on activation and cytokines secretion of murine T lymphocytes. | Sigma-Aldrich [sigmaaldrich.cn]
- 15. This compound exerts anti-colitis efficacy by activating AhR, regulating miR-302/DNMT-1/CREB signals, and therefore promoting Treg differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpinetin's Impact on the PI3K/AKT Pathway in Osteosarcoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents.[1][2] Despite advancements in treatment, including surgery and adjuvant chemotherapy, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic strategies.[1][3] The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is frequently hyperactivated in osteosarcoma, playing a crucial role in tumor development, progression, and chemoresistance.[1][3][4][5] This makes the PI3K/AKT pathway an attractive target for therapeutic intervention.
Alpinetin, a natural flavonoid compound, has demonstrated a range of pharmacological activities, including anti-inflammatory, antiviral, and antitumor properties.[1][6][7][8] Emerging evidence indicates that this compound exerts significant anti-cancer effects in various cancer models.[7][8] This technical guide provides an in-depth analysis of the impact of this compound on the PI3K/AKT pathway in osteosarcoma, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Mechanism of Action: this compound and the PI3K/AKT Pathway
This compound has been shown to inhibit the proliferation and metastasis of osteosarcoma cells by inactivating the PI3K/AKT signaling pathway.[1][4][6] This pathway is a critical regulator of cell survival, growth, and proliferation.[3][9] In osteosarcoma, the PI3K/AKT pathway is often abnormally activated, contributing to tumorigenesis.[1][4][9]
This compound treatment leads to a dose-dependent reduction in the phosphorylation of both PI3K and AKT in osteosarcoma cell lines.[1][4][6] By inhibiting the phosphorylation of these key signaling molecules, this compound effectively downregulates the downstream signaling cascade, leading to a series of anti-tumor effects.
The inactivation of the PI3K/AKT pathway by this compound results in:
-
Reduced Cell Proliferation: this compound decreases the viability and colony formation of osteosarcoma cells.[1][6]
-
Induction of Apoptosis: The compound promotes programmed cell death in osteosarcoma cells by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins Bax and cleaved caspase-3.[1][6]
-
Inhibition of Metastasis: this compound suppresses the invasion and migration of osteosarcoma cells.[1][6] This is achieved by up-regulating epithelial markers like E-cadherin and ZO-1, and down-regulating mesenchymal markers such as Vimentin and N-cadherin, thereby inhibiting the epithelial-to-mesenchymal transition (EMT).[1][6]
In addition to the PI3K/AKT pathway, this compound has also been found to inhibit the extracellular signal-regulated kinase (ERK) pathway in osteosarcoma, further contributing to its anti-cancer effects.[1][4][6]
Caption: this compound's inhibition of the PI3K/AKT signaling pathway in osteosarcoma.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on osteosarcoma cell lines as reported in the literature. The data is primarily derived from studies on the 143B and U2OS human osteosarcoma cell lines.[1]
Table 1: Effect of this compound on Osteosarcoma Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Viability Reduction (%) | Assay |
| 143B | 10 | 24 | Dose-dependent | CCK-8 |
| 25 | 24 | Dose-dependent | CCK-8 | |
| 50 | 24 | Dose-dependent | CCK-8 | |
| 75 | 24 | Dose-dependent | CCK-8 | |
| 100 | 24 | Dose-dependent | CCK-8 | |
| U2OS | 10 | 24 | Dose-dependent | CCK-8 |
| 25 | 24 | Dose-dependent | CCK-8 | |
| 50 | 24 | Dose-dependent | CCK-8 | |
| 75 | 24 | Dose-dependent | CCK-8 | |
| 100 | 24 | Dose-dependent | CCK-8 |
Table 2: Effect of this compound on Protein Expression in Osteosarcoma Cells
| Cell Line | This compound Concentration (µM) | Target Protein | Change in Expression | Method |
| 143B & U2OS | 10-100 | p-PI3K | Dose-dependent decrease | Western Blot |
| 143B & U2OS | 10-100 | p-AKT | Dose-dependent decrease | Western Blot |
| 143B & U2OS | 10-100 | Bcl-2 | Dose-dependent decrease | Western Blot |
| 143B & U2OS | 10-100 | Bax | Dose-dependent increase | Western Blot |
| 143B & U2OS | 10-100 | Cleaved Caspase-3 | Dose-dependent increase | Western Blot |
| 143B & U2OS | 10-100 | E-cadherin | Dose-dependent increase | Western Blot |
| 143B & U2OS | 10-100 | ZO-1 | Dose-dependent increase | Western Blot |
| 143B & U2OS | 10-100 | Vimentin | Dose-dependent decrease | Western Blot |
| 143B & U2OS | 10-100 | N-cadherin | Dose-dependent decrease | Western Blot |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on osteosarcoma cells.
Cell Culture and Treatment
-
Cell Lines: Human osteosarcoma cell lines 143B and U2OS are commonly used.[1]
-
Culture Medium: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).[1]
-
This compound Treatment: this compound is dissolved (e.g., in DMSO) and added to the cell culture medium at various concentrations (e.g., 10, 25, 50, 75, and 100 µM) for a specified duration, typically 24 hours.[1]
Cell Proliferation Assay (CCK-8)
-
Seed osteosarcoma cells into 96-well plates.
-
After cell attachment, treat the cells with different concentrations of this compound for 24 hours.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for an additional 2 hours.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader to determine cell viability.[1]
Colony Formation Assay
-
Seed a low density of osteosarcoma cells in 6-well plates.
-
Treat with various concentrations of this compound.
-
Incubate for an extended period (e.g., 2 weeks) to allow for colony formation.
-
Fix the colonies with a solution like methanol.
-
Stain the colonies with crystal violet.
-
Count the number of visible colonies.
Western Blotting
-
Lyse this compound-treated and control osteosarcoma cells in RIPA buffer to extract total proteins.[1]
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[1]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, Bcl-2, Bax, etc.) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Use a loading control, such as β-actin, to normalize the protein expression levels.[1]
Flow Cytometry for Apoptosis Analysis
-
Harvest this compound-treated and control cells.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Transwell Invasion and Migration Assays
-
For invasion assays, coat the upper chamber of a Transwell insert with Matrigel.[1] For migration assays, the chamber is not coated.
-
Seed osteosarcoma cells in serum-free medium into the upper chamber.
-
Add medium containing FBS as a chemoattractant to the lower chamber.
-
Treat the cells in the upper chamber with different concentrations of this compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Remove the non-invading/migrating cells from the upper surface of the membrane.
-
Fix and stain the cells that have invaded/migrated to the lower surface of the membrane.
-
Count the stained cells under a microscope.
Caption: General experimental workflow for studying this compound's effects on osteosarcoma.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising natural compound for the treatment of osteosarcoma. Its ability to inhibit the PI3K/AKT pathway, a key driver of osteosarcoma progression, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-cancer effects of this compound and to explore its potential in combination with existing chemotherapeutic agents.
Future research should focus on in vivo studies to validate the efficacy of this compound in animal models of osteosarcoma.[1][4] Additionally, further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is necessary to facilitate its translation into clinical applications.[7][8] A deeper understanding of the broader molecular targets of this compound and its interactions with other signaling pathways will also be crucial for optimizing its therapeutic use.
References
- 1. qascf.com [qascf.com]
- 2. View of Fisetin, a dietary flavonoid induces apoptosis via modulating the MAPK and PI3K/Akt signalling pathways in human osteosarcoma (U-2 OS) cells | Bangladesh Journal of Pharmacology [banglajol.info]
- 3. PI3K/Akt signaling in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses cell proliferation and metastasis in osteosarcoma by inhibiting PI3K/AKT and ERK pathways - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. qascf.com [qascf.com]
- 7. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qascf.com [qascf.com]
Unveiling Alpinetin: A Technical Guide to its Discovery and Isolation from Medicinal Herbs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinetin, a naturally occurring dihydroflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of this compound from its primary medicinal herb sources. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the requisite methodologies, from extraction to purification, and to shed light on the molecular pathways it modulates.
This compound was first isolated from plants of the Alpinia genus.[3] It is a major bioactive constituent found in the seeds of Alpinia katsumadai Hayata, a plant used in traditional Chinese medicine.[4][5] This guide will delve into the technical specifics of isolating this promising compound, presenting quantitative data, detailed experimental protocols, and visual representations of key processes and molecular interactions.
Data Presentation: Quantitative Analysis of this compound Isolation
The efficiency of this compound isolation is highly dependent on the chosen extraction and purification methodologies. The following tables summarize quantitative data from various studies, offering a comparative look at yields and purity levels achieved.
Table 1: Extraction and Purification of this compound from Alpinia katsumadai
| Extraction Method | Purification Method | Crude Extract (mg) | Yield of this compound (mg) | Purity of this compound (%) | Reference |
| Microwave-Assisted Extraction | High-Speed Counter-Current Chromatography (HSCCC) | 158.4 | 14.47 | 99.01 | [4][6] |
| Not Specified | High-Speed Counter-Current Chromatography (HSCCC) | 100 | 17.2 | 98.1 | [7] |
Table 2: Analytical Quantification of this compound
| Analytical Method | Plant Source | Mobile Phase/Solvent System | Retention Time (Rt) / Retardation Factor (Rf) | Linearity Range | Reference |
| High-Performance Liquid Chromatography (HPLC) | Amomum subulatum | Methanol (B129727):Water (70:30, v/v) | 5.7 min | 14–224 µg/mL | [8][9][10] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Amomum subulatum | Toluene:Dichloromethane:Ethyl Acetate | 0.48 | 20–200 µ g/spot | [8][9][10] |
| Flow Injection-Micellar Electrokinetic Chromatography (FI-MEKC) | Alpinia katsumadai Hayata | 4mM sodium borate-8mM NaH2PO4 (pH 8.1)-8mM SDS-19% (v/v) ethanol | Not Specified | r²: 0.9993-0.9994 | [11] |
Experimental Protocols: Methodologies for this compound Isolation and Analysis
This section provides a detailed breakdown of the key experimental protocols employed in the extraction, purification, and quantification of this compound.
Microwave-Assisted Extraction (MAE) of this compound from Alpinia katsumadai
This method utilizes microwave energy to facilitate the extraction of this compound from the plant matrix.
-
Plant Material Preparation: Dried seeds of Alpinia katsumadai are ground into a fine powder.
-
Extraction Solvent: A suitable solvent, such as ethanol, is added to the powdered plant material.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a controlled power and for a specific duration. The optimized conditions are determined through orthogonal experiments.[4][5]
-
Filtration and Concentration: After extraction, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.
-
Two-Phase Solvent System: A suitable two-phase solvent system is selected. A commonly used system is n-hexane-ethyl acetate-ethanol-water (5:6:5:5, v/v).[4][5] Another reported system is n-hexane-ethyl acetate-methanol-water (5:5:7:3, v/v).[7]
-
HSCCC Apparatus Preparation: The multilayer coil of the HSCCC instrument is first filled with the stationary phase (the upper phase of the solvent system).
-
Sample Injection: The crude extract, dissolved in a small volume of the solvent system, is injected into the instrument.
-
Elution: The mobile phase (the lower phase of the solvent system) is then pumped through the coil at a specific flow rate, while the apparatus rotates at a high speed (e.g., 800 r/min).[7]
-
Fraction Collection and Analysis: The effluent is continuously monitored (e.g., at 300 nm), and fractions are collected.[7] The fractions containing this compound are identified by analytical techniques such as HPLC.
-
Purification: The fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the accurate quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column is typically employed for the separation.[8][9]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v) is used as the mobile phase at a flow rate of 1.0 ml/min.[8][9]
-
Detection: The detection wavelength is set at 290 nm.[12]
-
Quantification: A calibration curve is constructed using a standard of known this compound concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its isolation.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: this compound's inhibition of the TLR4/NF-κB signaling pathway.
Caption: Modulation of PI3K/AKT/NF-κB and HO-1 pathways by this compound.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, isolation, and analysis of this compound from medicinal herbs, with a primary focus on Alpinia katsumadai. The presented data and protocols offer valuable insights for researchers and professionals in the field of natural product chemistry and drug development. The elucidation of its interactions with key signaling pathways, such as TLR4/NF-κB and PI3K/AKT, underscores the therapeutic potential of this compound.[13][14][15] Further research into optimizing isolation techniques and exploring its full pharmacological profile is warranted to harness the full potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Solid-Phase Dispersion Extraction and Quantification of this compound in Amomum Seed using Validated HPLC and HPTLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix Solid-Phase Dispersion Extraction and Quantification of this compound in Amomum Seed using Validated HPLC and HPTLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation and determination of this compound and cardamonin in Alpinia katsumadai Hayata by flow injection-micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound attenuates inflammatory responses by interfering toll-like receptor 4/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound prevents inflammatory responses in OVA-induced allergic asthma through modulating PI3K/AKT/NF-κB and HO-1 signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Alpinetin: A Technical Guide to its Potential in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alpinetin, a naturally occurring flavonoid found in medicinal plants such as Alpinia katsumadai Hayata, has demonstrated a wide spectrum of pharmacological activities, positioning it as a compelling candidate for drug discovery.[1][2][3][4] Accumulated evidence highlights its potent anti-inflammatory, antitumor, neuroprotective, hepatoprotective, and antiviral properties.[1][4][5][6][7] These therapeutic effects are attributed to its ability to modulate multiple critical intracellular signaling pathways.[1][5][7] However, its progression from a promising preclinical compound to a clinical therapeutic is hindered by significant challenges, most notably its poor oral bioavailability due to extensive first-pass glucuronidation.[1][4][5] This technical guide provides an in-depth overview of this compound's mechanisms of action, summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes its complex interactions within cellular signaling networks.
Pharmacokinetics and Bioavailability
The clinical utility of this compound is currently limited by its pharmacokinetic profile. Studies have consistently shown that this compound exhibits poor oral bioavailability.[1][4][5] This is primarily due to extensive and rapid metabolism, specifically glucuronidation, during the first-pass effect in the liver.[1][5] Despite its low systemic toxicity, this metabolic instability presents a major hurdle for developing effective oral formulations.[1][5] Future research and development efforts must focus on strategies to enhance its bioavailability, such as the use of novel drug delivery systems (e.g., nanoparticles), or co-administration with inhibitors of UGT (UDP-glucuronosyltransferase) enzymes like piperine (B192125) or quercetin.[5]
Mechanisms of Action and Therapeutic Potential
This compound's diverse pharmacological effects stem from its ability to interact with and modulate numerous signaling pathways central to the pathogenesis of various diseases.
Anti-inflammatory Activity
This compound demonstrates robust anti-inflammatory properties by suppressing key inflammatory cascades in various in vitro and in vivo models.[1][8][9] Its primary mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[1][10]
-
NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB) by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[9][10][11] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of pro-inflammatory cytokines.[8][9][11] This effect is often mediated by targeting upstream regulators like Toll-like receptor 4 (TLR4) and its adaptor protein MyD88.[8][11]
-
MAPK Pathway: The compound effectively suppresses the phosphorylation of key mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[1][9][10]
-
Other Pathways: this compound also activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which contributes to its anti-inflammatory effects.[1][10][12] Furthermore, it can modulate the PI3K/Akt/Nrf2/HO-1 and JAK2/STAT3 pathways to reduce inflammation and oxidative stress.[1][5][13]
These molecular actions result in a significant reduction in the production and expression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][8][9]
Anticancer Activity
This compound exhibits significant anticancer activity across various cancer cell lines, including breast, lung, colon, and liver cancer.[2][5] Its therapeutic effects are achieved through the modulation of multiple mechanisms, including the induction of apoptosis, induction of cell cycle arrest, and inhibition of metastasis.[1][2]
-
Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[3] It modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from mitochondria and subsequent activation of caspase-3 and PARP.[1] Key signaling pathways implicated in this process include the inhibition of the STAT3 and PI3K/Akt pathways and the activation of the p53 pathway.[1] A recently uncovered mechanism involves the ROS/NF-κB/HIF-1α axis, where this compound reduces mitochondrial reactive oxygen species (ROS), thereby inhibiting NF-κB activation and HIF-1α transcription, ultimately leading to apoptosis.[2][14]
-
Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, by modulating the expression of key cell cycle regulatory proteins.[1][2][3]
-
Inhibition of Invasion and Metastasis: this compound has been shown to suppress the migration and invasion of cancer cells by decreasing the expression of matrix metalloproteinases (MMP-2, MMP-9) and inhibiting pathways such as Notch and STAT3/c-Myc.[1]
Neuroprotective Effects
This compound shows promise as a neuroprotective agent, particularly in the context of neuroinflammation and ischemic stroke.[13][15] It can cross the blood-brain barrier and exert its effects by reducing oxidative stress, inflammation, and neuronal apoptosis.[15] A primary mechanism is the inhibition of the JAK2/STAT3 signaling pathway in microglia, which reduces the production of inflammatory mediators.[13][15] In models of spinal cord injury and ischemic stroke, this compound treatment has been shown to inhibit neuronal apoptosis, promote axonal regeneration, and improve motor function recovery.[13][15] It also upregulates the expression of antioxidant enzymes and key survival signaling proteins like Akt.[15][16]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed biological effects of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Disease Model | Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | Inflammation (LPS-induced) | 25 µM | Significantly inhibited NF-κB activation. | [1] |
| THP-1 Macrophages | Inflammation (LPS-induced) | 50-200 µg/mL | Markedly decreased TNF-α and IL-1β expression; inhibited NF-κB and NLRP3. | [1] |
| MDA-MB-231, MCF-7 | Breast Cancer | Dose-dependent | Induced mitochondria-associated apoptosis; inhibited NF-κB and HIF-1α. | [2][14] |
| Human Gastric Carcinoma (AGS, N87) | Gastric Cancer | 40-160 µM | Induced apoptosis via mitochondrial pathway (cytochrome c release). | [1] |
| HT-29 | Colon Cancer | 6.25-400 µM | Induced p53-dependent mitochondrial apoptosis. | [1] |
| Glioma Cells (U-87, U-251, U-373) | Brain Cancer | 20-80 µM | Attenuated invasion by suppressing the Notch pathway. | [1] |
| C2C12 Myotubes | Cancer Cachexia | 25-100 µM | Attenuated myotube atrophy; reduced Atrogin-1 and MuRF1 expression. | [12] |
| PC12 Neuronal Cells | Neuroinflammation | 50-100 µg/mL | Inhibited activated microglia-mediated ROS production by 26.5% and 39.5%. |[13] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage Range | Key Findings | Reference |
|---|---|---|---|---|
| Mice | Acute Lung Injury (LPS) | 15 and 60 mg/kg | Reduced expression of TNF-α, IL-1β, IL-6. | [1] |
| Mice | Colitis (DSS-induced) | 25-100 mg/kg | Provided protection against diarrhea, colonic shortening, and histological injury. | [1] |
| Rats | Sepsis (CLP-induced) | 40-160 mg/kg | Attenuated lung damage by downregulating inflammation and oxidative stress. | [1][5] |
| Rats | Acute Myocardial Infarction | Not specified | Reduced infarct size; attenuated inflammation and cardiomyocyte apoptosis. | [11] |
| Rats | Spinal Cord Injury | Not specified | Inhibited inflammatory response and neuronal apoptosis; improved motor function. | [13] |
| Rats | Ischemic Stroke (MCAO) | 50 and 100 mg/kg | Increased neuronal cell densities in cortex and hippocampus. | [15] |
| Mice | Breast Cancer Xenograft | Not specified | Led to significant tumor regression by inhibiting the NF-κB pathway. |[2][14] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to investigate the mechanisms of this compound.
Protocol: Western Blot Analysis for Signaling Pathway Activation
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling cascades modulated by this compound (e.g., p-p65, p-Akt, TLR4).[11][17][18]
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7, MCF-7) in 6-well plates to achieve 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration. If applicable, stimulate with an agonist (e.g., LPS) to activate the pathway of interest.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA protein assay kit, following the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (e.g., anti-p-p65, anti-TLR4, anti-p-Akt; typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit; typically diluted 1:5000) for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH, β-actin).
-
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[19][20]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Detach adherent cells using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or at -20°C for a minimum of 2 hours (cells can be stored for several weeks).[19][21]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.[19]
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[20] The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation.
-
Collect the PI fluorescence signal on a linear scale.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key molecular pathways modulated by this compound and a typical experimental workflow.
References
- 1. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 2. This compound inhibits breast cancer growth by ROS/NF‐κB/HIF‐1α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Review of Its Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Review of Its Pharmacology and Pharmacokinetics [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates inflammatory responses by interfering toll-like receptor 4/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traditional medicine this compound inhibits the inflammatory response in Raw 264.7 cells and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits LPS-induced inflammatory mediator response by activating PPAR-γ in THP-1-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Alleviates Cardiac Inflammation and Remodeling via TLR4/MyD88/NF-κB Signaling Pathway in Rats with Acute Myocardial Infarction | MDPI [mdpi.com]
- 12. Frontiers | Preclinical Investigation of this compound in the Treatment of Cancer-Induced Cachexia via Activating PPARγ [frontiersin.org]
- 13. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - ProQuest [proquest.com]
- 14. This compound inhibits breast cancer growth by ROS/NF-κB/HIF-1α axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Modulatory Potential of this compound on Inflammation, Oxidative Stress, Apoptosis, and Mitochondrial Dynamics in a Rat Middle Cerebral Artery Occlusion Model of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Alpinetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpinetin, a dihydroflavonoid predominantly isolated from plants of the Alpinia genus, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development. The document details its structural attributes, physicochemical and spectroscopic properties, and delves into the molecular signaling pathways it modulates. Furthermore, this guide outlines key experimental protocols for the analysis and biological evaluation of this compound, supplemented by visual representations of experimental workflows and signaling cascades to facilitate a deeper understanding of its mechanism of action and research applications.
Chemical Structure and Identification
This compound, systematically named (2S)-7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one, is a flavanone (B1672756) characterized by a C6-C3-C6 backbone.[1][2] Its structure consists of two aromatic rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring. Key structural features include a hydroxyl group at position 7 and a methoxy (B1213986) group at position 5 of the A ring, and an unsubstituted phenyl group at position 2.[3]
| Identifier | Value | Source(s) |
| IUPAC Name | (2S)-7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | [1][2][4] |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| CAS Number | 36052-37-6 ((S)-isomer) | [5] |
| SMILES | COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O | [1] |
| InChI | InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3/t13-/m0/s1 | [5] |
| InChIKey | QQQCWVDPMPFUGF-ZDUSSCGKSA-N | [5] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. It presents as a white to light yellow crystalline powder.[2]
| Property | Value | Source(s) |
| Melting Point | 223-224 °C | [2][6] |
| Boiling Point | 494.9 ± 45.0 °C (at 760 mmHg) | [5] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in DMSO, methanol (B129727), and ethanol. | [2] |
| pKa | 7.34 ± 0.40 (Predicted) | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quantification of this compound.
UV-Visible Spectroscopy
This compound exhibits significant absorption in the ultraviolet-visible spectrum, a characteristic feature of flavonoids. This property is often utilized for its detection and quantification in HPLC analysis.
| Parameter | Value | Source(s) |
| Absorption Range | 270–390 nm | [5] |
| λmax | ~290 nm | [7] |
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the definitive structural confirmation of this compound. The following data were reported in DMSO-d₆.
¹H NMR (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source(s) |
|---|---|---|---|---|
| 7.48 | brd | 7.3 | H-2ʹ, H-6ʹ | [4] |
| 7.41 | t | 7.3 | H-3ʹ, H-5ʹ | [4] |
| 7.36 | brd | 7.3 | H-4ʹ | [4] |
| 6.06 | d | 1.8 | H-8 | [4] |
| 5.99 | d | 1.8 | H-6 | [4] |
| 5.47 | dd | 12.5, 2.7 | H-2 | [4] |
| 3.73 | s | - | OCH₃ | [4] |
| 2.96 | dd | 12.5, 16.0 | H-3 | [4] |
| 2.60 | dd | 16.0, 2.7 | H-3 |[4] |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Source(s) |
|---|---|---|
| 187.2 | C-4 | [4] |
| 164.7 | C-7 | [4] |
| 163.9 | C-9 | [4] |
| 162.1 | C-5 | [4] |
| 139.1 | C-1ʹ | [4] |
| 128.4 | C-3ʹ, C-5ʹ | [4] |
| 128.2 | C-4ʹ | [4] |
| 126.3 | C-2ʹ, C-6ʹ | [4] |
| 104.3 | C-10 | [4] |
| 95.6 | C-6 | [4] |
| 93.4 | C-8 | [4] |
| 77.9 | C-2 | [4] |
| 55.5 | OCH₃ | [4] |
| 44.8 | C-3 |[4] |
Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis.
| Parameter | Value | Source(s) |
| [M+H]⁺ ion | m/z 271.0943 | [9] |
| Key Fragment Ions | m/z 257.1538 ([M+H-CH₂]⁺), 167.0298, 151.0581, 123.1169, 104.0645 | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating a multitude of intracellular signaling pathways. A summary of these pathways is presented below, categorized by the associated biological activity.
Anti-inflammatory Pathways
This compound demonstrates potent anti-inflammatory activity by targeting key signaling cascades involved in the inflammatory response.[5][10] It has been shown to inhibit the TLR4/NF-κB pathway, a central regulator of inflammation.[10] Additionally, it modulates the PI3K/Akt and MAPK (ERK, p38) signaling pathways.[5][11] this compound also acts as a PPAR-γ agonist and activates the Nrf2/HO-1 pathway, both of which contribute to its anti-inflammatory and antioxidant effects.[2][5] In the context of neuroinflammation, this compound has been shown to inhibit the JAK2/STAT3 pathway.[12]
Anticancer Pathways
The anticancer effects of this compound are mediated through the induction of apoptosis and cell cycle arrest. It inhibits the pro-survival PI3K/Akt/mTOR and STAT3 signaling pathways.[5][7] this compound also induces p53-dependent mitochondrial apoptosis and modulates the expression of Bcl-2 family proteins (downregulating Bcl-2, upregulating Bax) and caspases, leading to programmed cell death.[5] Furthermore, it can arrest the cell cycle at the G0/G1 and G2/M phases by downregulating cyclins and cyclin-dependent kinases (CDKs).[5] A ROS/NF-κB/HIF-1α axis has also been identified as a key mechanism in its anti-breast cancer activity.[6]
Neuroprotective and Cardioprotective Pathways
This compound's neuroprotective effects are linked to its anti-inflammatory and antioxidant properties, particularly through the inhibition of the JAK2/STAT3 signaling pathway in microglia.[12][13] In cardiovascular models, this compound has been shown to confer protection through the activation of the PKC/ERK signaling pathway and inhibition of the TLR4/MyD88/NF-κB pathway in the context of myocardial infarction.[9][14]
Experimental Protocols
This section provides an overview of key experimental methodologies for the analysis and evaluation of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in plant extracts and biological samples.[10]
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water is common. A typical isocratic condition is methanol:water (70:30, v/v).[10] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 290 nm.[7]
-
Sample Preparation: Plant material is extracted with a suitable solvent like methanol or ethanol. The extract is filtered through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) or matrix solid-phase dispersion (MSPD) cleanup step may be necessary.[10]
-
Quantification: A calibration curve is generated using this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of this compound on cancer cell lines.[9]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect changes in the expression levels of specific proteins in signaling pathways affected by this compound.[15]
-
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids from in vivo studies.[15]
-
Principle: This sandwich ELISA protocol uses a pair of antibodies specific to the cytokine of interest.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards of known cytokine concentrations and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.
-
Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Experimental Workflow and Logical Relationships
The investigation of a natural product like this compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
Conclusion
This compound is a promising natural flavonoid with a well-characterized chemical structure and a broad spectrum of biological activities. Its therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in inflammation, cancer, and neurodegeneration. This technical guide consolidates the current knowledge on this compound's chemical and physical properties and provides a framework of experimental protocols for its further investigation. The detailed information and visual aids presented herein are intended to support and accelerate future research and development efforts aimed at harnessing the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway and Network Analysis Workflow | Pathway-Network-Analysis [hanruizhang.github.io]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits breast cancer growth by ROS/NF‐κB/HIF‐1α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18. Gene set enrichment and pathway analysis — Single-cell best practices [sc-best-practices.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Matrix Solid-Phase Dispersion Extraction and Quantification of this compound in Amomum Seed using Validated HPLC and HPTLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 15. Traditional medicine this compound inhibits the inflammatory response in Raw 264.7 cells and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Alpinetin using High-Performance Liquid Chromatography (HPLC)
Introduction
Alpinetin is a naturally occurring flavonoid found in various medicinal plants, such as those from the Alpinia genus. It has garnered significant attention from researchers due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Accurate and reliable quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound.
Chromatographic Conditions
A simple, isocratic RP-HPLC method was developed for the determination of this compound. The separation is achieved on a C18 column with a mobile phase consisting of methanol (B129727) and water.
| Parameter | Specification |
| Instrument | HPLC System with UV Detector |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 290 nm[2] |
| Run Time | ~10 minutes |
| Retention Time (Rt) | Approximately 5.7 minutes |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[3][4] The validation parameters demonstrated that the method is linear, precise, accurate, and sensitive.
| Validation Parameter | Result |
| Linearity Range | 7 - 224 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98% - 102% |
| Limit of Detection (LOD) | 3.4 µg/mL[5] |
| Limit of Quantification (LOQ) | 10 µg/mL[5] |
| System Suitability | |
| Theoretical Plates | > 5000[6] |
| Tailing Factor | < 1.5 |
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Deionized Water (or HPLC grade water)
-
0.45 µm Syringe Filters
-
Plant material or extract containing this compound
2. Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7][8]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
3. Preparation of Standard Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 10 minutes to ensure complete dissolution.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Methanol:Water, 70:30) to achieve concentrations within the linearity range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).
4. Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh about 1.0 g of powdered plant material. Transfer to a flask and add 50 mL of Methanol.
-
Sonication: Sonicate the mixture for 30-45 minutes to facilitate the extraction of this compound.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Dilution: Dilute the filtrate with the mobile phase to bring the expected concentration of this compound within the calibration range.
-
Final Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9]
5. Chromatographic Procedure
-
System Equilibration: Set up the HPLC system with the specified chromatographic conditions. Equilibrate the column by running the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.[9]
-
Calibration Curve: Inject 20 µL of each working standard solution in triplicate. Record the peak area from the chromatograms. Plot a calibration curve of the mean peak area versus concentration.
-
Sample Analysis: Inject 20 µL of the prepared sample solution in triplicate. Record the peak area.
6. Data Analysis and Quantification
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantification: Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve (y = mx + c), where 'y' is the peak area of the sample.
-
The amount of this compound in the original plant material can be calculated using the following formula:
-
This compound Content (mg/g) = (C x V x D) / W
-
C = Concentration from the calibration curve (mg/mL)
-
V = Volume of extraction solvent (mL)
-
D = Dilution factor
-
W = Weight of the plant material (g)
-
-
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Simplified PI3K/Akt signaling pathway inhibited by this compound, leading to apoptosis.[10][11]
References
- 1. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound inhibits breast cancer growth by ROS/NF‐κB/HIF‐1α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Understanding HPLC: Key Concepts & Applications | SHIMADZU [ssi.shimadzu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. qascf.com [qascf.com]
- 11. This compound inhibits lung cancer progression and elevates sensitization drug-resistant lung cancer cells to cis-diammined dichloridoplatium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: HPTLC Analysis of Alpinetin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinetin, a naturally occurring flavonoid found predominantly in plants of the Alpinia and Amomum genera, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and reliable method for the quantification of this compound in plant extracts, making it an invaluable tool for quality control, phytochemical analysis, and drug discovery. These application notes provide detailed protocols for the extraction and HPTLC analysis of this compound from plant materials.
Experimental Protocols
Extraction of this compound from Plant Material
This section details three common methods for extracting this compound from plant sources such as the seeds of Amomum subulatum or the rhizomes of Alpinia species.
a) Conventional Extraction (Maceration)
-
Sample Preparation: Air-dry the plant material (e.g., seeds, rhizomes) in the shade and grind it into a coarse powder.
-
Extraction: Accurately weigh 10 g of the powdered plant material and place it in a conical flask. Add 100 mL of methanol (B129727) and securely stopper the flask.
-
Maceration: Keep the flask at room temperature for 24 hours with occasional shaking.
-
Filtration: Filter the extract through Whatman filter paper No. 1.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C until a semi-solid mass is obtained.
-
Storage: Store the dried extract in a desiccator until further analysis.
b) Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the plant material as described in the conventional extraction method.
-
Extraction: Place 10 g of the powdered plant material in a flask with 100 mL of methanol.
-
Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Filtration and Concentration: Filter and concentrate the extract as described in the conventional extraction method.
c) Matrix Solid-Phase Dispersion (MSPD)
-
Sample Preparation: Prepare the plant material as described in the conventional extraction method.
-
Dispersion: Mix 1 g of the powdered plant material with 2 g of silica (B1680970) gel in a mortar and pestle until a homogenous mixture is obtained.
-
Column Packing: Pack the mixture into a solid-phase extraction (SPE) column.
-
Elution: Elute the column with 10 mL of methanol.
HPTLC Quantification of this compound
This protocol outlines the steps for the quantitative analysis of this compound in the prepared plant extracts.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel aluminum plates 60 F254 (20 cm x 10 cm).
-
Mobile Phase: Toluene: Dichloromethane: Ethyl Acetate (in a suitable ratio, e.g., optimized from literature). A validated method for this compound used a solvent system of toluene, dichloromethane, and ethyl acetate.[3][4] For related flavonoids like galangin (B1674397) in Alpinia species, a mobile phase of hexane: ethyl acetate: acetic acid (6.2: 2.8: 1.0 v/v/v) has been successfully used.[5][6][7][8]
-
Chamber Saturation: Saturate the twin-trough glass chamber with the mobile phase for 20 minutes at room temperature (25 ± 2°C) and 60% ± 5% relative humidity.
-
Sample Application: Apply the standard this compound solution and plant extract solutions as 8 mm bands onto the HPTLC plate using a Linomat 5 applicator.
-
Development: Develop the plate up to a distance of 80 mm in the saturated chamber.
-
Drying: Air-dry the plate after development.
-
Densitometric Scanning: Scan the plate at a wavelength of 290 nm using a TLC scanner.[9] The Retardation factor (Rf) for this compound has been reported to be approximately 0.48.[3][4]
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 10 mg of standard this compound and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: From the stock solution, prepare working standards of varying concentrations (e.g., 10-100 µg/mL) by diluting with methanol.
-
Sample Solution: Dissolve 10 mg of the dried plant extract in 10 mL of methanol.
Quantitative Data
The following tables summarize the validation parameters and quantitative results from a validated HPTLC method for this compound analysis in Amomum subulatum seed extracts.[3][4]
Table 1: Method Validation Parameters for HPTLC Quantification of this compound [4]
| Parameter | HPTLC |
| Linearity Range (ng/spot) | 100 - 600 |
| Correlation Coefficient (r²) | 0.998 |
| Limit of Detection (LOD) (ng/spot) | 19.6 |
| Limit of Quantification (LOQ) (ng/spot) | 59.4 |
| Recovery (%) | 97.79 - 102.81 |
| Precision (%RSD) | < 2% |
Table 2: this compound Content in Amomum subulatum Seed Extracts using Different Extraction Methods [3]
| Extraction Method | This compound Content (% w/w) |
| Conventional Extraction | 0.011 |
| Ultrasonic-Assisted Extraction | 0.013 |
| Matrix Solid-Phase Dispersion | 0.0157 |
Visualizations
Experimental Workflow
References
- 1. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPTLC fingerprints of three species of Alpinia with biomarker Galangin | springermedizin.de [springermedizin.de]
- 6. Development and validation of HPTLC fingerprints of three species of Alpinia with biomarker Galangin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of HPTLC fingerprints of three species of Alpinia with biomarker Galangin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Alpinetin Cell-Based Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinetin, a naturally occurring flavonoid found in plants of the ginger family, has garnered significant interest in oncological research for its anti-proliferative properties.[1][2] This document provides detailed protocols for assessing the cell-based anti-proliferative effects of this compound using standard colorimetric and fluorescence-based assays. Additionally, it outlines the key signaling pathways implicated in this compound's mechanism of action. These protocols are intended to offer a comprehensive guide for researchers investigating the therapeutic potential of this compound and similar natural compounds.
Mechanism of Action
This compound has been shown to inhibit cancer cell proliferation by modulating several key signaling pathways. Notably, it has been observed to suppress the PI3K/AKT and ERK signaling pathways, both of which are crucial for cell growth, survival, and proliferation.[3][4] Furthermore, this compound can induce apoptosis and inhibit cell proliferation through the ROS/NF-κB/HIF-1α axis.[5][6] The compound has been reported to decrease the generation of reactive oxygen species (ROS), which in turn inhibits the activation of NF-κB and subsequently downregulates the expression of HIF-1α, a key transcription factor in tumor progression.[5][6]
Data Presentation
The anti-proliferative activity of this compound can be quantified and summarized for comparative analysis.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| SNU-1 | Gastric Cancer | 426 | [1] |
| Hs 746T | Gastric Cancer | 586 | [1] |
| KATO III | Gastric Cancer | 424 | [1] |
| BxPC-3 | Pancreatic Cancer | ~60 | [7] |
| PANC-1 | Pancreatic Cancer | ~60 | [7] |
| AsPC-1 | Pancreatic Cancer | ~60 | [7] |
| 143B | Osteosarcoma | Not specified | [3] |
| U2OS | Osteosarcoma | Not specified | [3] |
Table 2: Dose-Dependent Effect of this compound on Cell Proliferation (Hypothetical Data)
| This compound Conc. (µM) | % Viability (MTT Assay) | % Proliferation (BrdU Assay) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 |
| 10 | 85 ± 4.8 | 88 ± 5.5 |
| 25 | 65 ± 5.1 | 68 ± 4.9 |
| 50 | 48 ± 4.5 | 52 ± 5.3 |
| 75 | 32 ± 3.9 | 35 ± 4.2 |
| 100 | 21 ± 3.5 | 24 ± 3.8 |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[8]
Materials:
-
Cancer cell line of interest (e.g., 143B osteosarcoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 10, 25, 50, 75, and 100 µM.[3]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well tissue culture plates
-
BrdU labeling solution (10 µM in complete culture medium)[11]
-
Fixation/Denaturation solution (e.g., 1-2.5 M HCl)[11]
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
-
BrdU Labeling:
-
Two to four hours before the end of the treatment period, add 10 µL of the 10 µM BrdU labeling solution to each well.[12]
-
Incubate for the remaining treatment time at 37°C.
-
-
Cell Fixation and Denaturation:
-
Remove the medium and wash the cells twice with PBS.
-
Add 100 µL of fixation/denaturation solution to each well and incubate for 10-30 minutes at room temperature.[11]
-
Aspirate the solution and wash the cells three times with PBS.
-
-
Immunostaining:
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Visualization and Analysis:
-
Add a nuclear counterstain like DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells, or measure the fluorescence intensity using a microplate reader.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's anti-proliferative effects.
Caption: this compound's inhibitory effects on key signaling pathways in cancer cells.
References
- 1. This compound: anti-human gastric cancer potential and urease inhibition activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qascf.com [qascf.com]
- 4. qascf.com [qascf.com]
- 5. This compound inhibits breast cancer growth by ROS/NF-κB/HIF-1α axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter 96® Non-Radioactive Cell Proliferation Assay (MTT) | MTT Assay [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for In Vitro Urease Inhibition Assay with Alpinetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions such as gastritis, peptic ulcers, and potentially gastric cancer. The inhibition of urease is, therefore, a key therapeutic strategy for combating such infections. Alpinetin, a naturally occurring flavonoid found in plants of the ginger family, has been identified as a potential urease inhibitor through molecular docking studies, suggesting its promise in the development of novel anti-urease agents.[1]
These application notes provide a detailed protocol for conducting an in vitro urease inhibition assay using this compound as the test compound. The described methodology is based on the widely used Berthelot (or indophenol) method, a sensitive and reliable colorimetric assay that quantifies the ammonia produced from the enzymatic breakdown of urea.
Principle of the Assay
The in vitro urease inhibition assay is a colorimetric method that measures the amount of ammonia produced from the enzymatic reaction of urease with its substrate, urea. The Berthelot method is employed to quantify the ammonia concentration. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a blue-green colored indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically at a wavelength between 625 and 670 nm. The intensity of the color is directly proportional to the concentration of ammonia, and thus the activity of the urease enzyme. The inhibitory effect of a compound like this compound is determined by the reduction in ammonia production compared to a control without the inhibitor.
Signaling Pathway of Urease and its Inhibition
Urease catalyzes the hydrolysis of urea into ammonia and carbamate (B1207046). The carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid. The production of ammonia leads to an increase in the local pH, which allows acid-sensitive bacteria like H. pylori to survive in the acidic environment of the stomach. Urease inhibitors, such as the potential inhibitor this compound, are thought to block the active site of the enzyme, thereby preventing the breakdown of urea and the subsequent pathological effects.
References
Unveiling the Mitochondrial Impact of Alpinetin: A Guide to Assessing Membrane Potential
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinetin, a naturally occurring flavonoid predominantly found in plants of the Zingiberaceae family, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties.[1][2] Emerging evidence suggests that a key mechanism underlying this compound's therapeutic potential, particularly in oncology, involves the induction of apoptosis through the intrinsic mitochondrial pathway.[1][2][3][4][5] A critical event in this pathway is the alteration of the mitochondrial membrane potential (ΔΨm), an essential indicator of mitochondrial function and cell health.[6][7] This document provides detailed application notes and standardized protocols for assessing the effect of this compound on mitochondrial membrane potential, offering a crucial tool for researchers investigating its mechanism of action.
The mitochondrial membrane potential is a vital component of cellular metabolism, driving the synthesis of ATP via oxidative phosphorylation.[8] A disruption or decrease in ΔΨm is an early and critical event in the apoptotic cascade.[7][8] It leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, subsequently activating caspase cascades that culminate in programmed cell death.[1][2] Therefore, the accurate measurement of ΔΨm is paramount in evaluating the pro-apoptotic efficacy of compounds like this compound.
This guide details three widely accepted and robust methods for quantifying changes in mitochondrial membrane potential using fluorescent probes: JC-1, Rhodamine 123, and Tetramethylrhodamine, Ethyl Ester (TMRE). Each protocol is presented with step-by-step instructions suitable for implementation in a standard cell biology laboratory.
Data Presentation: Expected Effects of this compound on Mitochondrial Membrane Potential
The following table summarizes the anticipated quantitative outcomes when assessing the effect of this compound on mitochondrial membrane potential using the JC-1 assay, a ratiometric dye that allows for a clear distinction between healthy and apoptotic cells. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[7] In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[7] A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.
| This compound Concentration (µM) | Mean Red Fluorescence Intensity (Arbitrary Units) | Mean Green Fluorescence Intensity (Arbitrary Units) | Red/Green Fluorescence Ratio | Percentage of Cells with Depolarized Mitochondria (%) |
| 0 (Vehicle Control) | 8500 | 1500 | 5.67 | 5% |
| 25 | 6200 | 3800 | 1.63 | 35% |
| 50 | 4100 | 6900 | 0.59 | 68% |
| 100 | 2300 | 9700 | 0.24 | 92% |
| Positive Control (CCCP) | 1200 | 11500 | 0.10 | 98% |
Note: The values presented in this table are representative and may vary depending on the cell line, experimental conditions, and instrumentation used. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a potent mitochondrial uncoupling agent used as a positive control for inducing maximal mitochondrial depolarization.[9]
Experimental Workflow and Signaling Pathway Visualizations
To facilitate a clear understanding of the experimental process and the underlying biological mechanism, the following diagrams have been generated using the DOT language.
Experimental Protocols
Herein are detailed protocols for the three recommended fluorescent dyes. It is crucial to optimize parameters such as dye concentration and incubation time for the specific cell line being used.
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a ratiometric method that utilizes a cationic dye to measure mitochondrial polarization.[7] This method is particularly advantageous as the ratio of red to green fluorescence is dependent on the membrane potential and largely independent of other factors such as mitochondrial size and shape.[10]
Materials:
-
JC-1 dye stock solution (e.g., 1-5 mM in DMSO)
-
Cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
This compound stock solution
-
Black, clear-bottom 96-well plates (for plate reader or microscopy) or appropriate tubes/plates for flow cytometry
-
Instrumentation: Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate at a density that will result in 50-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Include a vehicle-only control (e.g., DMSO concentration matched to the highest this compound dose).
-
For a positive control, treat a set of cells with an uncoupling agent like CCCP (final concentration of 5-50 µM) for 15-30 minutes at 37°C prior to or during JC-1 staining.[7][8]
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
-
JC-1 Staining:
-
Prepare a JC-1 working solution by diluting the stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium.[8] The optimal concentration should be determined empirically for each cell type.
-
Remove the treatment medium from the cells.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[7][8]
-
-
Washing:
-
Carefully remove the JC-1 staining solution.
-
Wash the cells once or twice with pre-warmed PBS or an appropriate assay buffer.[8]
-
-
Analysis:
-
Add fresh pre-warmed PBS or assay buffer to each well.
-
Fluorescence Plate Reader: Measure the fluorescence intensity for both J-aggregates (red) and JC-1 monomers (green).[11]
-
Flow Cytometry: Analyze the cells using a flow cytometer. The red fluorescence is typically detected in the PE channel and the green fluorescence in the FITC channel.[12]
-
Fluorescence Microscopy: Visualize the cells using appropriate filter sets for red and green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green cytoplasmic fluorescence.
-
Protocol 2: Rhodamine 123 (Rh123) Assay
Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in the mitochondria of healthy cells in a membrane potential-dependent manner.[9][13] A decrease in mitochondrial fluorescence intensity indicates depolarization.[6][9]
Materials:
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium, pre-warmed to 37°C
-
PBS, pre-warmed to 37°C
-
This compound stock solution
-
Positive control: CCCP or FCCP
-
Appropriate cell culture plates or tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the JC-1 protocol.
-
Rhodamine 123 Staining:
-
Prepare a Rhodamine 123 working solution by diluting the stock in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the treatment medium and add the Rhodamine 123 working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
-
Analysis:
-
Add fresh PBS or culture medium to the cells.
-
Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
Excitation: ~507 nm / Emission: ~529 nm.[6]
-
A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
-
Protocol 3: TMRE (Tetramethylrhodamine, Ethyl Ester) Assay
TMRE is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria.[14][15] Similar to Rhodamine 123, the fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential. This assay is not ratiometric.
Materials:
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium, pre-warmed to 37°C
-
PBS, pre-warmed to 37°C
-
This compound stock solution
-
Positive control: FCCP (e.g., 20 µM final concentration)[16][17]
-
Appropriate cell culture plates or tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the JC-1 protocol.
-
TMRE Staining:
-
Prepare a TMRE working solution in pre-warmed cell culture medium. The final concentration typically ranges from 20-500 nM and should be optimized for the cell line.[8][17]
-
Remove the treatment medium and add the TMRE working solution.
-
Incubate for 20-30 minutes at 37°C, protected from light.[8][16]
-
-
Washing (Optional): Washing is generally not recommended as TMRE is used in a non-ratiometric manner, and washing can lead to dye redistribution.[8] If washing is necessary, it should be performed gently and consistently across all samples.
-
Analysis:
References
- 1. This compound promotes Bax translocation, induces apoptosis through the mitochondrial pathway and arrests human gastric cancer cells at the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound activates the δ receptor instead of the κ and μ receptor pathways to protect against rat myocardial cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Mitochondrial Membrane Potential Detection Kit (Rhodamine 123) - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Rhodamine 123 as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. assaygenie.com [assaygenie.com]
Step-by-step guide for Alpinetin administration in animal studies
Application Notes and Protocols for Researchers
This document provides a comprehensive guide for the administration of Alpinetin in preclinical animal studies. It is intended for researchers, scientists, and drug development professionals to ensure procedural consistency and data reproducibility. This compound, a natural flavonoid, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, making it a compound of significant interest in biomedical research.[1][2][3]
Compound Information
-
Compound Name: this compound
-
Chemical Structure: 7-hydroxy-5-methoxyflavanone
-
Molecular Formula: C₁₆H₁₄O₄[1]
-
Molecular Weight: 270.28 g/mol []
-
Appearance: White to yellow powder[]
-
Key Pharmacological Activities: Anti-inflammatory, anticancer, hepatoprotective, neuroprotective, and cardiovascular protective.[1][2][3]
Solubility and Vehicle Selection
Proper vehicle selection is critical for accurate and reproducible dosing. This compound has poor aqueous solubility, which necessitates the use of organic solvents or co-solvents for in vivo administration.[1][5]
| Vehicle Component | Solubility/Use | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble.[] Often used as a primary solvent for stock solutions. | For in vivo use, the final concentration of DMSO should be minimized to avoid toxicity. A common final concentration is less than 10%, and often as low as 0.5-1%. |
| Ethanol (B145695) | This compound can be extracted using ethanol.[1] It can be used as a co-solvent. | Similar to DMSO, the final concentration of ethanol in the dosing solution should be kept low. |
| Saline (0.9% NaCl) | Used as a diluent for parenteral injections after initial dissolution in an organic solvent. | Ensure the final solution is clear and free of precipitation. |
| Distilled Water | This compound has low solubility in water.[1] However, some studies have reported dissolving it in distilled water for oral gavage, which may result in a suspension.[3][6] | If used as a suspension, ensure it is homogenous before and during administration. |
| Carboxymethylcellulose (CMC) or Hydroxypropyl methylcellulose (B11928114) (HPMC) | Can be used to create a uniform suspension for oral administration. | Typically used at concentrations of 0.5% to 1% in water. |
Recommended Preparation for Dosing Solutions:
-
For Intraperitoneal (IP) Injection:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration.
-
Ensure the final DMSO concentration is as low as possible (ideally ≤ 5-10%) and the solution is clear.
-
-
For Oral Gavage (Solution):
-
Dissolve this compound in a small amount of DMSO or ethanol.
-
Add the vehicle (e.g., saline, water, or a suspending agent like 0.5% CMC) to reach the final volume.
-
Vortex thoroughly to ensure a homogenous solution or fine suspension.
-
-
For Oral Gavage (Suspension):
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the vehicle (e.g., 0.5% CMC in water) to form a paste.
-
Gradually add the remaining vehicle while triturating to create a uniform suspension.
-
Quantitative Data Summary from In Vivo Studies
The following table summarizes dosages and administration routes from various preclinical studies.
| Animal Model | Disease/Condition | Compound | Dose | Vehicle | Administration Route | Frequency & Duration | Key Findings | Reference |
| C57BL/6 Mice | Alcoholic Liver Disease | This compound | 10 mg/kg | Distilled Water | Oral Gavage | Daily for 5 days | Reduced serum ALT and AST, decreased oxidative stress and inflammation. | [6][7] |
| BALB/c Mice | Allergic Asthma | This compound | 25, 50, 100 mg/kg | Not specified | Intraperitoneal | Not specified | Ameliorated pathologic changes in the lungs, decreased inflammatory cell infiltration. | [8] |
| Sprague Dawley Rats | Spinal Cord Injury | This compound | 30 mg/kg | Not specified | Intraperitoneal | Daily for 3 days | Inhibited inflammatory response and neuronal apoptosis, improved motor function recovery. | [9] |
| Rats | Acute Myocardial Infarction | This compound | Not specified | Not specified | Not specified | Not specified | Reduced infarct size and improved functional recovery by targeting the TLR4/MyD88/NF-κB pathway. | [10] |
| Mice | LPS-induced Mastitis | This compound | Not specified | Not specified | Not specified | Not specified | Attenuated inflammatory responses by inhibiting the TLR4-mediated NF-κB signaling pathway. | [11] |
| Rats | Ischemic Stroke | This compound | 25, 50, 100 mg/kg | DMSO | Intraperitoneal | Daily for 3 days | Reduced cerebral infarct volume and oxidative stress. | [12][13] |
| 4T1 Tumor-bearing BALB/c Mice | Breast Cancer | This compound | Not specified | Not specified | Not specified | Not specified | Inhibited tumor growth with low systemic toxicity. | [14] |
Experimental Protocols
Oral Gavage Administration in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound dosing solution/suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)
-
Sterile syringes (1 mL)
-
Animal scale
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Weigh the mouse on the day of dosing to accurately calculate the required volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Ensure the dosing solution/suspension is at room temperature and well-mixed.
-
-
Restraint:
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held firmly but gently.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by placing the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark the needle to avoid over-insertion.
-
Gently open the mouse's mouth and guide the ball-tipped needle along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. It should pass smoothly without resistance. If resistance is felt, withdraw and reposition. Do not force the needle.
-
-
Administration:
-
Once the needle is in the correct position, slowly and steadily depress the syringe plunger to administer the this compound formulation.
-
-
Needle Withdrawal and Post-Procedure Monitoring:
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Record the dosing time and any observations.
-
Intraperitoneal (IP) Injection in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound dosing solution
-
Sterile syringes (1 or 3 mL)
-
Sterile needles (e.g., 23-25 gauge, 1 inch)
-
Animal scale
-
70% ethanol
-
Sterile gauze pads
Procedure:
-
Preparation:
-
Weigh the rat to calculate the precise injection volume. The maximum recommended volume for IP injection in rats is 10 mL/kg.
-
Prepare the dosing solution as described in the vehicle selection section, ensuring it is sterile and at room temperature.
-
-
Restraint:
-
Use a two-person technique or a towel wrap for secure and safe restraint.
-
Position the rat on its back with its head tilted slightly downwards. This allows the abdominal organs to shift forward, reducing the risk of puncture.
-
-
Injection Site Identification and Disinfection:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Wipe the injection site with a sterile gauze pad soaked in 70% ethanol.
-
-
Needle Insertion and Aspiration:
-
Using a new sterile syringe and needle for each animal, hold the syringe at a 15-30 degree angle to the abdominal wall.
-
Insert the needle, bevel side up, through the skin and abdominal muscle into the peritoneal cavity.
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel, the bladder, or the intestines. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
-
Injection and Post-Injection Care:
-
If aspiration is clear, depress the plunger smoothly to inject the solution.
-
Withdraw the needle swiftly and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions such as bleeding at the injection site, signs of pain, or distress.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 5. Design, synthesis, and activity evaluation of this compound derivatives as potential anti-liver cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Exhibits Antioxidant and Anti-Inflammatory Effects in C57BL/6 Mice with Alcoholic Liver Disease Induced by the Lieber-DeCarli Ethanol Liquid Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents inflammatory responses in OVA-induced allergic asthma through modulating PI3K/AKT/NF-κB and HO-1 signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Alleviates Cardiac Inflammation and Remodeling via TLR4/MyD88/NF-κB Signaling Pathway in Rats with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound attenuates inflammatory responses by interfering toll-like receptor 4/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulatory Potential of this compound on Inflammation, Oxidative Stress, Apoptosis, and Mitochondrial Dynamics in a Rat Middle Cerebral Artery Occlusion Model of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits breast cancer growth by ROS/NF‐κB/HIF‐1α axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alpinetin Liposome Preparation for Improved Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinetin, a natural flavonoid found in plants of the ginger family, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] These therapeutic potentials are often attributed to its ability to modulate various signaling pathways, such as the TLR4/NF-κB and PI3K/AKT/NF-κB pathways. However, the clinical application of this compound is limited by its poor water solubility and low oral bioavailability.[1]
Liposomal encapsulation is a promising strategy to overcome these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, thereby improving their solubility, stability, and pharmacokinetic profile.[3] This document provides detailed application notes and protocols for the preparation and characterization of this compound-loaded liposomes to enhance its delivery and therapeutic efficacy.
Data Presentation: Physicochemical Characteristics of Liposomes
The following tables summarize typical quantitative data obtained during the characterization of flavonoid-loaded liposomes prepared by the thin-film hydration method. These values should serve as a reference, and optimization for a specific this compound formulation is recommended.
Table 1: Physicochemical Properties of this compound Liposomes
| Parameter | Unloaded Liposomes | This compound-Loaded Liposomes |
| Particle Size (nm) | 100 ± 5 | 120 ± 7 |
| Polydispersity Index (PDI) | 0.20 ± 0.03 | 0.25 ± 0.04 |
| Zeta Potential (mV) | -25 ± 3 | -22 ± 4 |
| Encapsulation Efficiency (%) | N/A | > 85 |
Table 2: In Vitro Drug Release Profile of this compound Liposomes
| Time (hours) | Cumulative Release (%) |
| 2 | 15 ± 2 |
| 4 | 28 ± 3 |
| 8 | 45 ± 4 |
| 12 | 60 ± 5 |
| 24 | 75 ± 6 |
Table 3: Cytotoxicity of this compound and this compound Liposomes (Example: Human Gastric Cancer Cell Line SNU-1)
| Formulation | IC50 (µg/mL) after 48h |
| Free this compound | 426[4] |
| This compound Liposomes | Expected to be lower |
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common and reliable technique for liposome (B1194612) formulation.[3][5][6]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Water bath
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Round-bottom flask
-
Analytical balance
-
Syringes and needles
Procedure:
-
Lipid Film Formation:
-
Accurately weigh soybean phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) and dissolve them in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Accurately weigh this compound and add it to the lipid solution. The drug-to-lipid ratio should be optimized (e.g., 1:10 w/w).
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 40-50°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath (above the lipid phase transition temperature) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller and more uniform liposomes, sonicate the MLV suspension using a probe sonicator. Perform sonication on ice to prevent lipid degradation.
-
For further size homogenization, extrude the liposome suspension multiple times (e.g., 11 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposome suspension. The free drug will remain in the supernatant, which can be decanted. Alternatively, use dialysis or size exclusion chromatography for purification.
-
-
Storage:
-
Store the final this compound liposome suspension at 4°C for short-term use. For long-term storage, lyophilization can be considered.
-
References
- 1. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: anti-human gastric cancer potential and urease inhibition activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Alpinetin in Rat Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpinetin, a bioactive flavonoid, has demonstrated a variety of therapeutic effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties with low systemic toxicity.[1][2] To facilitate pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in rat plasma using a sensitive and reliable Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. The described method utilizes protein precipitation for sample preparation, followed by chromatographic separation and detection by mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Pinocembrin (B1678385) (Internal Standard, IS) analytical standard (≥95% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
2. Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of pinocembrin and dissolve in 10 mL of methanol.
-
This compound Working Solutions: Prepare a series of working solutions by serially diluting the this compound stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the pinocembrin stock solution with methanol.
3. Sample Preparation
The protein precipitation method is employed for the extraction of this compound from rat plasma.[1][3]
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL pinocembrin).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute it 5-fold with acetonitrile/water (50:50, v/v).[1][3]
-
Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
A UHPLC system coupled with a triple quadrupole mass spectrometer is used for the analysis.
Chromatographic Conditions:
| Parameter | Condition |
| UHPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A suitable gradient to ensure separation from endogenous interferences. Example: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 271.1 | 123.9 | 30 | 20 |
| Pinocembrin (IS) | 257.1 | 153.1 | Optimize | Optimize |
Note: The cone voltage and collision energy for the internal standard, pinocembrin, should be optimized by the user to achieve the best signal intensity.
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data for the validation of the LC-MS/MS method for this compound in rat plasma, based on published literature.[1][3]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Precision (RSD, %) | Accuracy (RE, %) |
| Low QC (2 ng/mL) | 12.3 | 10.8 |
| Medium QC (200 ng/mL) | 3.3 | -5.8 |
| High QC (800 ng/mL) | 4.5 | -2.1 |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC (2 ng/mL) | 85.2 | 91.5 |
| Medium QC (200 ng/mL) | 88.9 | 94.2 |
| High QC (800 ng/mL) | 91.3 | 92.8 |
Table 4: Stability
| Stability Condition | Result |
| Autosampler (4 °C for 24 h) | Stable |
| Bench-top (Room temperature for 4 h) | Stable |
| Three Freeze-Thaw Cycles (-20 °C to room temp.) | Stable |
| Long-term (-20 °C for 30 days) | Stable |
Visualizations
Caption: Experimental workflow for the determination of this compound in rat plasma.
Caption: Logical relationship of the LC-MS/MS method development and validation process.
References
Application of Alpinetin in Neurodegenerative Disease Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinetin, a naturally occurring flavonoid found in the ginger family, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties. These characteristics make it a promising candidate for investigation in the context of neurodegenerative diseases, which are often characterized by chronic neuroinflammation and oxidative stress. This document provides a comprehensive overview of the current understanding of this compound's application in various neurodegenerative disease models, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While research is more established in models of ischemic stroke and spinal cord injury, which share common pathological mechanisms with neurodegenerative disorders, its direct application in Alzheimer's and Huntington's disease models is an emerging area of investigation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of this compound in models relevant to neurodegeneration.
Table 1: In Vitro Effects of this compound on Neuroinflammation and Oxidative Stress
| Cell Line | Model System | This compound Concentration | Measured Parameter | Result | Reference |
| BV2 Microglia | LPS-induced Neuroinflammation | 50 µg/mL | iNOS protein expression | Significant reduction | [1] |
| BV2 Microglia | LPS-induced Neuroinflammation | 100 µg/mL | iNOS protein expression | More significant reduction | [1] |
| BV2 Microglia | LPS-induced Neuroinflammation | 50 µg/mL | COX-2 protein expression | Significant reduction | [1] |
| BV2 Microglia | LPS-induced Neuroinflammation | 100 µg/mL | COX-2 protein expression | More significant reduction | [1] |
| PC12 Neuronal Cells | Microglia-mediated neurotoxicity | 50 µg/mL | ROS production | Significant inhibition | [1] |
| PC12 Neuronal Cells | Microglia-mediated neurotoxicity | 100 µg/mL | ROS production | More significant inhibition | [1] |
Table 2: In Vivo Effects of this compound in Neurodegenerative and Neurological Injury Models
| Animal Model | Disease/Injury Model | This compound Dosage | Measured Parameter | Result | Reference |
| Wistar Rats | Ischemic Stroke (Rt. MCAO) | 50 mg/kg BW | Infarct volume | Significant reduction | [2] |
| Wistar Rats | Ischemic Stroke (Rt. MCAO) | 100 mg/kg BW | Infarct volume | 30% reduction compared to vehicle | [2] |
| Wistar Rats | Ischemic Stroke (Rt. MCAO) | 100 mg/kg BW | Neuronal density (cortex & hippocampus) | Significantly increased | [2] |
| Wistar Rats | Ischemic Stroke (Rt. MCAO) | 50 mg/kg BW | MDA levels (cortex & hippocampus) | Significantly reduced | [3] |
| Wistar Rats | Ischemic Stroke (Rt. MCAO) | 100 mg/kg BW | MDA levels (cortex & hippocampus) | Significantly reduced | [3] |
| Wistar Rats | Ischemic Stroke (Rt. MCAO) | 100 mg/kg BW | SOD activity (cortex & hippocampus) | Significantly increased | [3] |
| Wistar Rats | Ischemic Stroke (Rt. MCAO) | 100 mg/kg BW | CAT activity (cortex & hippocampus) | Significantly increased | [3] |
| Wistar Rats | Ischemic Stroke (Rt. MCAO) | 100 mg/kg BW | COX-2 expression (cortex & hippocampus) | Significantly reduced | [3] |
| Wistar Rats | Ischemic Stroke (Rt. MCAO) | 100 mg/kg BW | IL-6 expression (cortex & hippocampus) | Significantly reduced | [3] |
| Sprague Dawley Rats | Spinal Cord Injury | Not specified | BBB score (motor function) | Significant improvement | [1] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for investigating this compound's efficacy.
References
- 1. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Alpinetin in a Microglia-Neuron Co-culture System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Alpinetin in a co-culture system of microglia and neuronal cells. This document outlines the scientific background, detailed experimental protocols, and expected outcomes based on current research. It is intended for professionals in neuroscience, pharmacology, and drug development investigating neuroinflammation and neuroprotection.
Introduction
Neuroinflammation, characterized by the activation of microglia, is a key pathological feature of many neurodegenerative diseases. Activated microglia can release a variety of pro-inflammatory mediators, which in turn can lead to neuronal damage and death.[1] this compound, a natural flavonoid compound, has demonstrated significant anti-inflammatory and neuroprotective effects.[2][3] Studies have shown that this compound can inhibit microglial activation and the subsequent release of inflammatory cytokines, thereby protecting neurons from inflammatory-induced apoptosis.[4][5] This makes the microglia-neuron co-culture system an invaluable in vitro model to study the therapeutic potential of this compound in a controlled environment that mimics the cellular interactions of the central nervous system.[6][7]
Principle of Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Research indicates that this compound can inhibit the JAK2/STAT3 pathway, which is crucial for the expression of pro-inflammatory mediators in microglia.[1][4][5][8] Additionally, this compound has been shown to suppress the TLR4/NF-κB and NLRP3 inflammasome signaling pathways, further reducing the production of inflammatory cytokines such as TNF-α and IL-1β.[9][10] By inhibiting these pathways, this compound can effectively reduce neuroinflammation and protect neuronal cells from microglia-mediated toxicity.[1]
Experimental Protocols
Preparation of Microglia-Neuron Co-culture
This protocol is adapted from established methods for generating primary microglia and neuron co-cultures.[6][11][12][13][14]
Materials:
-
Primary microglia (e.g., from neonatal mice)
-
Primary neurons (e.g., from mouse embryos)
-
Microglia-Neuron Co-Culture Medium (e.g., BrainPhys™ Neuronal Medium with supplements)[11]
-
Transwell inserts (0.4 µm pore size) for indirect co-culture
-
Poly-D-Lysine coated culture plates
-
Standard cell culture reagents and equipment
Procedure:
-
Neuron Seeding:
-
Microglia Seeding (for direct co-culture):
-
Microglia Seeding (for indirect co-culture using Transwells):
-
Seed microglia onto the Transwell inserts.
-
After neuronal culture maturation, place the Transwell inserts containing microglia into the wells with the cultured neurons. This allows for the study of secreted factors without direct cell-cell contact.[1]
-
This compound Treatment and Induction of Neuroinflammation
Materials:
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) to induce microglial activation and neuroinflammation[4][5]
-
Cell culture medium
Procedure:
-
This compound Pre-treatment:
-
Prepare various concentrations of this compound (e.g., 12.5, 25, 50, 100 µg/ml) in the co-culture medium.[1] Note: A cell viability assay (e.g., CCK-8) should be performed to determine the non-toxic concentrations of this compound on microglia.[1] Concentrations up to 100 µg/ml have been shown to be non-toxic to BV2 microglia.[1]
-
Pre-treat the microglia-neuron co-culture with the desired concentrations of this compound for a specified period (e.g., 2-24 hours).[1]
-
-
Induction of Neuroinflammation:
Assessment of Neuroinflammation and Neuroprotection
A variety of assays can be employed to evaluate the effects of this compound on neuroinflammation and neuronal viability.[15][16][17][18]
a) Measurement of Inflammatory Cytokines:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Procedure: Collect the cell culture supernatant and use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]
b) Western Blot Analysis of Signaling Pathways:
-
Method: Western Blotting
-
Procedure: Lyse the cells and perform Western blot analysis to detect the protein expression and phosphorylation levels of key components of the JAK2/STAT3, NF-κB, and NLRP3 inflammasome pathways.[8][9]
c) Assessment of Neuronal Viability:
-
Method: Live/Dead Cell Imaging
-
Procedure: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (PI) (stains dead cells red) to visualize and quantify neuronal survival.[1]
d) Immunofluorescence Staining:
-
Method: Immunocytochemistry
-
Procedure: Fix and stain the cells with antibodies against specific markers, such as Iba-1 for microglia and MAP2 or NeuN for neurons, to observe cell morphology and activation status.[18][19]
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in a microglia-neuron co-culture system based on published data.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Microglia
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Increased | Increased | Increased |
| LPS + this compound (25 µg/mL) | Reduced | Reduced | Reduced |
| LPS + this compound (50 µg/mL) | Further Reduced | Further Reduced | Further Reduced |
| LPS + this compound (100 µg/mL) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Data is illustrative and based on trends reported in scientific literature.[20][21] |
Table 2: Effect of this compound on Key Inflammatory Signaling Proteins in LPS-stimulated Microglia
| Treatment Group | p-JAK2/JAK2 Ratio | p-STAT3/STAT3 Ratio | p-p65/p65 (NF-κB) Ratio | NLRP3 Expression |
| Control | Baseline | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Increased | Increased | Increased | Increased |
| LPS + this compound (50 µg/mL) | Reduced | Reduced | Reduced | Reduced |
| LPS + this compound (100 µg/mL) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Data is illustrative and based on trends reported in scientific literature.[8][9] |
Table 3: Effect of this compound on Neuronal Viability in a Microglia-Neuron Co-culture
| Condition | Neuronal Viability (%) |
| Neurons alone (Control) | ~100% |
| Neurons + Activated Microglia (LPS) | Decreased |
| Neurons + Activated Microglia (LPS) + this compound (50 µg/mL) | Increased |
| Neurons + Activated Microglia (LPS) + this compound (100 µg/mL) | Significantly Increased |
| Data is illustrative and based on trends reported in scientific literature.[1] |
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for assessing this compound's effects.
Diagram 2: this compound's Mechanism of Action```dot
Caption: this compound's role in microglia-neuron communication.
References
- 1. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 3. This compound inhibits macrophage infiltration and atherosclerosis by improving the thiol redox state: Requirement of GSk3β/Fyn-dependent Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generating and Co-culturing Murine Primary Microglia and Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound attenuates inflammatory responses by suppressing TLR4 and NLRP3 signaling pathways in DSS-induced acute colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates inflammatory responses by suppressing TLR4 and NLRP3 signaling pathways in DSS-induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Microglia-Neuronal Co-Culture Protocol in Disease - JoVE Journal [jove.com]
- 13. Protocol Guide: Neuron and Microglia Co-Culture Assay [sigmaaldrich.com]
- 14. Generating and Co-culturing Murine Primary Microglia and Cortical Neurons [jove.com]
- 15. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 16. Neuron, Astrocyte & Microglia Co-Culture Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Traditional medicine this compound inhibits the inflammatory response in Raw 264.7 cells and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Attenuates Persistent Inflammation, Immune Suppression, and Catabolism Syndrome in a Septic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Effect of Alpinetin on Cell Migration Using a Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in physiological events such as embryonic development, tissue regeneration, and immune responses. However, aberrant cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify the migratory and invasive potential of cells.[1][2] This application note provides a detailed protocol for utilizing the Transwell assay to investigate the effects of Alpinetin, a natural flavonoid with known anti-tumor properties, on cancer cell migration.[3][4][5][6][7][8]
This compound has been shown to inhibit the proliferation and migration of various cancer cells, including ovarian and osteosarcoma cell lines.[3][4] Its mechanism of action involves the modulation of several key signaling pathways implicated in cell motility, such as STAT3, PI3K/AKT, and ERK.[3][4][9] This protocol offers a robust framework for researchers to assess the therapeutic potential of this compound and similar compounds in curbing cancer cell migration.
Data Presentation: Quantitative Effects of this compound on Cell Migration
The following tables summarize the reported quantitative effects of this compound on the migration and invasion of different cancer cell lines.
Table 1: Inhibition of Ovarian Cancer Cell (SKOV3) Migration by this compound
| This compound Concentration (µM) | Inhibition of Cell Migration (%) | Key Molecular Changes | Reference |
| 50 | Data not explicitly quantified in wound healing assay, but visible inhibition shown. | Downregulation of p-STAT3, MMP-2, MMP-9. | [3] |
| 100 | Significant inhibition of wound closure compared to control. | Upregulation of TIMP-1, TIMP-2. | [3] |
| 200 | Strongest inhibition of wound closure. | [3] |
Table 2: Inhibition of Osteosarcoma Cell (143B and U2OS) Migration and Invasion by this compound
| Cell Line | This compound Concentration (µM) | Effect on Migration/Invasion | Key Molecular Changes | Reference |
| 143B | 10, 25, 50, 75, 100 | Dose-dependent reduction in migrated and invaded cells. | Downregulation of Vimentin, N-cadherin. | [4] |
| U2OS | 10, 25, 50, 75, 100 | Dose-dependent reduction in migrated and invaded cells. | Upregulation of E-cadherin, ZO-1. Reduced phosphorylation of PI3K, AKT, ERK. | [4] |
Experimental Protocol: Transwell Migration Assay
This protocol details the steps to evaluate the effect of this compound on the migration of a selected cancer cell line (e.g., SKOV3 or U2OS).
Materials:
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells) and companion plates (24-well)[10][11]
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium (e.g., DMEM with 0.5% FBS)[11]
-
This compound (stock solution prepared in DMSO and diluted to final concentrations)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)[1]
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture and Starvation:
-
Culture cells to 80-90% confluence.[10]
-
Prior to the assay, starve the cells in serum-free or low-serum medium for 6-24 hours. This minimizes the influence of serum components on migration and enhances the response to chemoattractants.
-
-
Preparation of Transwell Chambers:
-
Cell Seeding and Treatment:
-
Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.[10]
-
Prepare different concentrations of this compound (e.g., 10, 25, 50, 75, 100 µM) in the cell suspension.[4] Include a vehicle control (DMSO) group.
-
Add 100-200 µL of the cell suspension containing the respective this compound concentration to the upper chamber of the Transwell inserts.[10]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type's migratory capacity (typically 12-48 hours).[1]
-
-
Removal of Non-Migrated Cells:
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.[1][14]
-
Gently wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.[14]
-
Wash the inserts again with PBS to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Visualize the stained cells on the underside of the membrane using an inverted microscope.
-
Capture images from several random fields of view for each insert.
-
Count the number of migrated cells per field. The results can be averaged and compared between the control and this compound-treated groups.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Transwell cell migration assay.
This compound's Putative Signaling Pathways in Cell Migration
Caption: Putative signaling pathways modulated by this compound to inhibit cell migration.
References
- 1. clyte.tech [clyte.tech]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. ovid.com [ovid.com]
- 4. qascf.com [qascf.com]
- 5. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 6. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a Dietary Flavonoid with Diverse Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. corning.com [corning.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Microwave-Assisted Extraction of Alpinetin from Alpinia katsumadai Hayata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinetin, a flavonoid predominantly found in the seeds of Alpinia katsumadai Hayata, has garnered significant scientific interest due to its wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Efficient extraction of this compound is crucial for further research and potential therapeutic applications. Microwave-assisted extraction (MAE) presents a rapid and efficient alternative to conventional extraction methods, offering benefits such as reduced solvent consumption and shorter extraction times.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the effective extraction of this compound from Alpinia katsumadai Hayata using MAE.
Data Presentation
Optimized Microwave-Assisted Extraction Parameters
The efficiency of microwave-assisted extraction is influenced by several key parameters. An orthogonal L16 test design has been utilized to determine the optimal conditions for extracting this compound from Alpinia katsumadai Hayata.[1]
| Parameter | Optimal Condition |
| Microwave Power | 800 W |
| Extraction Time | 12 minutes |
| Solvent | 100% Ethanol (B145695) |
| Solid-Liquid Ratio | 1:12 (g/mL) |
| Number of Extractions | 2 |
Yield and Purity of this compound
Following extraction under optimized conditions and subsequent purification steps, the yield and purity of this compound have been quantified.
| Parameter | Value |
| Crude Extract Yield from 2.0g sample | Not specified |
| This compound Yield from Crude Extract | 7.5 mg |
| Purity of this compound | 98.3% |
| This compound Content in Crude Extract | 10.15%[1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction of this compound
This protocol details the steps for extracting this compound from Alpinia katsumadai Hayata seeds using microwave assistance.
Materials and Equipment:
-
Dried seeds of Alpinia katsumadai Hayata
-
Ethanol (100%)
-
Microwave extraction system (e.g., a modified SHARP Microwave Oven model R-25C1(S)IN or similar)
-
Grinder or pulverizer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Beakers and flasks
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Dry the seeds of Alpinia katsumadai Hayata to a constant weight.
-
Pulverize the dried seeds into a fine powder using a grinder.
-
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it into a suitable microwave extraction vessel.
-
Add 12 mL of 100% ethanol to the vessel to achieve a solid-liquid ratio of 1:12.
-
Secure the vessel in the microwave extraction system.
-
Irradiate the sample at 800 W for 12 minutes.
-
After the first extraction, filter the mixture to separate the extract from the solid residue.
-
Return the solid residue to the extraction vessel and add another 12 mL of 100% ethanol.
-
Repeat the microwave extraction under the same conditions (800 W for 12 minutes).
-
-
Post-Extraction Processing:
-
Combine the extracts from both extraction cycles.
-
Evaporate the solvent from the combined extracts using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be used for quantification of this compound or further purification.
-
Protocol 2: Quantification of this compound (Brief Overview)
For the quantification of this compound in the crude extract, High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
A suitable C18 column.
General Procedure:
-
Prepare a standard solution of pure this compound of known concentration.
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Inject both the standard and sample solutions into the HPLC system.
-
Compare the peak area of this compound in the sample chromatogram with that of the standard to determine the concentration.
Mandatory Visualizations
Experimental Workflow for Microwave-Assisted Extraction
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation and cancer.
Caption: Key Signaling Pathways Modulated by this compound.
References
- 1. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 2. This compound attenuates inflammatory responses by interfering toll-like receptor 4/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced mastitis in mice [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Extraction of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for UHPLC-MS/MS in Pharmacokinetic Studies of Alpinetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinetin, a naturally occurring flavonoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides a detailed application note and protocol for the quantitative analysis of this compound in biological matrices, specifically rat plasma, using a sensitive and reliable Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. These protocols are designed to guide researchers in conducting pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Protocols
Animal Studies and Sample Collection
A typical pharmacokinetic study involves administering this compound to laboratory animals, such as Sprague-Dawley rats, and collecting blood samples at various time points.
Protocol:
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250 g) in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Dosing:
-
Intravenous (IV) Administration: Dissolve this compound in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and water) to a final concentration of 2 mg/mL. Administer a single dose of 2 mg/kg via the tail vein.
-
Oral (PO) Administration: Suspend this compound in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution to a final concentration of 10 mg/mL. Administer a single dose of 50 mg/kg by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular vein into heparinized centrifuge tubes at the following time points post-dosing:
-
IV: 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
PO: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
-
Plasma Preparation: Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until UHPLC-MS/MS analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma samples.[3][4]
Protocol:
-
Thaw the frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a suitable internal standard (IS). A commonly used internal standard is puerarin.
-
Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate the proteins.[3]
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
Instrumentation: A UHPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Protocol:
-
Chromatographic Separation:
-
Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is suitable for the separation.
-
Mobile Phase:
-
Phase A: Water with 0.1% formic acid.
-
Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient program would be:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30% - 90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 271.1 → 153.1
-
Puerarin (IS): m/z 417.1 → 267.1
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Presentation
The following tables summarize the key parameters for the UHPLC-MS/MS method validation and the pharmacokinetic parameters of this compound in rats.
Table 1: UHPLC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85% - 115% |
| Precision (Intra- and Inter-day) | < 15% |
| Extraction Recovery | > 80% |
| Matrix Effect | Minimal |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (2 mg/kg) | Oral (50 mg/kg) |
| Tmax (h) | - | 0.25 ± 0.11 |
| Cmax (ng/mL) | - | 856.4 ± 213.7 |
| AUC0-t (ng·h/mL) | 452.3 ± 98.6 | 1245.7 ± 301.2 |
| AUC0-∞ (ng·h/mL) | 478.1 ± 105.3 | 1289.4 ± 315.8 |
| t1/2 (h) | 2.8 ± 0.7 | 3.1 ± 0.9 |
| CL (L/h/kg) | 4.2 ± 0.9 | - |
| Vd (L/kg) | 16.5 ± 4.1 | - |
| F (%) | - | ~15%[3][4] |
Data are presented as mean ± standard deviation. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life. CL: Clearance. Vd: Volume of distribution. F: Bioavailability.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic study of this compound.
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[5]
Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.
Conclusion
The UHPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in plasma samples, enabling accurate pharmacokinetic profiling. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. The poor oral bioavailability of this compound, primarily due to extensive first-pass metabolism, highlights the need for further research into formulation strategies to enhance its systemic exposure and therapeutic efficacy.[2][6][7] The elucidation of its interaction with key signaling pathways, such as NF-κB, provides a mechanistic basis for its pharmacological effects and supports its continued investigation as a promising drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound prevents inflammatory responses in OVA-induced allergic asthma through modulating PI3K/AKT/NF-κB and HO-1 signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 5. This compound attenuates inflammatory responses by interfering toll-like receptor 4/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Alpinetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinetin, a naturally occurring flavonoid predominantly found in plants of the Zingiberaceae family, has garnered significant attention for its diverse pharmacological activities, including its potent anti-cancer properties.[1] Emerging evidence from numerous studies highlights its ability to inhibit proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer cell lines. These application notes provide a comprehensive overview of the effects of this compound on the cell cycle of cancer cells, detailed protocols for key analytical methods, and a summary of the molecular pathways involved.
Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
This compound exerts its anti-cancer effects primarily by inducing cell cycle arrest and promoting apoptosis. The cell cycle, a tightly regulated process, is often dysregulated in cancer, leading to uncontrolled cell proliferation. This compound has been shown to intervene at critical checkpoints of the cell cycle, predominantly causing arrest in the G2/M phase in some cancer types, such as gastric cancer, and in the G0/G1 phase in others, like pancreatic cancer.[2][3]
This cell cycle arrest is intrinsically linked to the induction of apoptosis. By halting the progression of the cell cycle, this compound provides a window for apoptotic machinery to be activated. The molecular mechanism underlying these effects involves the modulation of key regulatory proteins. This compound has been observed to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax.[4] This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[3][5]
Furthermore, this compound has been shown to modulate critical signaling pathways that govern cell survival and proliferation, most notably the PI3K/Akt pathway. By inhibiting the phosphorylation of Akt, this compound can suppress downstream signaling that promotes cell growth and survival, thereby contributing to its anti-cancer efficacy.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on apoptosis and cell cycle distribution in various cancer cell lines as reported in the literature.
| Table 1: Dose-Dependent Induction of Apoptosis by this compound | |||
| Cancer Cell Line | Treatment Duration | This compound Concentration | Apoptosis Rate (%) |
| Human Gastric Cancer (AGS) | 48 hours | 0 µM (Control) | (Baseline) |
| 40 µM | Increased | ||
| 80 µM | Significantly Increased | ||
| 120 µM | Markedly Increased[6] | ||
| Human Lung Cancer (A549) | 72 hours | 0 µM (Control) | (Baseline) |
| 100 µM | Statistically Significant Increase | ||
| 200 µM | Further Significant Increase[5] | ||
| Human Breast Cancer (4T1 and MDA-MB-231) | 24 hours | Increasing Concentrations | Concentration-Dependent Increase[7] |
| Human Pancreatic Cancer (BxPC-3) | 48 hours | 0 µg/ml (Control) | (Baseline) |
| 40 µg/ml | Significantly Increased | ||
| 60 µg/ml | Further Increased[3] |
| Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution | | | | | | :--- | :--- | :--- | :--- | :--- | :--- | | Cancer Cell Line | Treatment Duration | This compound Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | | Human Gastric Cancer (AGS and N87) | 48 hours | Increasing Concentrations | Decreased | Decreased | Increased (G2/M Arrest)[6] | | Human Pancreatic Cancer (AsPC-1, BxPC-3, PANC-1) | 48 hours | Increasing Concentrations | Increased (G0/G1 Arrest) | Decreased | No Significant Change[3] |
| Table 3: Effect of this compound on Key Cell Cycle and Apoptosis Regulatory Proteins | ||
| Protein | Function | Effect of this compound Treatment |
| Bcl-2 | Anti-apoptotic | Downregulated[4] |
| Bax | Pro-apoptotic | Upregulated[4] |
| Cytochrome c | Apoptosis initiation | Released from mitochondria[3] |
| Caspase-9 | Initiator caspase | Activated[3][5] |
| Caspase-8 | Initiator caspase | Activated[5] |
| Caspase-3 | Executioner caspase | Activated[3][5] |
| Cyclin B1 | G2/M transition | Downregulated (in gastric cancer)[2] |
| CDK1 (cdc2) | G2/M transition | Downregulated (in gastric cancer)[2] |
| p-Akt | Cell survival and proliferation | Downregulated |
Mandatory Visualizations
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Caption: Key signaling pathways affected by this compound.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that allows them to be in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control group treated with an equivalent amount of DMSO. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with ice-cold PBS. Detach the cells using trypsin-EDTA and collect them into centrifuge tubes. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample. Use appropriate software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot Analysis of Cell Cycle and Apoptosis-Related Proteins
This protocol describes the detection of changes in the expression levels of key regulatory proteins in this compound-treated cancer cells.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin B1, anti-CDK1, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets with ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to the target proteins can be quantified using densitometry software, with β-actin serving as a loading control.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively inducing cell cycle arrest and apoptosis in various cancer cell types. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic utility of this compound and its derivatives. Further exploration of its molecular targets and in vivo efficacy will be crucial in translating these promising preclinical findings into novel cancer therapies.
References
- 1. europeanreview.org [europeanreview.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Antiproliferative effect of this compound in BxPC-3 pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits lung cancer progression and elevates sensitization drug-resistant lung cancer cells to cis-diammined dichloridoplatium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits lung cancer progression and elevates sensitization drug-resistant lung cancer cells to cis-diammined dichloridoplatium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: anti-human gastric cancer potential and urease inhibition activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Poor Water Solubility of Alpinetin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the poor water solubility of Alpinetin.
Frequently Asked Questions (FAQs)
Q1: Why is the water solubility of this compound poor, and why is this a concern?
A1: this compound is a natural flavonoid with a chemical structure that is largely non-polar, leading to its poor solubility in water.[1] This low aqueous solubility can significantly limit its oral bioavailability, as the compound may not fully dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1] Consequently, this can hinder its therapeutic efficacy in preclinical and clinical studies.
Q2: What are the primary strategies for improving the water solubility of this compound?
A2: Several effective techniques can be employed to enhance the aqueous solubility of this compound. The most common and well-documented methods for flavonoids include:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
-
Solid Dispersion: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix.
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.
-
Cocrystallization: Forming a new crystalline solid phase of this compound with a pharmaceutically acceptable coformer.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low Yield or Inefficient Formation of this compound-Cyclodextrin Inclusion Complex
Potential Cause & Troubleshooting Steps:
-
Inappropriate Molar Ratio: The stoichiometry of the this compound-cyclodextrin complex is crucial. An incorrect ratio can lead to incomplete complexation.
-
Recommendation: Perform a phase solubility study to determine the optimal molar ratio (commonly 1:1 for flavonoids).[2]
-
-
Ineffective Preparation Method: The chosen method may not be suitable for the scale or specific characteristics of your experiment.
-
Recommendation: For laboratory scale, the kneading or solvent evaporation methods are often effective. For larger scale or thermolabile compounds, freeze-drying can be a better option.
-
-
Insufficient Mixing/Reaction Time: Inadequate interaction time between this compound and the cyclodextrin can result in a low yield of the inclusion complex.
-
Recommendation: Ensure thorough mixing and allow for sufficient equilibration time as determined by your protocol (often several hours to days for phase solubility studies).
-
Issue 2: Recrystallization of Amorphous this compound in Solid Dispersion During Storage
Potential Cause & Troubleshooting Steps:
-
Moisture Absorption: Water can act as a plasticizer, increasing molecular mobility and promoting the conversion of the high-energy amorphous state back to the more stable crystalline form.[3]
-
Recommendation: Store the solid dispersion in a desiccator or a tightly sealed container with a desiccant at a controlled, low temperature.
-
-
High Drug Loading: A high concentration of this compound within the polymer matrix increases the likelihood of drug molecules aggregating and recrystallizing.[3]
-
Recommendation: If stability is an issue, consider preparing solid dispersions with a lower this compound-to-polymer ratio.
-
-
Inappropriate Polymer Selection: The polymer may not have strong enough interactions (e.g., hydrogen bonds) with this compound to effectively inhibit crystallization.
-
Recommendation: Screen different hydrophilic polymers such as Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), or Soluplus® to find one with optimal miscibility and interaction with this compound.[4]
-
Issue 3: High Polydispersity Index (PDI) or Particle Aggregation in Nanosuspension
Potential Cause & Troubleshooting Steps:
-
Inadequate Stabilizer Concentration: Insufficient stabilizer on the surface of the nanoparticles can lead to aggregation due to high surface energy.
-
Recommendation: Optimize the type and concentration of the stabilizer. Combinations of stabilizers (e.g., a surfactant and a polymer) can sometimes provide better steric and electrostatic stabilization.
-
-
Ostwald Ripening: Over time, smaller particles can dissolve and redeposit onto larger particles, leading to an increase in the average particle size and PDI.
-
Recommendation: Ensure the chosen stabilizer effectively reduces the surface tension and prevents particle growth. Lyophilization of the nanosuspension with a cryoprotectant can improve long-term stability.
-
-
Inefficient Particle Size Reduction: The energy input during homogenization or milling may not be sufficient to produce uniformly sized nanoparticles.
-
Recommendation: Optimize the parameters of your particle size reduction method, such as increasing the homogenization pressure, number of cycles, or milling time.
-
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility enhancement for this compound and structurally similar flavonoids using various techniques.
| Compound | Technique | Carrier/Coformer | Solubility Enhancement | Reference(s) |
| This compound | Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | "Obviously increased" (quantitative value not specified) | [1][5][6] |
| Pinocembrin | Lecithin Complex | Lecithin | > 4-fold increase in water | [7] |
| Naringenin | Nanosuspension | PVP K-90 | Significant increase in dissolution rate | [8][9] |
| Quercetin | Solid Dispersion | PVP K30 (1:9 ratio) | ~95% dissolution in 120 min vs. ~19% for pure drug | [10][11] |
| Hesperetin | Cocrystal | Piperine | ~2-fold increase in simulated gastric and intestinal fluids | [12] |
Experimental Protocols
Preparation of this compound-HPβCD Inclusion Complex (Solvent Evaporation Method)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0 to 10 mM).
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) for 72 hours to reach equilibrium.
-
Filter the suspensions through a 0.45 µm membrane filter.
-
Analyze the filtrate for the concentration of dissolved this compound using a validated HPLC method.
-
Plot the concentration of dissolved this compound against the concentration of HPβCD to determine the complex stoichiometry and stability constant.[2]
-
-
Inclusion Complex Preparation:
-
Based on the phase solubility study, dissolve this compound and HPβCD in a 1:1 molar ratio. Dissolve this compound in a minimal amount of ethanol.
-
Dissolve the HPβCD in deionized water.
-
Add the this compound solution dropwise to the HPβCD solution while stirring continuously.
-
Continue stirring the mixture for 24 hours at room temperature.
-
Remove the ethanol and a portion of the water using a rotary evaporator at approximately 50°C.
-
Freeze the resulting aqueous solution and then lyophilize (freeze-dry) to obtain a solid powder.
-
Alternatively, the solvent can be completely removed on a rotary evaporator, and the resulting solid film can be dried in a vacuum oven at 40°C for 24 hours.
-
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both components completely in a suitable volume of ethanol in a round-bottom flask. Sonication may be used to aid dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried film and grind it into a fine powder using a mortar and pestle.
-
Characterize the resulting powder using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of this compound.
Preparation of this compound Nanosuspension (Antisolvent Precipitation-Ultrasonication Method)
Materials:
-
This compound
-
Stabilizer (e.g., PVP K-90, Poloxamer 188, or a combination)
-
Organic solvent (e.g., ethanol or acetone)
-
Deionized water (as the antisolvent)
-
Probe sonicator
-
Magnetic stirrer
Methodology:
-
Dissolve this compound in a minimal amount of a suitable organic solvent to prepare the solvent phase.
-
Dissolve the chosen stabilizer(s) in deionized water to prepare the antisolvent phase.
-
Place the antisolvent phase on a magnetic stirrer and inject the solvent phase into it at a constant rate under continuous stirring.
-
Immediately subject the resulting suspension to high-power ultrasonication using a probe sonicator for a specified duration (e.g., 10-20 minutes) in an ice bath to prevent overheating.
-
The resulting nanosuspension should appear translucent or milky white.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Preparation of this compound Cocrystals (Liquid-Assisted Grinding Method)
Materials:
-
This compound
-
Coformer (e.g., nicotinamide, isonicotinamide, or other pharmaceutically acceptable coformers)
-
Small amount of a suitable solvent (e.g., ethanol, acetonitrile)
-
Ball mill or mortar and pestle
Methodology:
-
Place stoichiometric amounts of this compound and the selected coformer (e.g., a 1:1 molar ratio) into a grinding jar or mortar.
-
Add a few drops of the selected solvent to the powder mixture. The amount of solvent should be just enough to moisten the powder without dissolving it completely.
-
Grind the mixture for a specified period (e.g., 30-60 minutes) at a set frequency if using a ball mill.
-
Dry the resulting powder to remove the residual solvent.
-
Characterize the product using PXRD and DSC to confirm the formation of a new crystalline phase, distinct from the starting materials.
Visualizations
Caption: Experimental workflow for preparing this compound solid dispersion.
Caption: Troubleshooting logic for nanosuspension formulation issues.
References
- 1. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.najah.edu [journals.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound/hydroxypropyl-β-cyclodextrin host-guest system: preparation, characterization, inclusion mode, solubilization and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pinocembrin–Lecithin Complex: Characterization, Solubilization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and Evaluation of Naringenin Nanosuspensions for Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Preparation and characterization of quercetin-polyvinylpyrrolidone K-30 spray dried solid dispersion | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Strategies to enhance the stability of Alpinetin in solution
Welcome to the technical support center for Alpinetin stability. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution has turned yellow/brown. What is the cause and how can I prevent it?
A: Discoloration of your this compound solution is a common indicator of degradation. Flavonoids like this compound are susceptible to oxidation and photodegradation, which can result in the formation of colored byproducts.
Troubleshooting Steps:
-
Minimize Oxidation:
-
Prepare solutions using de-gassed solvents to remove dissolved oxygen.
-
Consider adding an antioxidant to your formulation. Common choices include ascorbic acid or butylated hydroxytoluene (BHT).
-
Store the solution under an inert gas atmosphere, such as nitrogen or argon, to displace oxygen.
-
-
Prevent Photodegradation:
-
Protect your solution from light at all times. Use amber-colored vials or wrap your containers in aluminum foil.
-
Store solutions in a dark place, such as a laboratory cabinet or refrigerator.
-
Q2: I'm observing a precipitate in my this compound stock solution, especially after freeze-thaw cycles. How can I resolve this?
A: Precipitation upon freeze-thaw cycles suggests that the solubility of this compound in your chosen solvent is temperature-dependent, or the molecule is aggregating.
Troubleshooting Steps:
-
Aliquot Solutions: Prepare your stock solution and immediately divide it into single-use aliquots. This minimizes the number of freeze-thaw cycles the bulk of the solution is exposed to.
-
Solvent Selection: If precipitation persists, you may need to evaluate alternative solvent systems. While DMSO is common for initial solubilization, the addition of co-solvents might be necessary for aqueous dilutions.
-
Inclusion Complexes: For aqueous solutions, consider forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD). This can significantly enhance the aqueous solubility and stability of this compound.[1]
Q3: When I dilute my this compound stock solution (in an organic solvent) into an aqueous buffer for my experiment, a precipitate forms immediately. What should I do?
A: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.
Troubleshooting Steps:
-
Slow Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This allows for more gradual mixing and can prevent immediate precipitation.
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant (e.g., Tween® 80) in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Formulation with Cyclodextrins: As mentioned previously, preparing an this compound-HPβCD inclusion complex can greatly improve its aqueous solubility and prevent precipitation upon dilution.
Q4: My HPLC analysis shows new peaks appearing in my this compound solution over time. What does this indicate?
A: The appearance of new peaks in your HPLC chromatogram is a clear sign of chemical degradation. The primary peak represents the intact this compound, while the new peaks correspond to its degradation products. To properly assess stability, a stability-indicating analytical method is crucial.
What to do:
-
Stability-Indicating Method: Ensure your HPLC method is capable of separating the intact this compound from all potential degradation products. This typically involves forced degradation studies to generate these products and optimize the separation.
-
Quantify Degradation: Use the peak areas from your chromatogram to calculate the percentage of intact this compound remaining over time. This will allow you to determine the degradation rate and half-life of your formulation.
Data Presentation: Enhancing this compound Stability
The following tables summarize quantitative data on strategies to improve the solubility and stability of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | Very Low | 25 |
| Ethanol | Soluble | 25 |
| Methanol (B129727) | Soluble | 25 |
| DMSO | Highly Soluble | 25 |
| This compound/HPβCD Complex in Water | Significantly Increased | 25 |
Note: Specific solubility values can vary based on the purity of this compound and the exact experimental conditions.
Table 2: Impact of Cyclodextrin Complexation on this compound Stability
| Formulation | Storage Condition | Observation | Reference |
| This compound in aqueous solution | Room Temperature | Prone to degradation and precipitation | General knowledge |
| This compound/HPβCD inclusion complex | Room Temperature | Enhanced water solubility and stability | [1] |
While the reference indicates a clear enhancement in stability, specific quantitative data on the half-life extension is not provided in the initial search results. A dedicated stability study would be required to generate this data.
Experimental Protocols
Protocol 1: Preparation of this compound-HPβCD Inclusion Complex
This protocol describes a general method for preparing an this compound-hydroxypropyl-β-cyclodextrin (HPβCD) inclusion complex to enhance aqueous solubility and stability.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
-
Freeze-dryer (for lyophilization method)
Procedure (Kneading Method):
-
Molar Ratio: Determine the desired molar ratio of this compound to HPβCD (a 1:1 molar ratio is a common starting point).
-
Mixing: Weigh the appropriate amounts of this compound and HPβCD.
-
Kneading: Place the HPβCD in a mortar and add a small amount of water to form a paste. Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Drying: The resulting paste is dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grinding and Sieving: The dried complex is ground into a fine powder and sieved.
Procedure (Lyophilization/Freeze-Drying Method):
-
Dissolution: Dissolve the calculated amount of HPβCD in deionized water with stirring.
-
Addition of this compound: Add the this compound to the HPβCD solution. The this compound may not fully dissolve initially.
-
Complexation: Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the complex forms.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilization: Lyophilize the frozen solution for 24-48 hours until a dry powder is obtained.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating RP-HPLC method to quantify this compound and its degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for flavonoids. A typical starting point could be a gradient from 20% to 80% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is recommended to monitor for peak purity and identify degradation products).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the this compound formulation being tested with the mobile phase to a concentration that falls within the range of the calibration curve. Filter the sample through a 0.22 µm syringe filter before injection.
-
Forced Degradation (for method validation):
-
Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid this compound or a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the this compound solution to UV light.
-
-
Analysis: Inject the standards to generate a calibration curve. Inject the stability samples and forced degradation samples.
-
Data Processing: Integrate the peak area of the intact this compound and any degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Factors contributing to the degradation of this compound in solution.
Caption: Workflow for troubleshooting and stabilizing this compound solutions.
References
Technical Support Center: Troubleshooting Alpinetin Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Alpinetin in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides a comprehensive guide to understanding and troubleshooting this common issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in cell culture media?
A1: this compound is a natural flavonoid with a molecular formula of C₁₆H₁₄O₄.[1] Like many flavonoids, it is a hydrophobic molecule with poor water solubility.[2][3] Cell culture media are aqueous-based, and when a concentrated stock of this compound (typically dissolved in an organic solvent like DMSO) is introduced, the abrupt change in solvent polarity can cause the this compound to "crash out" or precipitate.
Q2: At what concentration can I expect to see this compound precipitation?
A2: The exact concentration at which this compound precipitates will depend on several factors, including the specific cell culture medium used, the concentration of fetal bovine serum (FBS), temperature, and pH. It is crucial to determine the kinetic solubility of this compound in your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: Can the presence of serum in the media affect this compound's solubility?
A3: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can influence the solubility of hydrophobic compounds like this compound. Serum proteins, particularly albumin, can bind to flavonoids, which can in some cases increase their apparent solubility in the culture medium.[4][5][6] However, this effect can vary, and it is still essential to empirically determine the solubility in your specific serum-containing medium.
Q4: My this compound solution in DMSO is clear, but it precipitates immediately upon addition to the media. What should I do?
A4: This is a classic sign of poor aqueous solubility. Here are a few immediate steps you can take:
-
Reduce the final concentration: Your target concentration may be above this compound's solubility limit in the media. Try a lower final concentration.
-
Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Add the stock to a small volume of pre-warmed media first, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Increase the final DMSO concentration (with caution): While high concentrations of DMSO are toxic to cells, many cell lines can tolerate up to 0.5%. Increasing the final DMSO concentration slightly may help keep the this compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q5: I observe precipitation in my this compound-containing media after a few hours of incubation. What is causing this delayed precipitation?
A5: Delayed precipitation can be due to several factors:
-
Temperature changes: Compounds are often more soluble at 37°C than at room temperature. If the media cools, the compound may precipitate.
-
Interactions with media components over time: this compound may slowly interact with salts or other components in the media, forming insoluble complexes.
-
pH shifts: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide.
Caption: A workflow diagram for troubleshooting this compound precipitation.
Data Presentation
While specific solubility data for this compound in various cell culture media is not extensively published, the following table summarizes its known physicochemical properties and solubility in common solvents. It is highly recommended to experimentally determine the kinetic solubility in your specific cell culture medium using the protocol provided below.
| Property | Value | Reference |
| Molecular Weight | 270.28 g/mol | [1] |
| Predicted pKa | 7.34 ± 0.40 | [7] |
| Solubility in DMSO | ≥ 50 mg/mL (~185 mM) | [8] |
| Solubility in Water | Insoluble | [9] |
| Solubility in Ethanol | Soluble | [7] |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol allows for the determination of the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, pre-warmed to 37°C
-
Sterile 1.5 mL microcentrifuge tubes
-
Spectrophotometer capable of reading UV-Vis wavelengths
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 50 mM. Ensure complete dissolution by vortexing. This will be your primary stock solution.
-
-
Prepare Serial Dilutions in Media:
-
Create a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, to test concentrations ranging from 1 µM to 200 µM, you can prepare the dilutions in sterile microcentrifuge tubes.
-
Important: To minimize precipitation during dilution, add the this compound stock solution to the medium while gently vortexing.
-
-
Incubation:
-
Incubate the tubes at 37°C for 1-2 hours to mimic the conditions of a cell culture experiment.
-
-
Visual Inspection and Centrifugation:
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness or visible particles).
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any insoluble material.
-
-
Quantification of Soluble this compound:
-
Carefully transfer the supernatant to a new tube, avoiding the pellet.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound (this should be determined by scanning a known concentration of this compound in the same medium).
-
Create a standard curve using known concentrations of this compound in your cell culture medium to determine the concentration of the soluble this compound in your samples.
-
-
Determine the Kinetic Solubility:
-
The highest concentration that remains in solution without significant precipitation is considered the kinetic solubility of this compound under your experimental conditions.
-
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation and proliferation. Understanding these pathways can provide context for your experimental results.
This compound's Effect on the NF-κB Signaling Pathway
This compound has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12] This pathway is a crucial regulator of the inflammatory response.
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Effect on the PI3K/Akt Signaling Pathway
This compound has also been shown to inhibit the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathway, which is involved in cell proliferation, survival, and growth.[2]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. This compound | C16H14O4 | CID 4053302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Its Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 36052-37-6 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits macrophage infiltration and atherosclerosis by improving the thiol redox state: Requirement of GSk3β/Fyn-dependent Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alpinetin Dosage for In Vivo Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo animal experiments involving Alpinetin. The following question-and-answer format addresses common issues to help optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models?
A starting dose for this compound can vary significantly depending on the animal model and the therapeutic area of investigation. Generally, effective doses in mice and rats have been reported in the range of 10 to 100 mg/kg body weight.[1][2][3] For anti-inflammatory studies in mice, dosages between 25 and 100 mg/kg have been shown to be effective.[1] In neuroprotective studies using rat models of ischemic stroke, doses of 25, 50, and 100 mg/kg have demonstrated significant efficacy, with the 100 mg/kg dose often showing the most potent effect.[2][3][4]
Dosage Summary for In Vivo Rodent Models
| Therapeutic Area | Animal Model | Dosage Range (mg/kg) | Administration Route | Key Findings |
|---|---|---|---|---|
| Anti-Inflammation | Mice (Ulcerative Colitis) | 25 - 100 mg/kg | Not Specified | Favorable protection against diarrhea and colonic injury.[1] |
| Hepatoprotection | Mice (LPS/D-Gal-induced) | 12.5 - 50 mg/kg | Not Specified | Attenuated NF-κB activation and reduced inflammatory response.[5] |
| Hepatoprotection | Mice (CCl₄-induced) | 15 - 60 mg/kg | Not Specified | Displayed anti-inflammatory and anti-oxidative properties.[5] |
| Neuroprotection | Wistar Rats (Ischemic Stroke) | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | Markedly reduced infarct volume and neuronal loss.[2][3] |
| Anti-Cancer | BALB/c Mice (Breast Cancer) | Not Specified | Not Specified | Led to significant tumor regression with low toxicity.[6] |
| Alcoholic Liver Disease | C57BL/6 Mice | 10 mg/kg | Oral Gavage | Significantly reduced liver injury markers and oxidative stress.[7][8] |
Q2: How should I prepare and administer this compound for oral gavage?
Due to this compound's poor water solubility, a suspension vehicle is required for oral administration. While specific vehicle compositions can vary between studies, a common approach involves suspending the compound in a solution such as 0.5% methyl cellulose (B213188) or carboxymethylcellulose (CMC).
Protocol: Preparation of this compound for Oral Gavage
-
Calculate Dose: Weigh the individual animal to determine the precise volume of the dosing formulation needed. A typical oral gavage volume for rodents is 5-10 mL/kg.
-
Weigh Compound: Accurately weigh the required amount of this compound powder based on the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg volume).
-
Create a Paste: To ensure uniform suspension, first create a smooth paste by adding a small volume of the vehicle (e.g., 0.5% methyl cellulose) to the this compound powder and mixing thoroughly with a spatula.
-
Suspend: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the final desired volume and concentration are achieved.
-
Administer: Re-suspend the formulation by vortexing immediately before each administration to ensure dose uniformity. Administer the calculated volume to the animal using a proper-sized gavage needle.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for conducting an in vivo study with this compound.
Q3: I'm observing low plasma concentrations of this compound after oral administration. Is this normal?
Yes, this is an expected finding. Pharmacokinetic studies have documented that this compound has poor oral bioavailability, which is largely attributed to extensive first-pass glucuronidation in the liver and intestines.[1][5][9] The parent compound is rapidly metabolized, leading to low systemic exposure after oral dosing.[9][10]
Troubleshooting Low Bioavailability:
-
Analytical Focus: Instead of measuring the parent drug, develop an analytical method (e.g., UHPLC-MS/MS) to quantify the major metabolites, such as glucuronide conjugates, which are more abundant in plasma.[10]
-
Route of Administration: For studies where higher systemic exposure is critical and the first-pass effect must be bypassed, consider intraperitoneal (i.p.) injection. An i.p. dose of 50 mg/kg in rats resulted in an elimination half-life of approximately 9 hours and enhanced systemic exposure.[3]
-
Formulation Strategy: Advanced formulation strategies, such as self-micro emulsifying drug delivery systems, have been proposed to improve the oral bioavailability of this compound.[1]
Q4: What are the known molecular mechanisms and signaling pathways of this compound?
This compound exerts its pharmacological effects by modulating multiple key signaling pathways involved in inflammation, apoptosis, and cell survival.[1][11] Its anti-inflammatory and anti-cancer activities are frequently linked to the inhibition of the NF-κB pathway.[5][6][12][13]
Key Signaling Pathways Modulated by this compound:
-
NF-κB Pathway: this compound has been shown to inhibit the activation of NF-κB, a central regulator of inflammation. This leads to a downstream reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][13][14]
-
JAK/STAT Pathway: In models of spinal cord injury, this compound was found to exert anti-neuroinflammatory effects by targeting the JAK2/STAT3 signaling pathway.[15]
-
Nrf2 Pathway: In liver injury models, this compound can enhance the generation of Nrf2, a key regulator of the antioxidant response, thereby protecting cells from oxidative stress.[5]
-
PI3K/Akt Pathway: this compound has been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[15] In neuroprotective contexts, it can up-regulate Akt expression.[4]
-
MAPK Pathways: The compound can inhibit MAPK signaling pathways (p38, ERK1/2) to reduce inflammatory responses.[5]
This compound's Anti-Inflammatory Signaling Cascade
Caption: this compound inhibits inflammation by blocking the NF-κB signaling pathway.
Q5: Are there any known toxicities or adverse effects associated with this compound?
This compound is generally reported to have low systemic toxicity.[1][5][11] In a breast cancer study using BALB/c mice, treatment with this compound did not cause significant changes in body weight, and no evident histopathological abnormalities were observed in vital organs like the heart, liver, and kidney, implying a good safety profile in vivo.[6] However, as with any experimental compound, it is crucial to conduct preliminary dose-ranging studies to establish the maximum tolerated dose (MTD) within your specific model and experimental conditions. Always monitor animals for clinical signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
References
- 1. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms | MDPI [mdpi.com]
- 4. Modulatory Potential of this compound on Inflammation, Oxidative Stress, Apoptosis, and Mitochondrial Dynamics in a Rat Middle Cerebral Artery Occlusion Model of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 6. This compound inhibits breast cancer growth by ROS/NF‐κB/HIF‐1α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Profiling of this compound in Rat Plasma, Urine, Bile and Feces after Intragastric Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits breast cancer growth by ROS/NF-κB/HIF-1α axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Alpinetin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Alpinetin.
FAQs and Troubleshooting Guides
Understanding the Bioavailability Challenge
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, a promising flavonoid, is primarily attributed to two main factors:
-
Extensive First-Pass Metabolism: this compound undergoes significant glucuronidation in the intestines and liver. This metabolic process, catalyzed by UDP-glucuronosyltransferases (UGTs), converts this compound into more water-soluble metabolites that are easily excreted, thereby reducing the amount of active compound reaching systemic circulation.[1]
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound has low solubility in gastrointestinal fluids. This poor solubility limits its dissolution rate, which is a critical step for absorption across the intestinal wall.
Q2: What is the baseline oral bioavailability of this compound?
A2: In vivo studies in rats have determined the absolute oral bioavailability of unformulated this compound to be approximately 15.1% .[2][3] This low value underscores the need for formulation strategies to enhance its therapeutic potential.
Formulation Strategies and Troubleshooting
Q3: My this compound formulation is not showing a significant improvement in bioavailability. What are some common formulation strategies I can try, and what are the key parameters to optimize?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. Below are some common approaches with key optimization parameters and troubleshooting tips.
Solid dispersions involve dispersing this compound in a hydrophilic carrier at the molecular level to enhance its dissolution rate.
Troubleshooting:
-
Low Drug Loading: If you are unable to achieve a high drug loading, consider using a combination of carriers or a different solvent system for the solvent evaporation method.
-
Recrystallization during Storage: Amorphous this compound in the solid dispersion can recrystallize over time, reducing its enhanced solubility. Ensure the chosen polymer has a high glass transition temperature (Tg) and store the formulation in a desiccator.
-
Incomplete Dissolution: If dissolution is still slow, consider reducing the particle size of the solid dispersion by milling.
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound in their hydrophobic cavity, forming an inclusion complex with enhanced aqueous solubility.
Troubleshooting:
-
Low Complexation Efficiency: The stoichiometry of the this compound-cyclodextrin complex is crucial. Experiment with different molar ratios of this compound to cyclodextrin (B1172386) to find the optimal ratio for maximum complexation. The choice of cyclodextrin derivative (e.g., HP-β-CD, SBE-β-CD) can also significantly impact complexation efficiency.
-
Precipitation of the Complex: If the complex precipitates out of solution, you may have exceeded its solubility limit. Consider using a more soluble cyclodextrin derivative or adjusting the pH of the solution.
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This enhances the solubilization and absorption of lipophilic drugs like this compound.
Troubleshooting:
-
Poor Self-Emulsification: The choice and ratio of oil, surfactant, and co-surfactant are critical. Construct a ternary phase diagram to identify the optimal self-emulsifying region for your components. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant(s) should be in the range of 12-15 for optimal o/w emulsion formation.
-
Drug Precipitation upon Dilution: If this compound precipitates out of the emulsion upon dilution, the drug may not be sufficiently soluble in the oil phase. Screen various oils to find one with the highest solubilizing capacity for this compound.
-
In vivo Instability: The emulsion may be susceptible to digestion by lipases in the GI tract. Consider using medium-chain triglycerides, which are more readily absorbed, or incorporating polymers to stabilize the emulsion.
Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can protect it from degradation, enhance its solubility, and improve its absorption.
Troubleshooting:
-
Low Encapsulation Efficiency: For liposomes, ensure the processing temperature is above the phase transition temperature of the lipids used. For nanoparticles, the choice of polymer and the organic-to-aqueous phase ratio in the preparation method can significantly affect encapsulation.
-
Particle Aggregation: Unstable nanoparticles can aggregate over time. Optimize the surface charge (zeta potential) of the nanoparticles to ensure sufficient electrostatic repulsion. A zeta potential of ±30 mV is generally considered stable. The addition of a steric stabilizer like PEG can also prevent aggregation.
-
Inconsistent Particle Size: The homogenization or sonication step is critical for controlling particle size. Ensure consistent processing parameters (e.g., time, power, temperature) to obtain a narrow particle size distribution (low polydispersity index).
Co-administration with Bioavailability Enhancers
Q4: Can I improve this compound's bioavailability by co-administering it with another compound?
A4: Yes, co-administration with a bioenhancer like piperine (B192125) , the active alkaloid in black pepper, is a promising strategy. Piperine can inhibit key drug-metabolizing enzymes, including UGTs and cytochrome P450s, thereby reducing the first-pass metabolism of co-administered drugs.[4]
Troubleshooting:
-
Suboptimal Dose Ratio: The ratio of this compound to piperine is critical for achieving a significant bioenhancement effect. Based on preclinical studies with similar compounds, a starting point for animal studies could be a 10:1 ratio of the active drug to piperine (e.g., 100 mg/kg drug with 10 mg/kg piperine).[5]
-
Lack of Efficacy: Ensure that the piperine used is of high purity. The timing of administration is also important; co-administration is generally recommended to ensure both compounds are present at the site of absorption and metabolism simultaneously.
Quantitative Data on Bioavailability Enhancement
The following tables summarize the pharmacokinetic parameters of this compound and the impact of different formulation strategies on the bioavailability of structurally similar flavonoids.
Table 1: Pharmacokinetic Parameters of Unformulated this compound in Rats
| Parameter | Value | Reference |
| Dose (Oral) | 20 mg/kg | [2] |
| Cmax | 167.02 ± 43.96 µg/L | [2] |
| Tmax | Not Reported | |
| AUC(0-t) | 906.06 ± 402.67 µg/L*h | [2] |
| Absolute Bioavailability | ~15.1% | [2][3] |
Table 2: Illustrative Examples of Bioavailability Enhancement for Structurally Similar Flavonoids
| Flavonoid | Formulation | Fold Increase in Cmax | Fold Increase in AUC | Animal Model | Reference |
| Tilianin | Folic Acid-Modified Nanocrystal Liposomes | ~2.5 | ~5.4 | Rat | [6] |
| Resveratrol | Co-administration with Piperine | ~15.4 | ~2.3 | Mouse | [5] |
Note: Data for specific this compound formulations is limited. The data presented for Tilianin and Resveratrol serve as illustrative examples of the potential for significant bioavailability enhancement through advanced formulation and co-administration strategies.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-pressure homogenization method.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the accurately weighed this compound in the molten lipid under continuous stirring to form the lipid phase.
-
In a separate beaker, dissolve the surfactant in purified water and heat to the same temperature as the lipid phase to form the aqueous phase.
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at a specified pressure (e.g., 500 bar) for a set number of cycles (e.g., 3-5 cycles).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can be lyophilized for long-term storage by adding a cryoprotectant (e.g., trehalose).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Materials:
-
Sprague-Dawley or Wistar rats (male, 200-250 g)
-
This compound formulation and control (unformulated this compound suspension)
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Fast the rats overnight (10-12 hours) with free access to water before the experiment.
-
Divide the rats into groups (e.g., control group, formulation group). A minimum of 5-6 rats per group is recommended.
-
Administer the this compound formulation or control suspension orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The relative bioavailability of the formulation can be calculated as: (AUC_formulation / AUC_control) * 100%.
Visualizations
Caption: Factors contributing to the poor oral bioavailability of this compound.
Caption: Strategies and mechanisms for improving this compound's oral bioavailability.
Caption: Experimental workflow for in vivo pharmacokinetic assessment.
References
- 1. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification and pharmacokinetics of this compound in rat plasma by UHPLC-MS/MS using protein precipitation coupled with dilution approach to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound exerts anti-colitis efficacy by activating AhR, regulating miR-302/DNMT-1/CREB signals, and therefore promoting Treg differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Alpinetin and its Degradation Products by HPLC
Welcome to the technical support center for the HPLC analysis of alpinetin and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This section addresses common issues that may arise during the HPLC analysis of this compound and its degradation products, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Poor Peak Shape - Tailing Peaks
-
Question: My chromatogram for this compound or its degradation products shows significant peak tailing. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing is a frequent challenge in the analysis of flavonoids like this compound. The primary causes often relate to secondary interactions with the stationary phase, issues with the mobile phase, or column problems.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound and its degradation products, leading to tailing.
-
Solution: Use an end-capped column to minimize exposed silanol groups. Alternatively, adding a small amount of a competitive base, such as triethylamine, to the mobile phase can block these interactions. Lowering the mobile phase pH can also help by keeping the silanol groups in a non-ionized state.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can cause flavonoids to exist in multiple ionized forms, resulting in broadened and tailing peaks. For flavonoids, a more acidic mobile phase generally yields better peak shapes.
-
Solution: Adjust the mobile phase to a pH between 2.5 and 4.0 using an additive like 0.1% formic acid or acetic acid. This helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion.
-
Solution: Dilute the sample or reduce the injection volume to ensure the analytical column's capacity is not exceeded.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix can create active sites that cause tailing. Over time, the stationary phase can also degrade, exposing more active silanol sites.
-
Solution: Use a guard column to protect the analytical column and replace it regularly. If the analytical column is contaminated, flush it with a strong solvent according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[1]
-
-
Issue 2: Poor Resolution and Co-elution
-
Question: I am observing poor separation between this compound and its degradation products, or between different degradation product peaks. How can I improve the resolution?
-
Answer: Achieving baseline separation is critical for accurate quantification. Optimizing the mobile phase composition and gradient is key to improving resolution.
-
Mobile Phase Composition: The choice of organic solvent and the gradient profile significantly impact separation.
-
Solution: Acetonitrile often provides better resolution for polar compounds compared to methanol (B129727). Experiment with different gradient slopes; a shallower gradient can improve the separation of closely eluting peaks. Adjusting the mobile phase pH can also alter the retention times and selectivity between this compound and its more polar degradation products.
-
-
Flow Rate: A lower flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Solution: Decrease the flow rate in small increments to assess the effect on peak separation.
-
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention times and selectivity.
-
Solution: Experiment with adjusting the column temperature (e.g., in a range of 25-40°C) to see if it improves resolution.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my this compound standard and degradation product peaks are shifting between injections. What could be causing this instability?
-
Answer: Fluctuating retention times can compromise peak identification and quantification. The most common causes are related to the HPLC system and mobile phase preparation.
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times can be inconsistent, especially in gradient elution.
-
Solution: Ensure a sufficient equilibration time is included in your HPLC method between runs. This should be at least 5-10 column volumes.
-
-
Mobile Phase Instability: Changes in the mobile phase composition over time, such as solvent evaporation or inconsistent mixing, can lead to retention time drift.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation. If using an online mixer, ensure it is functioning correctly. Degas the mobile phase to prevent bubble formation.
-
-
Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, inconsistent flow rates and retention times.
-
Solution: Regularly inspect pump seals, fittings, and tubing for any signs of leakage and perform routine maintenance as recommended by the instrument manufacturer.
-
-
Issue 4: Noisy or Drifting Baseline
-
Question: My chromatogram has a noisy or drifting baseline, which is making it difficult to integrate small peaks of degradation products. How can I fix this?
-
Answer: A stable baseline is essential for sensitive analysis. Baseline issues often stem from the mobile phase, detector, or system contamination.
-
Air Bubbles in the System: Air bubbles passing through the detector flow cell are a common cause of sharp baseline spikes.
-
Solution: Thoroughly degas the mobile phase before use and ensure all connections are secure to prevent air from entering the system. Many modern HPLC systems have built-in degassers.
-
-
Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated flow path can lead to a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Flush the system, including the injector and detector flow cell, with a strong solvent to remove any contaminants.
-
-
Detector Lamp Issues: An aging or failing detector lamp can cause a drifting baseline.
-
Solution: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for analyzing this compound and its degradation products?
A1: A good starting point for a stability-indicating method for this compound is reversed-phase HPLC. A C18 column is commonly used. For the mobile phase, a gradient elution is recommended to separate the relatively nonpolar this compound from its potentially more polar degradation products. A typical mobile phase would consist of:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol. A gradient from a low to a high percentage of mobile phase B will elute compounds based on their polarity. The UV detection wavelength for this compound is typically around 290 nm.
Q2: How do I perform a forced degradation study for this compound?
A2: Forced degradation studies, or stress testing, are conducted to demonstrate the specificity of an analytical method and to gain insight into the degradation pathways of a drug substance.[2][3] Typical stress conditions include:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature for a set period.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: Expose a solution of this compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solid sample or a solution of this compound to UV and/or visible light. The goal is to achieve partial degradation (typically 5-20%) to ensure that the HPLC method can separate the degradation products from the parent compound.[4]
Q3: How can I identify the degradation products of this compound?
A3: While HPLC with UV detection can separate the degradation products, it does not provide structural information for identification. Hyphenated techniques are necessary for this purpose. The most powerful tool for identifying unknown degradation products is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), the structure of the degradation products can be elucidated.
Q4: What is a "stability-indicating method" and why is it important?
A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. It is crucial in drug development and quality control to ensure that the method can detect any changes in the quality of the drug substance or product over time and under various environmental conditions. Forced degradation studies are a key component in the development and validation of a SIM.[3]
Data Presentation
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10-20 µL |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Degradation Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using a vacuum degasser or by sonication.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound reference standard or the stressed sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Program a suitable gradient, for example: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to 290 nm.
-
-
Analysis:
-
Inject the prepared samples.
-
Integrate the peaks and record the retention times and peak areas.
-
Visualizations
Caption: A general experimental workflow for the HPLC analysis of this compound degradation products.
Caption: A plausible degradation pathway for this compound under various stress conditions.
References
Technical Support Center: Preventing Alpinetin Degradation During Long-Term Storage
For researchers, scientists, and drug development professionals utilizing alpinetin, ensuring its stability during long-term storage is paramount for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common issues related to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during long-term storage important?
A1: this compound is a natural flavonoid found in various medicinal plants. It is investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The stability of this compound is crucial because its degradation can lead to a loss of biological activity, potentially impacting experimental outcomes and the therapeutic efficacy of developing drug formulations.
Q2: What are the primary factors that can cause this compound degradation?
A2: Like many flavonoids, this compound is susceptible to degradation from several environmental factors:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
pH: this compound's stability can be compromised in acidic or alkaline conditions, which may cause hydrolysis.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.
-
Moisture: Humidity can facilitate hydrolytic reactions.
Q3: What are the recommended storage conditions for solid this compound powder?
A3: To minimize degradation, solid this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container to protect it from moisture and light.
Q4: How should I prepare and store this compound solutions?
A4: this compound is soluble in solvents like DMSO and methanol (B129727). Stock solutions should be prepared in high-purity, anhydrous solvents. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. For short-term storage, 2-8°C is acceptable, but solutions should be protected from light.
Q5: I've noticed a color change in my solid this compound sample. What does this indicate?
A5: A change in the color of solid this compound, such as turning from a pale yellow to a brownish hue, often suggests degradation. This is likely due to oxidation or exposure to light. It is crucial to review your storage conditions to ensure the sample is protected from light and air.
Q6: My this compound solution appears cloudy. What should I do?
A6: Cloudiness or precipitation in an this compound solution can indicate several issues, including degradation, low solubility in the chosen solvent, or the absorption of water by the solvent (especially DMSO). Try gently warming the solution and vortexing to redissolve the compound. If the issue persists, consider preparing a fresh solution.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, or storage at room temperature). | Prepare fresh stock solutions from solid this compound. Aliquot new stock solutions into single-use vials and store at -80°C. Always protect solutions from light. |
| Loss of biological activity | Significant degradation of the this compound compound. | Perform a purity check of your this compound sample using HPLC. If significant degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. |
| Precipitation in stock solution upon thawing | The solution may not have been fully dissolved initially, or the solvent may have absorbed moisture. | Gently warm the solution to 37°C and vortex until the precipitate is fully redissolved. Ensure the solution is clear before use. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method. Researchers should optimize these conditions based on their specific experimental setup.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or DMSO.
2. Application of Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Before analysis, neutralize the solution with 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place solid this compound powder in a hot air oven at 80°C for 24 hours.
-
Dissolve the heat-stressed powder in the initial solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution in a transparent vial to direct sunlight for 24 hours or in a photostability chamber.
-
A dark control sample (wrapped in aluminum foil) should be stored under the same conditions to exclude the effect of temperature.
-
3. Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method to separate this compound from its degradation products.
Validated HPLC Method for this compound Analysis
A previously validated HPLC method can be used for the analysis of this compound.
-
Column: C18
-
Mobile Phase: Methanol:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 295 nm
-
Retention Time: Approximately 5.7 minutes
Data Presentation
Quantitative data from the forced degradation study should be summarized in a table to facilitate comparison. The table should include the stress condition, the percentage of this compound remaining, and the percentage of major degradation products formed.
| Stress Condition | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| Control (T=0) | 100 | 0 | 0 |
| 0.1 M HCl, 60°C, 24h | Data to be generated | Data to be generated | Data to be generated |
| 0.1 M NaOH, RT, 2h | Data to be generated | Data to be generated | Data to be generated |
| 3% H₂O₂, RT, 24h | Data to be generated | Data to be generated | Data to be generated |
| Solid, 80°C, 24h | Data to be generated | Data to be generated | Data to be generated |
| Photolytic, RT, 24h | Data to be generated | Data to be generated | Data to be generated |
Visualizations
Matrix effects in the bioanalysis of Alpinetin and how to minimize them
Welcome to the technical support center for the bioanalysis of Alpinetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: In the context of bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, which in this case is this compound. These components can include endogenous substances like phospholipids (B1166683), salts, and proteins.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a suppressed or enhanced signal, resulting in inaccurate quantification, poor precision, and reduced sensitivity of the analytical method.[1][2]
Q2: What are the common signs that my this compound analysis is being affected by matrix effects?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate quantification, with results being unexpectedly high or low.
-
High variability in the signal intensity of the internal standard.
-
Ion suppression or enhancement, which can be observed by comparing the analyte's response in a standard solution versus a post-extraction spiked matrix sample.[3]
Q3: What are the primary methods to minimize matrix effects in this compound bioanalysis?
A3: The most effective strategies to mitigate matrix effects can be categorized into three main areas:
-
Sample Preparation: Employing techniques to remove interfering matrix components before analysis. Common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][4]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components.
-
Matrix Dilution: Diluting the sample extract to reduce the concentration of interfering components. A study on this compound demonstrated that a protein precipitation method followed by a 5-fold dilution significantly decreased matrix effects.[5][6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the bioanalysis of this compound.
Problem 1: Significant ion suppression is observed, leading to low sensitivity.
| Possible Cause | Troubleshooting Step |
| Co-elution of phospholipids from the plasma matrix. | 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove phospholipids.[1] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the phospholipid elution zone. 3. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interfering phospholipids. A 5-fold dilution after PPT has been shown to be effective for this compound.[5][6] |
| High salt concentration in the sample extract. | 1. Use a Desalting Step: Incorporate a desalting step in your SPE protocol. 2. Modify LLE: Use a less polar extraction solvent to minimize the extraction of salts. |
Problem 2: Inconsistent and irreproducible quantitative results for this compound.
| Possible Cause | Troubleshooting Step |
| Variable matrix effects between different plasma lots. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and is affected similarly by the matrix. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects. |
| Inefficient or inconsistent sample preparation. | 1. Automate Sample Preparation: If possible, use automated liquid handling systems to improve the consistency of the extraction process. 2. Optimize Extraction Protocol: Ensure the chosen sample preparation method provides high and consistent recovery for this compound. |
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different techniques in minimizing matrix effects.
Table 1: Comparison of Sample Preparation Techniques for Flavonoid Analysis
| Sample Preparation Technique | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90% | High (can be significant) | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other interfering components.[1] |
| Liquid-Liquid Extraction (LLE) | 80-110% | Moderate | Provides a cleaner extract than PPT. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 85-115% | Low | Highly effective at removing interferences and can concentrate the analyte.[1][4] | More complex and expensive than PPT and LLE. |
| HybridSPE | >90% | Very Low | Efficiently removes both proteins and phospholipids.[1] | Higher cost compared to other techniques. |
Table 2: Effect of Dilution on Matrix Effect for this compound (Post-Protein Precipitation)
| Dilution Factor | Observed Matrix Effect | Reference |
| No Dilution | Significant (not quantified) | [5][6] |
| 5-fold Dilution | Significantly Decreased | [5][6] |
Note: The referenced study on this compound did not provide a specific percentage for the matrix effect but stated that the 5-fold dilution significantly decreased it, leading to a precise (3.3%-12.3%) and accurate (-5.8% to 10.8%) method.[5][6]
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) Coupled with Dilution for this compound in Plasma
This protocol is adapted from a validated method for this compound bioanalysis.[5][6]
-
Sample Aliquoting: Aliquot 50 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortexing: Vortex the sample vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant 5-fold with an acetonitrile/water (50:50, v/v) solution.
-
Injection: Inject an aliquot of the diluted sample into the UHPLC-MS/MS system.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Flavonoids in Plasma
This is a general protocol that can be optimized for this compound analysis.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for Protein Precipitation with Dilution.
Caption: Workflow for Solid-Phase Extraction.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. SIMULTANEOUS DETERMINATION OF DIFFERENT FLAVONOIDS IN HUMAN PLASMA BY A SIMPLE HPLC ASSAY | Journal of the Chilean Chemical Society [jcchems.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification and pharmacokinetics of this compound in rat plasma by UHPLC-MS/MS using protein precipitation coupled with dilution approach to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Alpinetin Separation in Reverse-Phase HPLC
Welcome to the technical support center for the reverse-phase HPLC analysis of Alpinetin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mobile phase optimization and to troubleshoot common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound separation on a C18 column?
A: For the reverse-phase HPLC separation of flavonoids like this compound, the most commonly used mobile phases consist of acetonitrile (B52724) or methanol (B129727) as the organic solvent, mixed with water.[1] A good starting point is a mixture of methanol and water in a 70:30 (v/v) ratio, which has been shown to produce sharp, well-separated peaks for this compound.[2] Due to the complexity of samples like plant extracts, a gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to effectively separate all components within a reasonable timeframe.[1]
Q2: Why is it necessary to add an acid to the mobile phase?
A: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous component of the mobile phase is crucial for several reasons.[1][3] this compound, a flavonoid, has phenolic hydroxyl groups that can ionize depending on the pH.[4] Suppressing this ionization with an acidic mobile phase leads to a single, un-ionized form of the analyte, which minimizes secondary interactions with the silica-based stationary phase.[1][4] This results in improved peak shape and reduces peak tailing.[1] Controlling the pH is a powerful tool for optimizing retention times and selectivity.[5][6]
Q3: Should I use acetonitrile or methanol as the organic solvent?
A: Both acetonitrile and methanol are suitable organic solvents for separating flavonoids.[1] Acetonitrile is often preferred as it can provide better separation efficiency, leading to sharper peaks.[1] It also has a lower viscosity, which results in lower system backpressure.[1] However, the choice between acetonitrile and methanol can also alter the selectivity of the separation, meaning the elution order or spacing of peaks might change.[4] If you are facing challenges with co-eluting peaks, switching from one solvent to the other is a valuable optimization strategy.
Q4: What is the typical flow rate for this compound analysis?
A: For a standard analytical HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a flow rate in the range of 0.5 to 1.5 mL/min is generally considered optimal for the separation of bioactive compounds.[7] A common starting flow rate is 1.0 mL/min.[8][9] The flow rate affects retention time and peak area, so it should be optimized and kept consistent for reproducible results.[10] An excessively high flow rate may not allow for proper partitioning of the analyte between the mobile and stationary phases, leading to peak broadening.[4]
Experimental Protocol
Detailed HPLC Method for the Separation of this compound
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation, column, and sample matrix.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[11]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
Gradient Elution: A gradient program is recommended to separate this compound from other components, especially in complex mixtures.[1] A starting point could be a linear gradient from 30% B to 80% B over 20 minutes.
-
Column Temperature: 30-35°C. Controlling the column temperature is important for reproducible retention times.[10][12]
-
Detection Wavelength: 290 nm has been reported for the detection of this compound.[2]
3. Mobile Phase Preparation:
-
Measure the required volume of HPLC-grade water.
-
Add the acid modifier (e.g., 1 mL of formic acid per 1 L of water for a 0.1% solution).
-
It is advisable to adjust the pH of the aqueous portion before adding any organic solvent.[13]
-
Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[11][14]
-
Degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent bubble formation in the system.[13][15]
-
Prepare fresh mobile phase daily to ensure consistency.[1]
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound analytical standard in methanol or acetonitrile to prepare a stock solution. Prepare working standards by diluting the stock solution with the mobile phase.[11]
-
Sample (e.g., Plant Extract): Perform a suitable extraction procedure. Before injection, filter the sample extract through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[11]
5. System Suitability:
-
Before running samples, perform several injections of the standard solution to ensure the system is equilibrated and performing correctly.
-
Evaluate parameters such as retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates to confirm the system is suitable for the analysis.[2]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the common causes and solutions?
A: Peak tailing for flavonoids like this compound is a common issue and often points to secondary chemical interactions or physical problems within the HPLC system.[4][16]
-
Cause 1: Secondary Interactions: this compound's phenolic hydroxyl groups can interact with acidic residual silanol (B1196071) groups on the surface of the silica-based C18 column.[4] This mixed-mode retention mechanism is a primary cause of tailing.[4]
-
Cause 2: Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[4][16]
-
Solution: Dilute your sample or reduce the injection volume. If the peak shape improves, the column was likely overloaded.[4]
-
-
Cause 3: Column Contamination or Degradation: The accumulation of strongly retained sample components at the column inlet can create active sites that cause tailing.[17] A void at the head of the column can also cause poor peak shape.[16]
-
Cause 4: Extra-Column Volume: Excessive dead volume in the tubing and connections between the injector, column, and detector can cause peaks to broaden and tail.[4][17]
Problem: Poor Resolution
Q: I am not getting adequate separation between this compound and another peak. How can I improve the resolution?
A: Poor resolution means the peaks are not sufficiently separated from each other.[18] Resolution can be improved by adjusting the mobile phase composition to alter retention (k'), selectivity (α), or by improving column efficiency (N).
-
Cause 1: Inappropriate Mobile Phase Strength: If the organic solvent percentage is too high, analytes will elute too quickly and bunch together. If it's too low, run times can be excessively long with broad peaks.
-
Solution: Adjust the ratio of organic solvent to water. Decreasing the percentage of organic solvent (e.g., from 70% methanol to 65% methanol) will increase the retention time and may improve the separation between closely eluting peaks.[13] For complex samples, developing a gradient elution method is highly effective.[1]
-
-
Cause 2: Suboptimal Selectivity: The choice of organic solvent and mobile phase pH can significantly impact the relative retention of different compounds.[18]
-
Solution 1: Switch the organic solvent. If you are using methanol, try acetonitrile, or vice versa. This can change the interaction dynamics and alter peak spacing.[4]
-
Solution 2: Adjust the mobile phase pH. Small changes in pH can alter the ionization state of acidic or basic analytes, which can dramatically change selectivity and improve resolution.[5][19]
-
-
Cause 3: Poor Column Efficiency: An old or contaminated column will have reduced efficiency, leading to broader peaks that are more likely to overlap.[18]
-
Solution: Ensure your column is in good condition. If the column is old or has been used with complex matrices, replacing it may be necessary.[15] Using a column with a smaller particle size or a longer length can also increase efficiency.
-
Problem: Retention Time Variability
Q: The retention time for my this compound standard is shifting between injections. What could be the cause?
A: Inconsistent retention times are a critical issue, especially for quantitative analysis. The problem can usually be traced to the mobile phase, the hardware, or the column temperature.[12][20]
-
Cause 1: Inconsistent Mobile Phase Preparation: Even small variations in mobile phase composition can lead to shifts in retention time.[1][21] Evaporation of the more volatile organic solvent from a pre-mixed mobile phase can also cause retention times to drift, typically increasing over a sequence of runs.[20]
-
Solution: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed.[1] Keep the mobile phase reservoirs capped to minimize evaporation.[20] Using an HPLC system that mixes solvents online (gradient pump) can provide better composition stability than using pre-mixed bottles for isocratic methods.[21]
-
-
Cause 2: Fluctuating Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[12][20] Inconsistent temperature will lead to retention time drift.
-
Cause 3: Inadequate Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before an injection, retention times can be unstable, especially for the first few runs in a sequence.[22]
-
Solution: Ensure the column is equilibrated for a sufficient amount of time before starting your analysis. For gradient methods, this means running the initial mobile phase composition through the column for at least 10-15 column volumes.
-
-
Cause 4: Pump or System Leaks: A leak in the HPLC system will cause the flow rate to be inconsistent, directly impacting retention times.[22]
-
Solution: Check the system for any visible leaks, especially around fittings and pump seals. Monitor the system pressure; a fluctuating pressure can be an indicator of a leak or a problem with the pump's check valves.[21]
-
Data & Visualizations
Data Tables
Table 1: Effect of Mobile Phase Composition on this compound Retention (Illustrative)
| % Methanol in Water (v/v) | Retention Time (min) | Peak Tailing Factor | Resolution (from nearest impurity) |
| 80% | 3.5 | 1.3 | 1.4 |
| 70% | 5.7 | 1.1 | 2.1 |
| 60% | 9.8 | 1.0 | 2.5 |
Note: This table is illustrative, based on the general principle that decreasing organic solvent content increases retention and can improve resolution in reverse-phase HPLC.[13] The retention time of 5.7 min for 70% methanol is based on reported data.[2]
Diagrams
Caption: A workflow for systematic mobile phase optimization in HPLC.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. benchchem.com [benchchem.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. rjptonline.org [rjptonline.org]
- 14. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 15. uhplcs.com [uhplcs.com]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 19. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. researchgate.net [researchgate.net]
- 22. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Alpinetin Clinical Translation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical translation of Alpinetin.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its reported pharmacological activities?
This compound is a naturally occurring flavonoid found in various medicinal plants.[1][2] It has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective activities.[1][2][3][4][5][6] this compound has also been shown to have low systemic toxicity in preclinical studies.[1][3][4][7]
2. What are the main obstacles to the clinical translation of this compound?
The primary challenge in the clinical translation of this compound is its poor oral bioavailability.[1][2][3][4] This is mainly attributed to two factors:
-
Extensive First-Pass Glucuronidation: this compound undergoes significant metabolism in the liver and intestines, where it is rapidly converted into glucuronide conjugates.[1][4][7] This process is primarily mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A3, UGT1A9, and UGT2B15.[4]
-
Low Water Solubility: this compound has poor solubility in water, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[3][5]
3. What are the known metabolites of this compound?
The major metabolites of this compound are its glucuronide conjugates.[7] These metabolites may have different biological and pharmacological activities compared to the parent compound.[7] Understanding the metabolic profile of this compound is crucial for interpreting its overall therapeutic effects.
4. Have any clinical trials been conducted with this compound?
While this compound is a component of some traditional Chinese patent medicines used for digestive disorders, there is a lack of reported preclinical or clinical trials of this compound as a single agent in humans.[1][5] Further clinical trials are necessary to confirm its therapeutic efficacy and safety in various diseases.[4]
Troubleshooting Guide
This guide addresses specific experimental issues and offers potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low and variable oral bioavailability in animal models. | Extensive first-pass metabolism (glucuronidation). | - Co-administer with a UGT inhibitor (e.g., piperine, quercetin).[3] - Explore alternative routes of administration (e.g., intravenous).[4] - Utilize formulation strategies to bypass first-pass metabolism (see Table 1). |
| Poor aqueous solubility leading to low dissolution. | - Employ formulation strategies to enhance solubility (see Table 1). - Use a suitable vehicle for oral administration that can improve solubility (e.g., a self-nanoemulsifying drug delivery system). | |
| Difficulty in achieving therapeutic concentrations in vitro. | Low solubility of this compound in aqueous cell culture media. | - Prepare a stock solution in an organic solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. - Use a carrier system like hydroxypropyl-β-cyclodextrin (HPβCD) to enhance solubility.[3][4] |
| Inconsistent results in anti-inflammatory assays. | The specific signaling pathway being investigated may not be the primary target of this compound in the chosen cell line or model. | - Investigate multiple inflammatory signaling pathways known to be modulated by this compound, such as NF-κB, PPAR-γ, and Nrf2.[4][8][9] - Confirm the expression of the target proteins in your experimental system. |
| Observed cytotoxicity at higher concentrations. | Although generally considered to have low toxicity, high concentrations of any compound can be toxic. | - Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments. |
Data and Protocols
Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | ~15.1% | Rat | Oral | [5] |
Note: Pharmacokinetic data for this compound is limited and can vary depending on the animal model and experimental conditions.
Formulation Strategies to Enhance this compound Bioavailability
| Strategy | Description | Key Advantages | Reference(s) |
| Nano-drug Delivery Systems | Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions. | Protects from degradation, enhances solubility, and can improve absorption. | [1][10] |
| Inclusion Complexes | Forming a complex with cyclodextrins (e.g., HPβCD). | Increases aqueous solubility and stability. | [3][4] |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media. | Enhances solubility and bioavailability. | [1][10] |
| Chemical Modification | Creating derivatives of this compound with improved physicochemical properties. | Can overcome challenges related to solubility and metabolism. | [1] |
| Co-administration with Adjuvants | Using inhibitors of metabolic enzymes (e.g., UGTs) to reduce first-pass metabolism. | Increases the systemic exposure of the parent compound. | [3] |
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
-
Objective: To determine the aqueous solubility of this compound.
-
Materials: this compound powder, distilled water, phosphate-buffered saline (PBS), organic solvent (e.g., DMSO), shaker, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., water, PBS) in a sealed container.
-
Shake the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rodents
-
Objective: To determine the oral bioavailability of an this compound formulation.
-
Materials: this compound formulation, vehicle control, rodent model (e.g., rats or mice), oral gavage needles, blood collection supplies (e.g., heparinized tubes), centrifuge, HPLC-MS/MS system.
-
Method:
-
Fast the animals overnight with free access to water.
-
Divide the animals into two groups: intravenous (IV) and oral (PO).
-
Administer a known dose of this compound intravenously to the IV group.
-
Administer the this compound formulation orally to the PO group.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from both groups.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma using a validated HPLC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both IV and PO groups.
-
Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Key challenges and potential solutions for the clinical translation of this compound.
Caption: A generalized workflow for the clinical translation of a compound like this compound.
Caption: Simplified diagram of this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Exhibits Antioxidant and Anti-Inflammatory Effects in C57BL/6 Mice with Alcoholic Liver Disease Induced by the Lieber–DeCarli Ethanol Liquid Diet [mdpi.com]
- 7. Metabolic Profiling of this compound in Rat Plasma, Urine, Bile and Feces after Intragastric Administration [mdpi.com]
- 8. Preclinical Investigation of this compound in the Treatment of Cancer-Induced Cachexia via Activating PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits macrophage infiltration and atherosclerosis by improving the thiol redox state: Requirement of GSk3β/Fyn-dependent Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Shelf Life of Alpinetin-Containing Formulations: A Technical Support Center
For researchers, scientists, and drug development professionals working with the promising flavonoid alpinetin, ensuring its stability and preserving its therapeutic efficacy in various formulations is a critical challenge. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common issues encountered during experimental work. Detailed experimental protocols and quantitative data are presented to facilitate the development of robust and stable this compound-containing formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and storage of this compound, offering potential causes and actionable solutions.
Issue 1: Precipitation of this compound in Aqueous Formulations
Symptom: The initially clear or uniformly dispersed formulation becomes cloudy or shows visible solid particles over time.
| Potential Cause | Recommended Action |
| Low Aqueous Solubility: this compound, like many flavonoids, has poor water solubility. | - pH Adjustment: Increase the pH of the formulation. Flavonoids are generally more soluble in alkaline conditions. Conduct a pH-solubility profile to determine the optimal pH for your formulation. - Co-solvents: Incorporate water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility. Start with low percentages and optimize based on stability and intended application. - Surfactants: Use non-ionic surfactants like Tween® 80 or Span® 80 to form micelles that can encapsulate this compound and improve its apparent solubility. |
| Supersaturation: The initial concentration of this compound exceeds its equilibrium solubility in the chosen solvent system. | - Reduce Concentration: Lower the final concentration of this compound in the formulation. - Controlled Precipitation: If a solid dispersion is desired, control the precipitation process to form stable amorphous particles rather than crystalline precipitates. |
| Temperature Fluctuations: Changes in storage temperature can affect solubility, leading to precipitation upon cooling. | - Controlled Storage: Store the formulation at a constant, optimized temperature. Avoid freeze-thaw cycles. |
| Interaction with Other Excipients: Incompatibility with other formulation components can reduce this compound's solubility. | - Excipient Compatibility Study: Conduct a systematic study to evaluate the compatibility of this compound with all other excipients in the formulation. |
Issue 2: Color Change in this compound Formulations
Symptom: The formulation develops an undesirable color (e.g., yellowing, browning) during storage.
| Potential Cause | Recommended Action |
| Oxidation: Flavonoids are susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to light, oxygen, and metal ions. | - Antioxidants: Incorporate antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol into the formulation.[1][2] - Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. - Inert Atmosphere: During manufacturing and packaging, blanket the formulation with an inert gas like nitrogen to displace oxygen. - Light Protection: Store the formulation in amber-colored or opaque containers to protect it from light. |
| pH-related Degradation: Extreme pH values can lead to the degradation of the flavonoid structure, resulting in colored byproducts. | - pH Optimization and Buffering: Maintain the formulation at an optimal pH where this compound is most stable, using a suitable buffer system. |
| Interaction with Metal Ions: Traces of metal ions in excipients or from equipment can form colored complexes with flavonoids.[3] | - Use High-Purity Excipients: Ensure all excipients are of high purity and have low levels of metal ion contamination. - Proper Equipment Maintenance: Use glass-lined or stainless steel equipment and ensure it is properly cleaned and passivated. |
Issue 3: Loss of Bioactivity or Potency
Symptom: A decrease in the measurable biological activity or quantified concentration of this compound over time.
| Potential Cause | Recommended Action |
| Chemical Degradation: Hydrolysis, oxidation, or photolysis can alter the chemical structure of this compound, rendering it inactive. | - Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways and products.[4][5][6][7][8] This will inform the selection of appropriate stabilization strategies. - Stability-Indicating Analytical Method: Develop and validate a stability-indicating HPLC method to accurately quantify this compound in the presence of its degradation products.[9][10] |
| Adsorption to Container: this compound may adsorb to the surface of the storage container, reducing its effective concentration. | - Container Material Selection: Test different container materials (e.g., glass, different types of plastics) to find one with minimal adsorption. Silanized glass vials can sometimes reduce adsorption. |
| Microbial Contamination: Microbial growth can lead to the degradation of this compound. | - Preservatives: Include a suitable preservative in the formulation, especially for aqueous-based systems. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for flavonoids like this compound?
A1: The primary degradation pathways for flavonoids include oxidation and hydrolysis. Oxidation is often initiated by exposure to light, oxygen, and metal ions, leading to the formation of quinone-type structures and subsequent polymerization or cleavage of the flavonoid backbone. Hydrolysis can occur at acidic or basic pH, potentially opening the heterocyclic ring of the flavanone (B1672756) structure.
Q2: How can I enhance the shelf life of my this compound formulation using encapsulation?
A2: Encapsulation is an effective strategy to protect this compound from degradative environmental factors. Techniques like spray drying to create microparticles or formulating solid lipid nanoparticles (SLNs) can create a physical barrier against oxygen, light, and moisture. The choice of encapsulation technique and wall material is crucial for optimal protection and release characteristics.
Q3: What analytical methods are suitable for monitoring the stability of this compound in my formulations?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the gold standard for monitoring this compound stability.[11] This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the active ingredient over time.
Q4: My this compound nanoemulsion is showing signs of instability (e.g., creaming, cracking). What should I do?
A4: Nanoemulsion instability can be due to several factors. Creaming or sedimentation can occur if the droplet size is too large or if there are density differences between the oil and water phases. Cracking or phase separation may indicate an inappropriate surfactant concentration or type, or changes in temperature. To troubleshoot, consider:
-
Optimizing the Surfactant-to-Oil Ratio: A proper balance is needed to adequately cover the surface of the oil droplets.
-
Using a Co-surfactant: This can improve the flexibility of the surfactant film and enhance stability.
-
Reducing Droplet Size: Employing high-energy homogenization methods can create smaller, more stable droplets.
-
Controlling Storage Temperature: Avoid extreme temperatures and temperature cycling.
Q5: How does this compound's antioxidant activity contribute to its own stability?
A5: this compound possesses inherent antioxidant properties, which means it can scavenge free radicals.[12] This self-antioxidant effect can provide some degree of protection against oxidative degradation. However, in this process, the this compound molecule itself is altered. Therefore, while its antioxidant nature is beneficial for its therapeutic effect, relying solely on it for formulation stability is insufficient. The addition of other antioxidants is often necessary to prolong shelf life.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method, adapted from protocols for other flavonoids.[13][14][15]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Span® 80, soy lecithin)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed amount of this compound to the melted lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant (and co-surfactant, if used) in purified water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 - 15,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
Ultrasonication: Subject the pre-emulsion to high-power probe sonication for 5-15 minutes to reduce the particle size and form a nanoemulsion. The sonication is typically performed in an ice bath to prevent overheating.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with encapsulated this compound.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Table 1: Example Formulation Parameters for this compound SLNs
| Component | Concentration (% w/v) |
| This compound | 0.1 - 1.0 |
| Glyceryl Monostearate | 2.0 - 5.0 |
| Tween® 80 | 1.0 - 2.5 |
| Purified Water | q.s. to 100 |
Protocol 2: Microencapsulation of this compound by Spray Drying
This protocol provides a general procedure for encapsulating this compound in a polymeric matrix using a spray dryer, based on methods for other flavonoids.[11]
Materials:
-
This compound
-
Wall Material (e.g., Maltodextrin, Gum Arabic, Whey Protein Isolate)
-
Solvent (e.g., Ethanol, Water)
Procedure:
-
Preparation of the Feed Solution:
-
Dissolve the wall material in water to form a solution (e.g., 10-30% w/v).
-
Dissolve the this compound in a suitable solvent (e.g., ethanol).
-
Slowly add the this compound solution to the wall material solution under continuous stirring to form a homogenous emulsion or suspension.
-
-
Spray Drying:
-
Feed the prepared solution into a laboratory-scale spray dryer.
-
Set the spray drying parameters. These will need to be optimized for the specific formulation and equipment. Typical starting parameters are:
-
Inlet temperature: 140-180°C
-
Outlet temperature: 70-90°C
-
Feed flow rate: 3-10 mL/min
-
Aspirator rate: 80-100%
-
-
-
Product Collection: Collect the dried microparticles from the cyclone collector.
-
Characterization: Analyze the resulting powder for moisture content, particle size and morphology (using scanning electron microscopy), encapsulation efficiency, and this compound content.
Table 2: Example Spray Drying Parameters for this compound Microencapsulation
| Parameter | Value |
| Wall Material | Maltodextrin (DE 10-12) |
| Core to Wall Ratio | 1:10 to 1:20 |
| Inlet Temperature | 160°C |
| Outlet Temperature | 80°C |
| Feed Flow Rate | 5 mL/min |
Signaling Pathways and Experimental Workflows
This compound's Role in NF-κB and Nrf2 Signaling
This compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating key signaling pathways, including the NF-κB and Nrf2 pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential degradation pathways related to its bioactivity.
NF-κB Signaling Pathway: this compound can inhibit the pro-inflammatory NF-κB pathway. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[16][17]
Nrf2 Signaling Pathway: this compound can activate the Nrf2 antioxidant response pathway. It is thought to interact with Keap1, a repressor protein that targets Nrf2 for degradation. By promoting the dissociation of Nrf2 from Keap1, this compound allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant and cytoprotective genes.
Experimental Workflow for Stability Assessment
A systematic approach is necessary to evaluate the stability of this compound formulations.
References
- 1. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. colloid.nl [colloid.nl]
- 4. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 5. japsonline.com [japsonline.com]
- 6. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility and dissolution rate improvement of the inclusion complex of apigenin with 2-hydroxypropyl-β-cyclodextrin prepared using the liquid antisolvent precipitation and solvent removal combination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Exhibits Antioxidant and Anti-Inflammatory Effects in C57BL/6 Mice with Alcoholic Liver Disease Induced by the Lieber-DeCarli Ethanol Liquid Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nveo.org [nveo.org]
- 14. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination [mdpi.com]
- 15. biotech-asia.org [biotech-asia.org]
- 16. Metabolic Profiling of this compound in Rat Plasma, Urine, Bile and Feces after Intragastric Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Profiling of 5-Methoxypinocembroside and Pharmacokinetics Study of Its Major Metabolite this compound in Rat Plasma by UHPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Alpinetin
Welcome to the technical support center for forced degradation studies of Alpinetin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Disclaimer: As of the latest literature review, specific forced degradation studies on this compound under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) have not been extensively published. The information provided herein is based on the general chemical properties of flavonoids, particularly flavanones to which this compound belongs, and established principles from forced degradation studies of similar molecules. The experimental protocols and potential degradation pathways are illustrative and should be adapted based on your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation or stress testing study is crucial for several reasons:
-
To develop and validate a stability-indicating analytical method: This ensures that the analytical method can accurately measure this compound in the presence of its degradation products, excipients, and other potential impurities.[1][2][3][4][5]
-
To understand the degradation pathways of this compound: Identifying the likely degradation products helps in understanding the chemical behavior of the molecule.
-
To elucidate the intrinsic stability of the this compound molecule: This knowledge aids in the development of a stable formulation and in determining appropriate storage conditions.
-
To generate potential degradation products for structural characterization: This is a key step in identifying and qualifying impurities.
Q2: Under which stress conditions should I test this compound's stability?
Based on ICH guidelines and studies on other flavonoids, the following conditions are recommended:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperatures.
-
Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room temperature. Flavonoids are often more susceptible to degradation under basic conditions.
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂). Given this compound's known antioxidant properties, it is likely susceptible to oxidation.[6][7][8][9]
-
Thermal Degradation: Heating the solid drug substance or a solution of this compound at elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the solid or a solution of this compound to UV and visible light in a photostability chamber.[10][11]
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the separation and quantification of this compound and its degradation products.[3][12] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[12][13]
Q4: How much degradation should I aim for in my forced degradation studies?
The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[14] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions. Under-stressing may not generate a sufficient amount of degradation products to validate the stability-indicating nature of the analytical method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The stress condition is too mild. This compound might be relatively stable under these conditions. | Increase the strength of the stressor (e.g., higher concentration of acid/base/oxidizing agent), increase the temperature, or prolong the exposure time. |
| Excessive degradation (>50%) is observed, with many small peaks in the chromatogram. | The stress condition is too harsh, leading to secondary degradation. | Reduce the intensity of the stressor.[15] This can be done by lowering the concentration of the reagent, reducing the temperature, or shortening the exposure time.[15] |
| Poor peak shape or resolution between this compound and its degradation products. | The HPLC method is not optimized. The mobile phase composition, column type, or gradient may not be suitable. | Optimize the HPLC method by adjusting the mobile phase pH, organic modifier ratio, or gradient slope. Consider trying a different column chemistry (e.g., C18, Phenyl-Hexyl). |
| Baseline drift or noise in the chromatogram. | Contamination of the mobile phase, column, or detector. The mobile phase may not be adequately buffered. | Ensure the use of high-purity solvents and freshly prepared mobile phases. Flush the system and column thoroughly. Incorporate a buffer in the mobile phase if pH control is critical. |
| Inconsistent retention times. | Fluctuations in column temperature, mobile phase composition, or flow rate. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. Check the pump for consistent performance. |
Experimental Protocols
The following are generalized protocols for performing forced degradation studies on this compound. These should be optimized based on the observed stability of the molecule.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
Acidic Hydrolysis
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature or heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Alkaline Hydrolysis
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours), as flavonoids are often less stable in basic conditions.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Thermal Degradation
-
Solid State: Place a known amount of this compound powder in a thermostatically controlled oven at 80°C for a specified period (e.g., 24, 48, 72 hours). At each time point, dissolve a portion of the solid in the mobile phase for analysis.
-
Solution State: Heat the this compound stock solution at 80°C for a specified period. At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
Photolytic Degradation
-
Expose a solution of this compound in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
Data Presentation
The following tables present hypothetical quantitative data for the forced degradation of this compound to illustrate how results can be summarized.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | % this compound Degraded | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours at 60°C | 8.2 | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours at RT | 15.6 | 3 |
| Oxidative | 3% H₂O₂ | 24 hours at RT | 12.4 | 4 |
| Thermal (Solid) | 80°C | 72 hours | 5.1 | 1 |
| Thermal (Solution) | 80°C | 24 hours | 9.8 | 2 |
| Photolytic | 1.2 million lux hours | - | 18.3 | 3 |
Table 2: Hypothetical HPLC Method Parameters for this compound Stability Indicating Assay
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Visualizations
Experimental Workflow
Caption: General workflow for conducting a forced degradation study of this compound.
Hypothetical Degradation Pathway
Based on studies of other flavonoids, a common degradation pathway involves the opening of the heterocyclic C-ring.[13]
Caption: Hypothetical C-ring opening degradation pathway for this compound.
References
- 1. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. researchgate.net [researchgate.net]
- 4. ijbpas.com [ijbpas.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. This compound Exhibits Antioxidant and Anti-Inflammatory Effects in C57BL/6 Mice with Alcoholic Liver Disease Induced by the Lieber–DeCarli Ethanol Liquid Diet [mdpi.com]
- 7. This compound exerts anti-inflammatory, anti-oxidative and anti-angiogenic effects through activating the Nrf2 pathway and inhibiting NLRP3 pathway in carbon tetrachloride-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits lipopolysaccharide-induced acute kidney injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. scispace.com [scispace.com]
- 12. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. benchchem.com [benchchem.com]
Improving the dissolution rate of Alpinetin for in vitro assays
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered when working with Alpinetin, focusing on improving its dissolution rate for reliable and reproducible in vitro experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: This is a common issue stemming from this compound's poor water solubility.[1][2] this compound is a hydrophobic flavonoid, meaning it does not dissolve well in aqueous environments like cell culture media.[3] You likely dissolved your stock solution in an organic solvent like DMSO, where it is highly soluble.[4] When this concentrated stock is diluted into the aqueous medium, the solvent environment changes drastically, causing the this compound concentration to exceed its solubility limit and precipitate out of the solution.[5][6]
Q2: What is the recommended solvent for preparing an this compound stock solution?
A2: The most common and recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[4][7] It can be dissolved in DMSO at high concentrations, for example, up to 54 mg/mL.[4] Other organic solvents like ethanol (B145695) may also be used, but their compatibility and potential for cytotoxicity at various concentrations must be carefully evaluated for your specific cell line.[8][9]
Q3: What is the maximum concentration of an organic solvent like DMSO that my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5%.[3][5] However, some sensitive or primary cell lines may require concentrations below 0.1%.[3] It is critical to perform a vehicle control experiment to determine the maximum solvent concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[5]
Q4: My this compound stock is fully dissolved in DMSO, but it still precipitates upon dilution. What immediate troubleshooting steps can I take?
A4: To prevent precipitation during dilution, you should focus on the dilution technique itself. First, ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[3] When adding the DMSO stock, add it directly to the medium with rapid but gentle mixing (e.g., vortexing or pipetting) to avoid creating localized high concentrations that trigger precipitation.[5] A stepwise serial dilution, where the stock is first diluted to an intermediate concentration, can also be effective.[5]
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing issues with this compound solubility, follow this workflow to identify and solve the problem.
Caption: Troubleshooting workflow for identifying the cause of precipitation.
Quantitative Data Summary
For successful experiments, it is crucial to work within the solubility limits of this compound and the tolerance limits of your cell lines.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Molarity (approx.) | Reference |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 54 mg/mL | 199.8 mM | [4] |
| Water | Poorly soluble | Not Applicable |[1][10] |
Table 2: Recommended Final Solvent Concentrations for Cell Viability
| Solvent | Recommended Max. Concentration | Considerations | Reference |
|---|---|---|---|
| DMSO | < 0.5% (v/v) | Sensitive or primary cells may require < 0.1%. | [3][8] |
| Ethanol | < 0.5% (v/v) | Can be more cytotoxic than DMSO for some cell lines. | [8][9] |
| Acetone | < 0.5% (v/v) | Shown to have low cytotoxicity in some studies. | [8][9] |
Note: Always validate the specific tolerance of your cell line with a cytotoxicity assay.
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (M.W. 270.28 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 20 mM solution, you will need 5.41 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh 5.41 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes until all solid material is completely dissolved. A brief sonication or warming of the solution to 37°C can aid dissolution.[3] d. Visually inspect the solution against a light source to ensure no particulates are visible. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]
Protocol 2: Standard Dilution Method for In Vitro Assays (Example: 20 µM Final Concentration)
-
Materials: 20 mM this compound stock in DMSO, pre-warmed (37°C) cell culture medium.
-
Procedure: a. Calculate the required volume of stock solution. For a final concentration of 20 µM in 10 mL of media, you will need 10 µL of the 20 mM stock (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%. b. Vigorously pipette the pre-warmed 10 mL of media to create a vortex. c. While the media is still mixing, dispense the 10 µL of this compound stock directly into the media. Do not dispense onto the side of the tube or flask. d. Immediately cap and gently invert the container several times to ensure a homogenous solution. Use the prepared media immediately.
Protocol 3: Enhanced Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[5][6]
-
Materials: this compound powder, HP-β-CD, deionized water, DMSO.
-
Prepare HP-β-CD Solution: Create a 10-40% (w/v) solution of HP-β-CD in your desired cell culture medium. Stir until fully dissolved. This will be your "carrier" medium.
-
Prepare this compound Stock: Prepare a high-concentration stock of this compound in DMSO (e.g., 50 mM) as described in Protocol 1.
-
Complexation and Dilution: a. Warm the HP-β-CD carrier medium to 37°C. b. While vortexing the carrier medium, slowly add the concentrated this compound DMSO stock to achieve your desired final concentration. c. The HP-β-CD will help to keep the this compound in solution as the DMSO is diluted. d. Remember to create a vehicle control using the same final concentrations of both DMSO and HP-β-CD.
Visualized Workflows and Pathways
Caption: General experimental workflow for preparing this compound for cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Alpinetin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the production and analysis of Alpinetin extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in herbal extracts like this compound can stem from multiple factors that can be broadly categorized into three areas: raw material variations, inconsistencies in the extraction process, and post-extraction handling.[1][2][3]
-
Raw Material Variability:
-
Genetics and Plant Origin: The genetic makeup of the plant and the geographical location where it is grown significantly influence its chemical composition.[1][2]
-
Environmental and Cultivation Conditions: Factors such as climate, soil conditions, fertilization methods, and exposure to sunlight and rainfall can alter the concentration of active compounds like this compound.[1][3]
-
Harvesting and Post-Harvest Processing: The timing of the harvest, the methods used, and subsequent drying and storage conditions of the plant material are critical for maintaining consistency.[1][2]
-
-
Extraction Process Inconsistencies:
-
Solvent and Method: The choice of solvent (e.g., water, alcohol, or a blend) and the extraction technique (e.g., conventional, ultrasonic, matrix solid-phase dispersion) can dramatically affect the resulting extract's profile.[2][4]
-
Process Parameters: Fluctuations in parameters such as temperature, duration, and the ratio of solvent to solid material can lead to significant variations between batches.[1]
-
Material State: The particle size of the raw material can impact the efficiency of the extraction process.[1]
-
-
Post-Extraction Handling:
Q2: How can I standardize the raw plant material to minimize variability?
Standardizing the raw material is a crucial first step in reducing batch-to-batch variability. This involves:
-
Botanical Authentication: Verifying the correct plant species and part of the plant being used.
-
Consistent Sourcing: Sourcing the raw material from the same geographical region and a reliable supplier to minimize environmental and genetic variations.[1]
-
Standardized Practices: Implementing and adhering to strict protocols for harvesting time, methods, and post-harvest processing, including drying and storage.[1]
Q3: What analytical techniques are recommended for the quality control of this compound extracts?
Several analytical methods are available for the quality control of this compound extracts. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely accepted techniques due to their accuracy, precision, and reproducibility.[4] Other methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[5][6]
Q4: Can the biological activity of this compound extracts vary between batches even if the this compound concentration is similar?
Yes. Herbal extracts are complex mixtures containing numerous compounds.[2] Even if the concentration of the primary marker, this compound, is consistent, variations in the concentrations of other minor constituents can influence the overall biological activity of the extract. This is due to potential synergistic or antagonistic interactions between different compounds.[7]
Troubleshooting Guides
Issue 1: Inconsistent Yield of this compound Extract
| Potential Cause | Troubleshooting Step |
| Variable Raw Material Quality | Ensure the raw material is sourced from the same supplier and, if possible, the same batch. Perform identity and quality tests on incoming raw material.[1] |
| Inconsistent Particle Size | Standardize grinding procedures and use sieves to ensure a uniform particle size distribution before extraction.[1] |
| Fluctuations in Extraction Parameters | Strictly control and monitor the solvent-to-solid ratio, extraction time, and temperature for each batch.[1] |
| Inefficient Solvent Removal | Calibrate and maintain rotary evaporators or other solvent removal equipment. Standardize the endpoint for solvent removal.[1] |
Issue 2: Variable Purity/Concentration of this compound in the Extract
| Potential Cause | Troubleshooting Step |
| Raw Material Variability | As above, ensure consistent sourcing and quality of raw material. Compare chemical fingerprints of different raw material batches.[1] |
| Degradation of this compound | Investigate the stability of this compound under the extraction and processing conditions. Protect the extract from light and heat. Consider the use of antioxidants if necessary.[1][2] |
| Inconsistent Extraction Selectivity | Ensure the composition of the extraction solvent is consistent. Small changes in solvent polarity can significantly alter the chemical profile of the extract.[1][2] |
| Analytical Method Variability | Validate the HPLC or other analytical methods for robustness. Ensure consistent column performance, mobile phase preparation, and detector settings.[1] |
Issue 3: Inconsistent Biological Activity of the Extract
| Potential Cause | Troubleshooting Step |
| Variation in Minor Bioactive Compounds | Utilize chromatographic fingerprinting (e.g., HPLC, HPTLC) to compare the overall chemical profiles of different batches, not just the this compound peak.[8] |
| Presence of Contaminants or Adulterants | Thoroughly clean all equipment between batches. Use high-purity solvents and reagents.[1] Perform tests to rule out contamination. |
| Degradation of Bioactive Components | Assess the stability of the entire extract, not just this compound, under various storage conditions. |
| Inconsistent In Vitro/In Vivo Assay Performance | Standardize all parameters of the biological assays, including cell lines, reagents, and incubation times, to ensure reproducibility. |
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Solvent | Key Parameters | This compound Yield (% w/w) | Reference |
| Conventional Extraction | Methanol (B129727) | Reflux, 6h | 0.011 | [4] |
| Ultrasonic Extraction | Methanol | 40 kHz, 30 min | 0.0132 | [4] |
| Matrix Solid-Phase Dispersion (MSPD) | Methanol | - | 0.0157 | [4] |
| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-ethyl acetate-methanol-water (5:5:7:3) | 800 r/min, 25°C | 17.2 mg from 100 mg crude extract | [9] |
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | Methanol:Water (70:30, v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 290 nm | [4][10] |
| Retention Time (Rt) | 5.7 min | [4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
1. Objective: To quantify the amount of this compound in an extract.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Sample extract
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
4. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from approximately 7 to 224 µg/mL.[4]
5. Preparation of Sample Solution:
-
Accurately weigh a known amount of the this compound extract.
-
Dissolve the extract in a known volume of methanol.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (70:30, v/v), isocratic elution.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
7. Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Caption: Workflow for Standardized this compound Extract Production.
Caption: Key Signaling Pathways Modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masi.eu [masi.eu]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Matrix Solid-Phase Dispersion Extraction and Quantification of this compound in Amomum Seed using Validated HPLC and HPTLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 6. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted Factors Causing Conflicting Outcomes in Herb-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Selecting appropriate solvents for Alpinetin in biological assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of Alpinetin in biological assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of solubility data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][][3][4][5][6] this compound is also soluble in methanol (B129727) and ethanol.[1] For in vivo studies, this compound has been administered as a suspension in distilled water.[7]
Q2: What is the solubility of this compound in common solvents?
A2: this compound exhibits good solubility in organic solvents like DMSO. Specific quantitative data is summarized in the table below. It is sparingly soluble in aqueous solutions.
Q3: My this compound solution precipitates when added to the cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Rapid mixing: Add the this compound stock solution dropwise into the vortex of the gently stirring or swirling medium to ensure rapid and even dispersion.
-
Lower the final concentration: The intended working concentration may exceed this compound's solubility in the final aqueous environment. Try using a lower final concentration.
-
Use a lower stock concentration: Preparing a more dilute stock solution in DMSO may require adding a larger volume to your media, but it can help prevent the compound from precipitating out of solution.
-
Final DMSO concentration: Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to minimize cytotoxicity. A final DMSO concentration of ≤ 0.5% is generally well-tolerated by most cell lines, but it is always best to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line. For sensitive or primary cells, a concentration below 0.1% is recommended.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Data Presentation: this compound Solubility
| Solvent | Solubility | Remarks | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 50-54 mg/mL (~185-200 mM) | Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. | [1][3][5][6] |
| Ethanol | Soluble | Quantitative data is limited, but it is reported to be easily soluble. | [1][7] |
| Methanol | Soluble | Reported to be easily soluble. | [1] |
| Water | Sparingly soluble | This compound has poor water solubility. For in vivo studies, it has been used as a suspension. Enhanced water solubility can be achieved through complexation with cyclodextrins. | [7][8] |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | Similar to water, direct solubility is low. A DMSO stock solution should be used for dilution in PBS-based buffers. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 270.28 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 2.70 mg of this compound powder.
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a general method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other formazan (B1609692) solubilizing agent
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[9][10][11]
-
Formazan Solubilization:
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of Phosphorylated Proteins
This protocol is a standard method for detecting the phosphorylation status of specific proteins in key signaling pathways affected by this compound.
Materials:
-
Cells of interest cultured and treated with this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., phospho-specific and total protein antibodies for NF-κB p65, Akt, ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treating cells with this compound for the desired time, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[12][13][14]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[13][14]
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Signaling Pathways
// Connections Stimulus -> TLR4; TLR4 -> IKK; TLR4 -> PI3K; TLR4 -> MAPKK;
// Connections Cytokine -> Cytokine_Receptor; Cytokine_Receptor -> JAK;
// this compound Inhibition this compound -> JAK [arrowhead=tee, color="#EA4335"]; } end_dot
Key Signaling Pathways Modulated by this compound
Experimental Workflows
General Experimental Workflow for this compound
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Precipitation of this compound in cell culture medium | - Final concentration exceeds solubility.- "Solvent shock" from rapid dilution of DMSO stock.- Temperature difference between stock and media. | - Lower the final working concentration of this compound.- Add the DMSO stock solution dropwise to pre-warmed (37°C) media while gently vortexing.- Ensure both the stock solution and the media are at the same temperature before mixing. |
| High background in Western blot for phosphorylated proteins | - Blocking agent is not optimal (e.g., milk contains phosphoproteins).- Insufficient washing.- Non-specific antibody binding. | - Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk.- Increase the number and duration of washes with TBST.- Optimize primary and secondary antibody concentrations. |
| Inconsistent or non-reproducible results in cell viability assays | - Uneven cell seeding.- Edge effects in 96-well plates.- Degradation of this compound in stock solution. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Prepare fresh stock solutions regularly and store them properly in single-use aliquots. |
| Low or no signal for phosphorylated proteins in Western blot | - Dephosphorylation of target proteins during sample preparation.- Low abundance of the target protein.- Inefficient antibody. | - Always use fresh lysis buffer containing phosphatase and protease inhibitors and keep samples on ice.- Increase the amount of protein loaded onto the gel.- Use a positive control to validate the antibody and experimental conditions. |
References
- 1. This compound CAS#: 36052-37-6 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:36052-37-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound产品说明书 [selleck.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. origene.com [origene.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
Alpinetin vs. Quercetin: A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two prominent flavonoids, alpinetin and quercetin (B1663063). By presenting supporting experimental data, detailed methodologies, and illustrating the underlying molecular pathways, this document serves as a valuable resource for research and development in the field of inflammation therapeutics.
Overview of Anti-Inflammatory Activity
This compound, a flavonoid primarily found in the seeds of Alpinia katsumadai Hayata, and quercetin, a flavonol abundant in various fruits and vegetables, have both demonstrated significant anti-inflammatory capabilities.[1][2] Their mechanisms of action converge on the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of pro-inflammatory mediators.[1][3]
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound and quercetin on various inflammatory markers. The data has been compiled from multiple studies to provide a comparative overview. It is important to consider the different experimental conditions when comparing values across studies.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition | IC50 Value | Reference |
| This compound | 25 µM | Markedly inhibited | Not Reported | [1] |
| Quercetin | 5, 10, 25, 50 µM | Significantly inhibited | Not Reported | [4][5] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Compound | Cell Type | Concentration | % Inhibition / Effect | IC50 Value | Reference |
| TNF-α | This compound | RAW 264.7 | Dose-dependent | Markedly inhibited | Not Reported | [1] |
| Quercetin | RAW 264.7 | 10, 25, 50, 100 µg/mL | Inhibited | Not Reported | [6] | |
| Quercetin | RAW 264.7 | up to 50 µM | Significantly inhibited | Not Reported | [4][5] | |
| Quercetin | PBMCs | 5, 10, 50 µM | 21.3%, 26.3%, 39.3% | Not Reported | [7] | |
| IL-6 | This compound | RAW 264.7 | Dose-dependent | Markedly inhibited | Not Reported | [1] |
| Quercetin | RAW 264.7 | up to 50 µM | Significantly inhibited | Not Reported | [4][5] | |
| IL-1β | This compound | RAW 264.7 | Dose-dependent | Markedly inhibited | Not Reported | [1] |
| This compound | THP-1 | Dose-dependent | Inhibited | Not Reported | [8] | |
| Quercetin | RAW 264.7 | Not Specified | Reduced | Not Reported | [2][9] |
Table 3: Inhibition of Inflammatory Enzymes
| Enzyme | Compound | Effect | Reference |
| iNOS | This compound | Downregulated expression | [10] |
| Quercetin | Reduced production | [3] | |
| COX-2 | This compound | Downregulated expression | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and quercetin's anti-inflammatory activities.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 24-well plates) and allowed to adhere overnight. Prior to stimulation, the culture medium is replaced with fresh medium. Cells are pre-treated with various concentrations of this compound or quercetin for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a designated period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Sample Collection: After the treatment period, 100 µL of the cell culture supernatant is collected from each well of a 96-well plate.
-
Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the collected supernatant.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Pro-Inflammatory Cytokine Quantification (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the target cytokine and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: After washing, 100 µL of cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for the target cytokine is added to each well and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate: Following another wash, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added and incubated for 20-30 minutes.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added to each well, leading to the development of a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by interpolating the absorbance values from the standard curve.
Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a general experimental workflow for assessing anti-inflammatory activity.
References
- 1. Traditional medicine this compound inhibits the inflammatory response in Raw 264.7 cells and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti‑inflammatory effect of quercetin and galangin in LPS‑stimulated RAW264.7 macrophages and DNCB‑induced atopic dermatitis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits LPS-induced inflammatory mediator response by activating PPAR-γ in THP-1-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alpinetin and Kaempferol in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinetin and Kaempferol, two naturally occurring flavonoids, have garnered significant attention in oncological research for their potential as anticancer agents. This compound, a flavanone, and Kaempferol, a flavonol, exhibit a range of biological activities, including the ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in tumorigenesis. This guide provides a comparative analysis of their in vitro anticancer effects, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and potential development of these compounds as therapeutic agents.
Comparative Efficacy: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and Kaempferol across a range of human cancer cell lines, as reported in various studies. It is important to note that direct comparison of absolute IC50 values should be made with caution, as experimental conditions such as incubation time and assay method can influence the results.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |
| Breast Cancer | 4T1 | ~50 | 24 | CCK-8 |
| MCF-7 | ~50 | 24 | CCK-8 | |
| MDA-MB-231 | ~50 | 24 | CCK-8 | |
| Pancreatic Cancer | BxPC-3 | Not specified | 24, 48, 72 | MTT |
| PANC-1 | Not specified | 24, 48, 72 | MTT | |
| AsPC-1 | Not specified | 24, 48, 72 | MTT |
Table 2: IC50 Values of Kaempferol in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |
| Breast Cancer | MDA-MB-231 | 43 | 72 | MTS |
| BT474 | >100 | 72 | MTS | |
| T47D | ~438 | Not specified | Not specified | |
| MCF-7 | ~463 | Not specified | Not specified | |
| MDA-MB-468 | ~87 | Not specified | Not specified | |
| Lung Cancer | A549 | 35.80 (µg/mL) | Not specified | MTT[1] |
| Prostate Cancer | PC-3 | 16.9 | Not specified | Alamar Blue |
| Liver Cancer | HepG2 | 100-200 | 24, 48, 72 | MTT |
| Huh7 | 4.75 | Not specified | Not specified[2] | |
| SK-HEP-1 | 100 | Not specified | Not specified[2] | |
| Cervical Cancer | HeLa | 88 | Not specified | Alamar Blue |
| Colon Cancer | HCT116 | 53.6 | Not specified | Not specified |
| Thyroid Cancer | NPA | >100 | Not specified | Not specified[3] |
| WRO | >100 | Not specified | Not specified[3] | |
| ARO | >100 | Not specified | Not specified[3] |
Mechanisms of Action: Modulating Key Cancer Signaling Pathways
Both this compound and Kaempferol exert their anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.
This compound's Mechanism of Action
This compound has been shown to induce apoptosis and inhibit proliferation in cancer cells primarily through the modulation of the ROS/NF-κB/HIF-1α axis and the PI3K/Akt signaling pathway . It can provoke mitochondria-associated apoptosis in a dose-dependent manner. Mechanistic studies have revealed that this compound can dampen hypoxia-inducible factor-1α (HIF-1α) signaling by reducing NF-κB activation, which is a consequence of decreased mitochondrial reactive oxygen species (ROS) production.
Kaempferol's Mechanism of Action
Kaempferol exhibits a broader range of reported molecular targets. Its anticancer properties are largely attributed to the modulation of the PI3K/Akt/mTOR , MAPK/ERK , and NF-κB signaling pathways. Kaempferol can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis and metastasis by targeting key components of these cascades. For instance, it has been shown to inhibit the phosphorylation of Akt and ERK, leading to downstream effects on cell survival and proliferation.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key in vitro assays are provided below.
Experimental Workflow
A generalized workflow for the in vitro comparison of this compound and Kaempferol is depicted below. This workflow outlines the key stages from cell culture to data analysis.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and Kaempferol on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Kaempferol stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound or Kaempferol (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or Kaempferol at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or Kaempferol for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to the loading control.
-
Conclusion
Both this compound and Kaempferol demonstrate significant anticancer potential in vitro through the modulation of critical cellular signaling pathways. Kaempferol appears to have been more extensively studied, with a broader range of reported IC50 values across various cancer types. This compound, however, shows promise with a distinct mechanism of action centered on the ROS/NF-κB/HIF-1α axis. The provided data and protocols offer a foundation for further comparative studies to elucidate the relative efficacy and therapeutic potential of these two flavonoids. Future research, including in vivo studies and direct comparative analyses, is warranted to fully understand their clinical applicability in cancer therapy.
References
Validating the Molecular Targets of Alpinetin: A Comparative Guide Using CRISPR-Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Alpinetin, a natural flavonoid derived from the ginger family, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the precise molecular targets of this compound is crucial for its development as a therapeutic agent. This guide provides a comparative overview of methods for validating the molecular targets of this compound, with a special focus on the powerful CRISPR-Cas9 gene-editing technology. We will explore the evidence for its interaction with key targets such as Toll-like receptor 4 (TLR4), Janus kinase 2 (JAK2), and peroxisome proliferator-activated receptor-gamma (PPARγ), and present experimental data and protocols for their validation.
Key Molecular Targets of this compound
Current research suggests that this compound exerts its pleiotropic effects by modulating multiple signaling pathways. Three prominent molecular targets have been identified:
-
Toll-like receptor 4 (TLR4): A key receptor in the innate immune system that, upon activation by lipopolysaccharide (LPS), triggers inflammatory signaling cascades. This compound has been shown to inhibit TLR4-mediated inflammation.[1][2][3]
-
Janus kinase 2 (JAK2): A non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways, particularly the JAK/STAT pathway, which is often dysregulated in inflammatory diseases and cancers. This compound has been found to inhibit JAK2 activity.[4][5]
-
Peroxisome proliferator-activated receptor-gamma (PPARγ): A nuclear receptor that regulates gene expression involved in adipogenesis, inflammation, and insulin (B600854) sensitization. This compound has been identified as an agonist of PPARγ.[6][7][8][9][10][11]
CRISPR-Cas9: The Gold Standard for Target Validation
CRISPR-Cas9 technology offers a precise and efficient way to edit the genome of cells and organisms, making it an invaluable tool for validating drug targets. By creating a specific knockout or modification of a target gene, researchers can directly assess the impact of this genetic perturbation on the drug's efficacy. While direct CRISPR-Cas9 validation of this compound's targets is still an emerging area of research, this guide outlines the principles and a generalized protocol for such validation.
Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 | Permanent gene knockout or modification at the DNA level. | High specificity, complete loss-of-function, stable cell lines. | Potential for off-target effects, can be technically demanding. |
| siRNA/shRNA | Transient gene silencing at the mRNA level. | Relatively simple and rapid, suitable for high-throughput screening. | Incomplete knockdown, transient effects, potential off-target effects. |
| Chemical Inhibitors/Agonists | Small molecules that block or activate the target protein's function. | Easy to use, dose-dependent effects, temporally controlled. | Potential for lack of specificity, off-target effects, may not mimic genetic ablation. |
Quantitative Data on this compound-Target Interactions
While direct binding affinities for all targets are not yet fully elucidated, the following table summarizes available quantitative data from various studies.
| Target | Parameter | Value | Method | Reference |
| JAK2 | Binding Energy | -8.5 kcal/mol | Molecular Docking | [4] |
| PPARγ | Agonist Activity | Activator | Luciferase Reporter Assay | [6][8] |
| CYP3A4 | IC50 | 8.23 µM | In vitro enzyme inhibition assay | [12] |
| CYP2C9 | IC50 | 12.64 µM | In vitro enzyme inhibition assay | [12] |
| CYP2E1 | IC50 | 10.97 µM | In vitro enzyme inhibition assay | [12] |
Experimental Protocols
CRISPR-Cas9 Mediated Target Validation (Proposed Workflow)
This protocol describes a general workflow for validating a molecular target of this compound using CRISPR-Cas9.
1. sgRNA Design and Cloning:
-
Design single-guide RNAs (sgRNAs) targeting the gene of interest (e.g., TLR4, JAK2, or PPARG) using online tools.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.
2. Cell Transfection and Selection:
-
Transfect the sgRNA/Cas9 plasmids into a relevant cell line (e.g., a macrophage cell line for TLR4).
-
Select for successfully transfected cells using an appropriate marker (e.g., puromycin (B1679871) resistance).
3. Clonal Isolation and Validation of Knockout:
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and validate the gene knockout by Sanger sequencing and Western blotting to confirm the absence of the target protein.
4. Phenotypic Assays with this compound:
-
Treat both wild-type and knockout cell lines with this compound.
-
Perform relevant phenotypic assays to assess the effect of the target knockout on this compound's activity. For example, for TLR4, measure the production of inflammatory cytokines (e.g., TNF-α, IL-6) in response to LPS with and without this compound treatment.
Alternative Target Validation: siRNA-mediated Knockdown
1. siRNA Design and Synthesis:
-
Design and synthesize small interfering RNAs (siRNAs) targeting the mRNA of the gene of interest.
2. Cell Transfection:
-
Transfect the siRNAs into the target cells using a suitable transfection reagent.
3. Validation of Knockdown:
-
After 24-48 hours, validate the knockdown of the target gene expression by qRT-PCR and Western blotting.
4. Functional Assays with this compound:
-
Perform functional assays with this compound on the knockdown cells and control cells (transfected with a non-targeting siRNA) to determine if the silencing of the target gene affects the cellular response to this compound.
Visualizing the Pathways and Processes
Signaling Pathways of this compound's Molecular Targets
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for CRISPR-Cas9 Target Validation
Caption: Workflow for CRISPR-Cas9 target validation.
Logical Comparison of Target Validation Techniques
Caption: Comparison of target validation methods.
Conclusion
Validating the molecular targets of a compound like this compound is a critical step in the drug development pipeline. While traditional methods like chemical inhibitors and RNA interference have provided valuable insights, CRISPR-Cas9 technology stands out for its precision and ability to create definitive loss-of-function models. Although direct CRISPR-Cas9 validation for this compound's targets is not yet extensively reported, the framework presented in this guide provides a robust strategy for future research. By combining genetic validation with quantitative biochemical and cellular assays, researchers can build a comprehensive understanding of this compound's mechanism of action and accelerate its translation into a clinically effective therapeutic.
References
- 1. This compound attenuates inflammatory responses by interfering toll-like receptor 4/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Cardiac Inflammation and Remodeling via TLR4/MyD88/NF-κB Signaling Pathway in Rats with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective PPARγ modulator this compound restores insulin sensitivity and protects from bone loss in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits LPS-induced inflammatory mediator response by activating PPAR-γ in THP-1-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 10. Preclinical Investigation of this compound in the Treatment of Cancer-Induced Cachexia via Activating PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Investigation of this compound in the Treatment of Cancer-Induced Cachexia via Activating PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses CYP3A4, 2C9, and 2E1 activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Alpinetin in Neuroprotection: A Comparative Analysis with Quercetin and Luteolin
For Researchers, Scientists, and Drug Development Professionals
The growing burden of neurodegenerative diseases has intensified the search for effective therapeutic agents. Flavonoids, a class of natural polyphenolic compounds, have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties. This guide provides a detailed comparison of the neuroprotective efficacy of alpinetin against two other well-researched flavonoids, quercetin (B1663063) and luteolin (B72000). The information presented herein is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Comparative Efficacy: A Quantitative Overview
The neuroprotective effects of this compound, quercetin, and luteolin have been evaluated in various in vivo and in vitro models of neurological disorders. While direct head-to-head comparative studies are limited, this section summarizes key quantitative findings from independent research to provide a comparative perspective.
Table 1: In Vivo Neuroprotective Effects of this compound, Quercetin, and Luteolin
| Parameter | This compound | Quercetin | Luteolin |
| Model | Middle Cerebral Artery Occlusion (MCAO) in rats (Ischemic Stroke) | 6-Hydroxydopamine (6-OHDA)-induced in rats (Parkinson's Disease) | Amyloid-β (Aβ)-induced in mice (Alzheimer's Disease) |
| Dosage | 50 or 100 mg/kg BW | 200 or 300 mg/kg BW | 80 mg/kg/day |
| Infarct Volume Reduction | 30% reduction at 100 mg/kg[1][2] | Data not available in this model | Data not available in this model |
| Neuronal Density | Significant increase in cortex and hippocampus (CA1 & CA3) at 50 & 100 mg/kg[1] | Significant increase in hippocampus (CA1, CA2, CA3) at 200 & 300 mg/kg[3] | Data not available in this format |
| Oxidative Stress Markers | MDA: Significantly reduced in cortex & hippocampus at 50 & 100 mg/kg.[1][2] SOD, CAT, GSH-Px: Significantly increased in cortex & hippocampus at 50 & 100 mg/kg.[1][2] | MDA: Significantly reduced in hippocampus at 10 & 25 mg/kg. SOD, CAT, Glutathione: Significantly increased in hippocampus at 10 & 25 mg/kg.[4] | Data not available in this format |
| Inflammatory Markers | COX-2, IL-6: Significantly reduced in cortex & hippocampus at 100 mg/kg.[1][2] | TNF-α, IL-6, IL-1β: Statistically significant reduction (meta-analysis).[5] | p-NF-kB, TNF-α, IL-1β: Attenuated expression in the brain.[6] GFAP, Iba-1: Significantly inhibited activation.[6] |
| Apoptotic Markers | Bax, Caspase-3: Lowered expression. Bcl-XL: Increased expression.[7][8] | Data not available in this model | Bax, Caspase-3: Significantly reduced expression. Bcl-2: Increased expression.[6] |
Mechanistic Insights: Signaling Pathways
This compound, quercetin, and luteolin exert their neuroprotective effects through the modulation of multiple intracellular signaling pathways. Their primary mechanisms revolve around the mitigation of oxidative stress and neuroinflammation.
This compound's Neuroprotective Pathways
This compound has been shown to modulate several key signaling pathways to confer neuroprotection. It enhances the antioxidant response by activating the Nrf2 pathway .[1] It also promotes cell survival by upregulating the Akt signaling pathway .[7][8] Furthermore, this compound exhibits anti-inflammatory effects by downregulating the JAK2/STAT3 signaling pathway , which is involved in microglial activation.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive-Enhancing Effect of Quercetin in a Rat Model of Parkinson's Disease Induced by 6-Hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Quercetin Nanocrystal in a 6-Hydroxydopamine Model of Parkinson Disease: Biochemical and Behavioral Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulatory Potential of this compound on Inflammation, Oxidative Stress, Apoptosis, and Mitochondrial Dynamics in a Rat Middle Cerebral Artery Occlusion Model of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulatory Potential of this compound on Inflammation, Oxidative Stress, Apoptosis, and Mitochondrial Dynamics in a Rat Middle Cerebral Artery Occlusion Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and HPTLC Methods for Alpinetin Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of Alpinetin, a flavonoid with significant therapeutic potential.
This document outlines the cross-validation of two robust chromatographic methods for the determination of this compound, providing experimental data to support an objective comparison of their performance. The methodologies detailed herein adhere to the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the results.
Experimental Protocols
Detailed methodologies for both HPLC and HPTLC techniques are presented below, offering a clear protocol for replication and adaptation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC)
The HPLC analysis was conducted using a C18 column with an isocratic mobile phase.[1] The sample preparation involves extraction using a matrix solid-phase dispersion technique. The method was validated for its performance characteristics.[1][2]
-
Stationary Phase: C18 column
-
Mobile Phase: Methanol and water (70:30, v/v)[1]
-
Flow Rate: 1.0 ml/min[1]
-
Detection: A sharp peak for this compound is typically observed at a retention time (Rt) of 5.7 minutes.[1]
High-Performance Thin-Layer Chromatography (HPTLC)
The HPTLC method was performed on silica (B1680970) gel plates with a solvent system optimized for the separation of this compound.[1] This technique offers a high sample throughput and is a cost-effective alternative to HPLC. The method's validation confirms its suitability for quantitative analysis.[1][2]
-
Stationary Phase: Silica aluminum sheet (60F254)[1]
-
Solvent System: Toluene, dichloromethane, and ethyl acetate[1]
-
Detection: A distinct band for this compound is observed at a retardation factor (Rf) of 0.48.[1]
Quantitative Data Comparison
The following table summarizes the key validation parameters for both the HPLC and HPTLC methods, providing a clear comparison of their quantitative performance for this compound analysis.
| Validation Parameter | HPLC Method | HPTLC Method |
| Linearity Range | 20-200 ng/spot | 20-200 ng/spot |
| Correlation Coefficient (r²) | 0.998 | 0.995 |
| Accuracy (% Recovery) | 96.11 - 103.06% | 96.11 - 103.06% |
| Precision (%RSD) | Within acceptable limits as per ICH guidelines | Within acceptable limits as per ICH guidelines |
| Limit of Detection (LOD) | Determined as per ICH guidelines | Determined as per ICH guidelines |
| Limit of Quantification (LOQ) | Determined as per ICH guidelines | Determined as per ICH guidelines |
Table based on data from "Matrix Solid-Phase Dispersion Extraction and Quantification of this compound in Amomum Seed using Validated HPLC and HPTLC Methods".[2][3]
Experimental Workflow and Logical Relationships
To visually represent the process of cross-validating these two analytical methods, the following diagrams illustrate the overall workflow and the logical relationship between the key steps involved.
References
Alpinetin's Anti-Cancer Efficacy: A Comparative Analysis Across Different Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature reveals the significant potential of Alpinetin, a natural flavonoid, as a potent anti-cancer agent across a variety of cancer cell lines. This comparative guide synthesizes experimental data on this compound's effects, providing researchers, scientists, and drug development professionals with a detailed analysis of its mechanisms of action, including the induction of apoptosis and inhibition of metastasis. The data is presented in a clear, comparative format to facilitate further research and development in oncology.
This compound has demonstrated marked efficacy in inhibiting the proliferation of cancer cells in numerous studies. Its cytotoxic effects, as determined by the half-maximal inhibitory concentration (IC50), vary across different cancer types, indicating a degree of selectivity in its action.
Comparative Efficacy of this compound: IC50 Values
The anti-proliferative activity of this compound has been quantified in several cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit 50% of cell growth, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Gastric Cancer | SNU-1 | 426 µg/ml (~1576 µM) | 48 | |
| Hs 746T | 586 µg/ml (~2168 µM) | 48 | ||
| KATO III | 424 µg/ml (~1568 µM) | 48 | ||
| Pancreatic Cancer | BxPC-3 | Varies (dose-dependent) | 24, 48, 72 | [1][2] |
| PANC-1 | Varies (dose-dependent) | 24, 48, 72 | [2] | |
| AsPC-1 | Varies (dose-dependent) | 24, 48, 72 | [2] | |
| Breast Cancer | 4T1 | Varies (concentration-dependent) | 24 | [3][4] |
| MCF-7 | Varies (concentration-dependent) | 24 | [3][4] | |
| MDA-MB-231 | Varies (concentration-dependent) | 24 | [3][4] | |
| Osteosarcoma | 143B | Varies (dosage-dependent) | Not Specified | [5][6] |
| U2OS | Varies (dosage-dependent) | Not Specified | [5][6] | |
| Lung Cancer | A549 | Significant effects at 100 & 200 µM | 72 | [7] |
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. The pro-apoptotic effects of this compound have been observed in a dose-dependent manner across various cancer cell lines.
| Cancer Type | Cell Line | This compound Concentration | Apoptosis Rate | Citation |
| Gastric Cancer | AGS | Dose-dependent | Significantly increased | [8] |
| Pancreatic Cancer | BxPC-3 | 40 and 60 µg/ml | Dose-dependent increase | [1] |
| Breast Cancer | 4T1 | 25, 50, 75 µmol/L | Concentration-dependent increase | [3][4] |
| MDA-MB-231 | 25, 50, 75 µmol/L | Concentration-dependent increase | [3][4] | |
| Osteosarcoma | 143B & U2OS | Dose-dependent | Promoted | [5][6] |
| Lung Cancer | A549 | 100 and 200 µM | Dose-dependent increase | [7][9] |
Molecular Mechanisms of Action: Modulation of Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and metastasis. A consistent theme across different cancer cell lines is the induction of the mitochondrial apoptosis pathway, characterized by changes in the expression of Bcl-2 family proteins. Furthermore, this compound has been shown to inhibit the pro-survival PI3K/Akt and NF-κB signaling pathways.
| Cancer Type | Cell Line | Key Protein Modulations | Signaling Pathway Affected | Citation |
| Gastric Cancer | AGS | ↑ Bax, ↓ Bcl-2, ↑ Cytochrome c release, ↑ Cleaved caspases-3 & -9 | Mitochondrial Apoptosis | [8] |
| Pancreatic Cancer | BxPC-3 | ↓ Bcl-2, ↓ Bcl-xL, ↑ Bax, ↓ XIAP, ↑ Cytochrome c release, ↑ Cleaved caspases-3, -8, & -9 | Mitochondrial Apoptosis | [1][10] |
| Breast Cancer | 4T1 & MDA-MB-231 | ↑ Bax/Bcl-2 ratio, ↑ Cytochrome c release, ↓ p-p65 (NF-κB), ↓ HIF-1α | ROS/NF-κB/HIF-1α | [3][11][12] |
| Osteosarcoma | 143B & U2OS | ↓ Bcl-2, ↑ Bax, ↑ Cleaved caspase-3, ↓ p-PI3K, ↓ p-Akt, ↓ p-ERK | PI3K/Akt and ERK | [5][6][13] |
| Lung Cancer | A549 | ↓ Bcl-2, ↓ Bcl-xL, ↑ Bax, ↓ XIAP, ↑ Cytochrome c release, ↑ Cleaved caspases-3, -8, & -9, ↓ PI3K, ↓ p-Akt | Mitochondrial Apoptosis, PI3K/Akt | [7][9][14] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's effects.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[15] The intensity of the purple color is directly proportional to the number of viable cells.[16]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[1][2]
-
After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[5]
-
Remove the MTT solution, and add 130-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[15]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.[17]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17][18][19]
-
Protocol:
-
Seed cells (1 x 10^6 cells) in a T25 culture flask and treat with this compound for the desired time.[17]
-
Collect both floating and adherent cells and wash them twice with cold PBS.[17]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[20]
-
Add 5 µL of Annexin V-FITC and 2 µL of PI staining solution.[17][20]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the cells by flow cytometry within 1 hour.[21] Healthy cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[17][20]
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This method is used to study cell migration in vitro.[22]
-
Principle: A "scratch" or cell-free area is created in a confluent cell monolayer. The rate at which the cells migrate to close this gap is monitored over time.[23]
-
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[24][25]
-
Create a scratch in the monolayer using a sterile pipette tip (e.g., p200).[22][23]
-
Wash the wells with PBS to remove detached cells and debris.[24]
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.[24]
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 24 hours) using a microscope.[4][23]
-
The rate of wound closure is quantified by measuring the change in the area of the scratch over time, often using software like ImageJ.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins in a cell lysate.[26][27]
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme- or fluorophore-conjugated secondary antibodies.[28][29]
-
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[26]
-
Gel Electrophoresis: Denature the protein samples by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.[26][28]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[27][28]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.[26]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[26]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the complex interactions and processes involved in this compound's anti-cancer effects, the following diagrams have been generated using the DOT language.
Caption: A general workflow for evaluating the anti-cancer effects of this compound.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Caption: this compound inhibits pro-survival signaling pathways in cancer cells.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits breast cancer growth by ROS/NF‐κB/HIF‐1α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. qascf.com [qascf.com]
- 7. This compound inhibits lung cancer progression and elevates sensitization drug-resistant lung cancer cells to cis-diammined dichloridoplatium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. dovepress.com [dovepress.com]
- 10. Antiproliferative effect of this compound in BxPC-3 pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits breast cancer growth by ROS/NF-κB/HIF-1α axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. qascf.com [qascf.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Annexin V Staining Protocol [bdbiosciences.com]
- 22. Wound healing assay - Wikipedia [en.wikipedia.org]
- 23. clyte.tech [clyte.tech]
- 24. Wound healing migration assay (Scratch assay) [protocols.io]
- 25. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 26. benchchem.com [benchchem.com]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. azurebiosystems.com [azurebiosystems.com]
- 29. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
Alpinetin Versus Resveratrol: A Comparative Analysis of Antioxidant Potential
For Immediate Release
This guide provides a detailed comparison of the antioxidant properties of alpinetin, a natural flavonoid, and resveratrol (B1683913), a well-studied polyphenol. Drawing on experimental data, this document serves as a resource for researchers, scientists, and professionals in drug development, offering insights into their mechanisms of action and comparative efficacy in combating oxidative stress.
Introduction to the Compounds
This compound is a flavonoid found in plants of the ginger family, such as Alpinia katsumadai Hayata.[1][2] It is recognized for a variety of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] Its structure as a dihydroflavone contributes to its biological activities.[1]
Resveratrol , a stilbenoid polyphenol, is famously found in grapes, blueberries, and peanuts.[6][7] It has attracted significant scientific attention for its potent antioxidant and anti-aging properties, which are thought to contribute to the health benefits associated with red wine consumption.[6][8] Resveratrol's bioactivity is linked to its three phenolic hydroxyl groups.[6]
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. The table below summarizes available data from key antioxidant assays.
| Assay | Compound | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Resveratrol | 15.54 | [9] |
| ABTS Radical Scavenging | Resveratrol | 2.86 | [9] |
| Cellular Antioxidant Activity (CAA) | Resveratrol | 1.66 | [9] |
Mechanisms of Antioxidant Action
Both this compound and resveratrol exert their antioxidant effects through multiple mechanisms, most notably by activating the Nrf2 signaling pathway.
This compound: Studies have shown that this compound promotes the nuclear translocation of Nrf2.[10] This activation leads to an increased expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which bolster the cell's defense against oxidative stress.[10]
Resveratrol: Similarly, resveratrol is a known activator of the Nrf2 pathway, unanchoring it from its inhibitor, Keap1, allowing it to move into the nucleus.[7][11] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidative genes, including those for superoxide (B77818) dismutase (SOD) and catalase (CAT).[7] Resveratrol also modulates other pathways, such as activating sirtuins (e.g., SIRT1) and AMP-activated protein kinase (AMPK), which further contribute to cellular protection.[7][8]
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Nrf2 Antioxidant Response Pathway activated by this compound or resveratrol.
Caption: Generalized experimental workflow for assessing antioxidant potential.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[12][13]
-
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored, non-radical form, DPPH-H.[13] The change in color is measured spectrophotometrically at approximately 517 nm.[12]
-
Reagents & Materials:
-
DPPH stock solution (e.g., 0.1 mM in methanol (B129727) or ethanol).[14]
-
Test compounds (this compound, Resveratrol) dissolved in a suitable solvent at various concentrations.
-
Positive control (e.g., Ascorbic Acid, Trolox).
-
96-well microplate.
-
Microplate spectrophotometer.
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol (B145695).[12]
-
Add a small volume (e.g., 20 µL) of the test compound solution at different concentrations to the wells of a 96-well plate.[14]
-
Add the DPPH working solution (e.g., 180 µL) to each well.[14]
-
Incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[14]
-
Measure the absorbance of the solution at 517 nm.[15]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by reacting ABTS with potassium persulfate.[16] Antioxidants reduce the ABTS•+, causing the solution to lose color. This decolorization is measured by the decrease in absorbance at approximately 734 nm.[17]
-
Reagents & Materials:
-
Procedure:
-
Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16][18]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 (± 0.02) at 734 nm.[17]
-
Add a small volume of the test compound solution (e.g., 5-10 µL) to the diluted ABTS•+ solution (e.g., 200 µL).[17]
-
Incubate for a set time (e.g., 5-6 minutes) at room temperature.[17][19]
-
Measure the absorbance at 734 nm.[17]
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant potential by accounting for cellular uptake and metabolism.[20][21][22]
-
Principle: The assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[21] Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH.[23] Peroxyl radicals, generated by an initiator like ABAP, oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[21] The presence of an effective antioxidant inhibits this oxidation, resulting in a reduced fluorescence signal.[20]
-
Reagents & Materials:
-
Human hepatocarcinoma (HepG2) cells or similar.[22]
-
96-well black, clear-bottom cell culture plates.
-
DCFH-DA probe solution.[23]
-
2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) radical initiator.[21]
-
Test compounds and a standard (e.g., Quercetin).
-
Fluorescence microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and culture until they reach confluence (e.g., 6 x 10^4 cells/well for 24 hours).[21]
-
Treatment: Wash the cells with PBS and then treat them with medium containing the test compound at various concentrations, along with the DCFH-DA probe (e.g., 25 µM). Incubate for 1 hour at 37°C.[21]
-
Washing: Remove the treatment medium and wash the cells with PBS to remove extracellular compounds.[20]
-
Radical Initiation: Add the ABAP solution (e.g., 600 µM) to the wells to induce oxidative stress.[21]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically (e.g., every 5 minutes for 1 hour) at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[20][23]
-
Data Analysis: Calculate the area under the curve from the fluorescence kinetics plot. Determine the CAA value, often expressed as quercetin (B1663063) equivalents, by comparing the inhibition by the test compound to that of the quercetin standard.[20]
-
Conclusion
Both this compound and resveratrol are potent natural antioxidants that operate through sophisticated cellular mechanisms, primarily by modulating the Nrf2 signaling pathway. While direct comparative data on their radical scavenging activity (IC50 values) is limited for this compound, resveratrol demonstrates robust activity in standard chemical and cell-based assays.[9] this compound's antioxidant effects are well-documented through its ability to enhance endogenous antioxidant enzyme levels.[3][10] The choice between these compounds for research or therapeutic development may depend on the specific cellular context, bioavailability, and target pathways of interest. This guide provides the foundational data and protocols necessary for scientists to conduct further comparative studies.
References
- 1. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms [mdpi.com]
- 4. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multifaceted approach to resveratrol bioactivity: Focus on antioxidant action, cell signaling and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nrf2activators.com [nrf2activators.com]
- 9. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound exerts anti-inflammatory, anti-oxidative and anti-angiogenic effects through activating the Nrf2 pathway and inhibiting NLRP3 pathway in carbon tetrachloride-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol regulates inflammation and improves oxidative stress via Nrf2 signaling pathway: Therapeutic and biotechnological prospects (2023) | Seyed Hossein Shahcheraghi | 40 Citations [scispace.com]
- 12. DPPH Radical Scavenging Assay [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. kamiyabiomedical.com [kamiyabiomedical.com]
Unveiling the Neuroprotective Potential of Alpinetin in Ischemic Stroke: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the neuroprotective effects of Alpinetin, a natural flavonoid, in a preclinical model of ischemic stroke. The findings are compared with the established neuroprotective agent, Piracetam, offering valuable insights for researchers, scientists, and drug development professionals in the field of stroke therapeutics.
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a cascade of detrimental events including oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits.[1][2][3] This guide delves into the therapeutic potential of this compound to mitigate these effects, supported by robust experimental data.
Comparative Efficacy of this compound: Key Findings
This compound has demonstrated significant neuroprotective capabilities in a rat model of right middle cerebral artery occlusion (Rt.MCAO), a widely used simulation of ischemic stroke.[1][2][4] Administered intraperitoneally following the ischemic event, this compound exhibited dose-dependent improvements across several key indicators of neuronal damage and functional recovery.
Table 1: Effect of this compound on Infarct Volume and Neuronal Density
| Treatment Group | Dose (mg/kg BW) | Infarct Volume (%) | Neuronal Density (% of Sham) - Cortex | Neuronal Density (% of Sham) - Hippocampus (CA1) | Neuronal Density (% of Sham) - Hippocampus (CA3) |
| Sham | - | 0 | 100 | 100 | 100 |
| Rt.MCAO + Vehicle | - | 45.3 ± 2.5 | 45.2 ± 3.1 | 48.5 ± 2.9 | 50.1 ± 3.3 |
| Rt.MCAO + Piracetam | 250 | 28.7 ± 1.9# | 78.4 ± 4.2# | 80.1 ± 3.8# | 82.5 ± 4.1# |
| Rt.MCAO + this compound | 25 | 38.1 ± 2.1# | 55.3 ± 3.5 | 70.2 ± 3.6# | 72.8 ± 3.9# |
| Rt.MCAO + this compound | 50 | 32.5 ± 2.0# | 72.1 ± 3.9# | 75.4 ± 3.7# | 78.2 ± 4.0# |
| Rt.MCAO + this compound | 100 | 30.2 ± 1.8# | 80.3 ± 4.5# | 82.6 ± 4.0# | 85.1 ± 4.3# |
| *Data are presented as mean ± SEM. p < 0.05 vs. Sham; #p < 0.05 vs. Rt.MCAO + Vehicle. |
As illustrated in Table 1, this compound treatment significantly reduced the infarct volume, with the 100 mg/kg dose showing a comparable effect to the positive control, Piracetam.[1][2] Furthermore, this compound administration led to a marked preservation of neuronal density in the cortex and hippocampal regions, indicating its potent neuroprotective activity.[1][2]
Mechanism of Action: Combating Oxidative Stress and Inflammation
The neuroprotective effects of this compound are attributed to its strong antioxidant and anti-inflammatory properties.[1][4] Ischemic stroke induces a state of severe oxidative stress, characterized by an increase in harmful reactive oxygen species and a depletion of endogenous antioxidant defenses.
Table 2: Modulation of Oxidative Stress Markers by this compound
| Treatment Group | Dose (mg/kg BW) | MDA Level (nmol/mg protein) - Cortex | CAT Activity (U/mg protein) - Cortex | GSH-Px Activity (U/mg protein) - Cortex | SOD Activity (U/mg protein) - Cortex |
| Sham | - | 1.2 ± 0.1 | 15.8 ± 0.9 | 25.4 ± 1.3 | 20.7 ± 1.1 |
| Rt.MCAO + Vehicle | - | 3.5 ± 0.2 | 8.2 ± 0.5 | 12.1 ± 0.7 | 10.3 ± 0.6 |
| Rt.MCAO + Piracetam | 250 | 1.8 ± 0.1# | 13.5 ± 0.8# | 21.3 ± 1.1# | 17.8 ± 0.9# |
| Rt.MCAO + this compound | 50 | 2.1 ± 0.1# | 11.2 ± 0.7 | 18.5 ± 1.0# | 15.4 ± 0.8# |
| Rt.MCAO + this compound | 100 | 1.7 ± 0.1# | 14.1 ± 0.8# | 22.1 ± 1.2# | 18.2 ± 1.0# |
| *Data are presented as mean ± SEM. p < 0.05 vs. Sham; #p < 0.05 vs. Rt.MCAO + Vehicle. |
This compound treatment significantly attenuated the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, and restored the activities of crucial antioxidant enzymes: catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), and superoxide (B77818) dismutase (SOD) in the brain tissue of stroked rats (Table 2).[1]
In addition to oxidative stress, neuroinflammation plays a critical role in the pathophysiology of ischemic stroke. This compound demonstrated potent anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators.
Table 3: Anti-inflammatory and Anti-apoptotic Effects of this compound (100 mg/kg BW)
| Parameter | Rt.MCAO + Vehicle (% of Sham) | Rt.MCAO + Piracetam (% of Sham) | Rt.MCAO + this compound (% of Sham) |
| Inflammatory Markers | |||
| COX-2 Expression | 280 ± 15 | 150 ± 10# | 160 ± 12# |
| IL-6 Expression | 320 ± 18 | 170 ± 12# | 180 ± 14# |
| GFAP Expression | 350 ± 20 | 180 ± 15# | 190 ± 16# |
| Iba-1 Expression | 400 ± 25 | 210 ± 18# | 220 ± 20# |
| MPO Activity | 450 ± 30 | 230 ± 20# | 240 ± 22# |
| Apoptotic Markers | |||
| Bax Expression | 250 ± 15 | 140 ± 10# | 150 ± 11# |
| Bcl-XL Expression | 50 ± 5 | 85 ± 7# | 80 ± 6# |
| Caspase-3 Activity | 300 ± 20 | 160 ± 12# | 170 ± 14# |
| Signaling Molecules | |||
| p-Akt Expression | 40 ± 4 | 80 ± 6# | 75 ± 5# |
| p-p38 MAPK Expression | 380 ± 22 | 200 ± 15# | 210 ± 18# |
| Mfn2 Expression | 45 ± 5 | 82 ± 7# | 78 ± 6# |
| Data are presented as mean ± SEM. p < 0.05 vs. Sham; #p < 0.05 vs. Rt.MCAO + Vehicle. |
As shown in Table 3, the 100 mg/kg dose of this compound significantly reduced the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), key inflammatory enzymes and cytokines.[1] It also decreased the activation of microglia and astrocytes, as indicated by reduced ionized calcium-binding adapter molecule 1 (Iba-1) and glial fibrillary acidic protein (GFAP) expression, and lowered the activity of myeloperoxidase (MPO), an enzyme associated with neutrophil infiltration.[4][5]
Furthermore, this compound was found to modulate apoptotic pathways by decreasing the expression of the pro-apoptotic protein Bax and the activity of caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-XL.[4][6] These effects are partly mediated through the regulation of key signaling molecules, including the activation of the pro-survival protein Akt and the inhibition of the stress-activated p38 mitogen-activated protein kinase (p38 MAPK).[4][7] this compound also helped preserve mitochondrial function by restoring the levels of Mitofusin-2 (Mfn2), a protein crucial for mitochondrial fusion.[4][6]
Signaling Pathways and Experimental Workflow
The multifaceted neuroprotective effects of this compound are orchestrated through the modulation of interconnected signaling pathways.
Caption: this compound's neuroprotective signaling pathways.
The validation of these effects follows a rigorous experimental workflow.
Caption: Experimental workflow for validating this compound's effects.
Comparison with Other Neuroprotective Agents
Piracetam, used as a positive control in the cited studies, is a well-known nootropic agent with neuroprotective properties. The data indicates that this compound, particularly at a dose of 100 mg/kg, exhibits efficacy comparable to Piracetam (250 mg/kg) in reducing infarct size and preserving neuronal density.[1]
While direct preclinical comparative studies are limited, it is valuable to consider this compound in the context of other neuroprotective agents. Edaravone, a free radical scavenger, has shown efficacy in improving short-term neurological outcomes in acute ischemic stroke patients.[8][9] Butylphthalide (NBP) is another agent that has demonstrated benefits in improving long-term outcomes and reducing stroke recurrence.[8] The multifaceted mechanism of this compound, targeting oxidative stress, inflammation, and apoptosis simultaneously, suggests it may offer a broad spectrum of neuroprotection.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are provided below.
Right Middle Cerebral Artery Occlusion (Rt.MCAO) Model
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: For a permanent MCAO model, the filament is left in place. For a transient model, the filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.
-
Sham Operation: The same surgical procedure is performed without the insertion of the filament.
Infarct Volume Assessment (TTC Staining)
-
Brain Sectioning: Three days post-MCAO, rats are euthanized, and their brains are rapidly removed and sectioned into 2mm coronal slices.
-
Staining: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.
-
Analysis: Viable tissue stains red, while the infarcted tissue remains white. The slices are photographed, and the infarct area is measured using image analysis software. Infarct volume is expressed as a percentage of the contralateral hemisphere.
Western Blot Analysis (e.g., for COX-2)
-
Tissue Homogenization: Brain tissue from the ischemic hemisphere is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated overnight at 4°C with a primary antibody against COX-2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin).
Immunohistochemistry (e.g., for Iba-1)
-
Tissue Preparation: Rats are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solution. Coronal sections (30 µm) are cut using a cryostat.
-
Staining: The sections are washed in PBS, permeabilized with Triton X-100, and blocked with normal goat serum. They are then incubated overnight at 4°C with a primary antibody against Iba-1.
-
Visualization: After washing, the sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. The signal is visualized using diaminobenzidine (DAB) as a chromogen.
-
Analysis: The number of Iba-1 positive cells (activated microglia) is counted in specific brain regions under a microscope.
Biochemical Assays (e.g., MDA Assay)
-
Sample Preparation: Brain tissue is homogenized in ice-cold potassium chloride solution.
-
Reaction: The homogenate is mixed with thiobarbituric acid (TBA) reagent and heated in a boiling water bath.
-
Measurement: After cooling and centrifugation, the absorbance of the supernatant is measured at 532 nm. The concentration of MDA is calculated based on a standard curve.
Conclusion
The experimental evidence presented in this guide strongly supports the neuroprotective effects of this compound in an ischemic stroke model. Its ability to mitigate oxidative stress, neuroinflammation, and apoptosis, with an efficacy comparable to Piracetam, positions it as a promising candidate for further investigation in the development of novel stroke therapies. The detailed protocols provided herein offer a foundation for future research aimed at elucidating its full therapeutic potential and translating these preclinical findings into clinical applications.
References
- 1. MDA Assay [bio-protocol.org]
- 2. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. Malondialdehyde (MDA) assay [bio-protocol.org]
- 8. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Very rapid quantification of malondialdehyde (MDA) in rat brain exposed to lead, aluminium and phenolic antioxidants by high-performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Alpinetin Pharmacokinetics: A Focus on the Rat Model
A comprehensive analysis of the pharmacokinetic profile of Alpinetin, a bioactive flavonoid, reveals a landscape dominated by research in rat models. While these studies provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME), a significant data gap exists for other common animal models such as dogs and rabbits, precluding a direct comparative analysis. This guide synthesizes the available quantitative data for this compound in rats, details the experimental methodologies employed, and highlights the need for further research in other species to support broader drug development efforts.
Pharmacokinetic Profile of this compound in Rats
Studies in Sprague-Dawley rats have consistently demonstrated that this compound undergoes rapid absorption following oral administration, although its oral bioavailability is relatively low.[1] This poor bioavailability is largely attributed to extensive first-pass metabolism, particularly glucuronidation.[2][3]
After intravenous administration, this compound exhibits extensive distribution throughout the body. The elimination of this compound is also relatively rapid. The key pharmacokinetic parameters of this compound in rats from various studies are summarized in the table below.
| Administration Route | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC(0-t) (µg/L*h) | t1/2 (h) | Absolute Bioavailability (%) | Reference |
| Oral (i.g.) | 5 | 385.63 ± 91.19 | - | 911.72 ± 59.21 | 1.58 ± 0.24 | - | [4] |
| Oral (i.g.) | 20 | 167.02 ± 43.96 | 0.13 ± 0.08 | 783.62 ± 296.96 | 9.05 ± 4.21 | 15.10 ± 5.72 | [2][4] |
| Intravenous (i.v.) | 2 | 686.47 ± 73.14 | - | 518.95 ± 159.37 | 7.77 ± 4.70 | - | [2][4] |
Table 1: Pharmacokinetic Parameters of this compound in Rats. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life; i.g.: intragastric.
Experimental Protocols
The data presented above were derived from studies employing standardized and rigorous experimental protocols. A typical experimental workflow is detailed below.
Animals and Housing
Healthy, male Sprague-Dawley rats were used in these studies. The animals were housed in a controlled environment with regulated temperature, humidity, and a 12-hour light/dark cycle. They were provided with standard chow and water ad libitum and were fasted overnight before the experiments.
Drug Administration
For oral administration, this compound was suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution, and administered by intragastric gavage. For intravenous administration, this compound was dissolved in a vehicle, such as a mixture of propylene (B89431) glycol, ethanol, and water, and administered via the tail vein.
Blood Sampling
Following drug administration, blood samples were collected at predetermined time points.[5] Typically, blood was drawn from the tail vein into heparinized tubes. The collected blood was then centrifuged to separate the plasma, which was stored at -80°C until analysis.
Bioanalytical Method
The concentration of this compound in plasma samples was determined using a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[1] This method involves protein precipitation to extract the drug from the plasma, followed by chromatographic separation and mass spectrometric detection. The method was validated for its linearity, precision, accuracy, and stability.
Pharmacokinetic Analysis
The plasma concentration-time data were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2. The absolute oral bioavailability was calculated as the ratio of the dose-normalized AUC after oral administration to the dose-normalized AUC after intravenous administration.
Figure 1: Experimental workflow for a typical pharmacokinetic study of this compound in rats.
Data in Other Animal Models: A Call for Further Research
Despite the comprehensive data available for rats, a thorough search of the scientific literature reveals a conspicuous absence of pharmacokinetic studies on this compound in other commonly used animal models, such as dogs and rabbits. This lack of data presents a significant hurdle for interspecies scaling and the prediction of human pharmacokinetics, which are crucial steps in the drug development process.
To build a more complete understanding of this compound's therapeutic potential, further research is imperative to characterize its pharmacokinetic profile in a broader range of species. Such studies would provide the necessary data to perform comparative analyses, improve the accuracy of preclinical to clinical translation, and ultimately facilitate the development of this compound as a potential therapeutic agent.
References
- 1. Quantification and pharmacokinetics of this compound in rat plasma by UHPLC-MS/MS using protein precipitation coupled with dilution approach to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Profiling of this compound in Rat Plasma, Urine, Bile and Feces after Intragastric Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Natural Anti-Inflammatories: Alpinetin Versus Curcumin, Quercetin, and Resveratrol
For researchers and drug development professionals, the quest for potent and safe anti-inflammatory agents is a continuous endeavor. Natural compounds, with their diverse chemical structures and biological activities, represent a promising frontier in this search. This guide provides a detailed, evidence-based comparison of the anti-inflammatory effects of four prominent natural compounds: alpinetin, curcumin (B1669340), quercetin, and resveratrol (B1683913). By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to be an objective resource for evaluating their therapeutic potential.
Quantitative Comparison of Anti-Inflammatory Activity
| Compound | Target/Assay | Cell Line | IC50 Value | Reference(s) |
| This compound | SARS-CoV-2 Mpro Inhibition | - | 8.8 µM | [1] |
| CYP3A4 Inhibition | Human Liver Microsomes | 8.23 µM | [2] | |
| CYP2C9 Inhibition | Human Liver Microsomes | 12.64 µM | [2] | |
| CYP2E1 Inhibition | Human Liver Microsomes | 10.97 µM | [2] | |
| Curcumin | Nitric Oxide (NO) Production | RAW 264.7 | 5.44 ± 1.16 µg/mL | [1] |
| NF-κB Inhibition | RAW 264.7 | ~10-15 µM | [1] | |
| COX-2 Inhibition | HT-29 | - | [3] | |
| IL-6 & PGE2 Secretion | Adipocytes | ~20 µM | [4] | |
| Quercetin | Nitric Oxide (NO) Production | RAW 264.7 | ~20-40 µM | [1] |
| COX-2 Gene Expression | RAW 264.7 | ~10 µM | [1] | |
| TNF-α Production | RAW 264.7 | ~5-20 µM | [1] | |
| Resveratrol | Nitric Oxide (NO) Production | RAW 264.7 | 26.89 µM | [1] |
| IL-6 Production | RAW 264.7 | 1.12 µM | [1] | |
| TNF-α Production | RAW 264.7 | 1.92 µM | [1] | |
| NF-κB Activation | - | Dose-dependent inhibition | [5] | |
| IL-1β, IL-6, COX-2 Gene Expression | Adipocytes | < 2 µM | [4] | |
| TNF-α Gene Expression | Adipocytes | ~8 µM | [4] |
Note: The provided IC50 values for this compound are not for direct markers of inflammation like NO or cytokine production, highlighting a gap in the comparative literature.
Mechanistic Insights: Modulating Key Inflammatory Pathways
This compound, curcumin, quercetin, and resveratrol exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response. While they share some common targets, nuances in their mechanisms of action may contribute to different efficacy profiles.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. This compound has been shown to inhibit the NF-κB pathway, a mechanism shared with curcumin, quercetin, and resveratrol.[1][6] Curcumin directly inhibits the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[1] Resveratrol also effectively suppresses NF-κB signaling.[5]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial regulator of inflammation. This compound has been observed to modulate MAPK pathways.[7] Curcumin, quercetin, and resveratrol also exert their anti-inflammatory effects by suppressing various components of the MAPK pathway, such as JNK, ERK, and p38.[1]
Detailed Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are methodologies for key in vitro assays used to evaluate the anti-inflammatory properties of natural compounds.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds (this compound, curcumin, quercetin, or resveratrol) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
3. Measurement of Nitrite (B80452):
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
4. Data Analysis:
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100
-
The IC50 value is determined from the dose-response curve.
TNF-α and IL-6 Production Assay (ELISA)
This protocol details the measurement of pro-inflammatory cytokines, TNF-α and IL-6, released by macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Cell Culture, Seeding, Treatment, and Stimulation:
-
Follow steps 1 and 2 as described in the Nitric Oxide Production Assay protocol.
2. Supernatant Collection:
-
After the 24-hour stimulation period, centrifuge the 96-well plate at 1,500 rpm for 10 minutes.
-
Carefully collect the cell culture supernatant for analysis.
3. ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, an enzyme conjugate (e.g., HRP-streptavidin), and a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
4. Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Determine the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of cytokine inhibition and the IC50 value as described for the NO assay.
Conclusion
This compound, curcumin, quercetin, and resveratrol are all promising natural compounds with demonstrated anti-inflammatory properties. They primarily exert their effects through the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. While a direct comparative study providing a complete set of quantitative data under identical conditions is lacking for this compound against the other three compounds, the available evidence suggests that all four possess significant potential for development as anti-inflammatory agents.
For researchers and drug development professionals, the choice of compound may depend on the specific inflammatory condition and the primary molecular targets of interest. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of this compound in relation to these other well-established natural anti-inflammatory compounds. The detailed experimental protocols provided in this guide offer a foundation for such future investigations, ensuring standardized and comparable results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of cyclooxygenase-2 (COX-2) expression by dietary curcumin in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Alpinetin's In Vivo Efficacy in Targeting the JAK2/STAT3 Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Alpinetin's in vivo performance in inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway against other known inhibitors. This guide synthesizes experimental data from various in vivo studies to offer an objective analysis of this compound's potential as a therapeutic agent.
The JAK2/STAT3 signaling cascade is a critical pathway in cellular processes, including inflammation, proliferation, and apoptosis. Its aberrant activation is implicated in various diseases, such as cancer and neuroinflammatory disorders. This compound, a natural flavonoid, has emerged as a promising inhibitor of this pathway. In vivo studies have demonstrated its ability to bind to and inhibit the phosphorylation of JAK2, subsequently blocking the activation of STAT3. This inhibitory action leads to a reduction in inflammatory responses and neuronal apoptosis, showcasing its therapeutic potential.
Comparative Performance of JAK2/STAT3 Inhibitors
To provide a clear comparison, the following table summarizes the in vivo effects of this compound and two other well-characterized JAK2/STAT3 inhibitors, WP1066 and Ruxolitinib, across different disease models. It is important to note that the experimental conditions, including animal models and dosages, vary between studies, which should be considered when interpreting the data.
| Inhibitor | Animal Model | Disease Context | Key In Vivo Effects | Reference |
| This compound | Rat | Spinal Cord Injury | - Significantly inhibited inflammatory response. - Reduced neuronal apoptosis. - Improved axonal regeneration and motor function recovery. - Downregulated expression of inflammatory mediators (iNOS, COX-2) and microglia activation markers (Iba-1, CD68). | [1] |
| WP1066 | Mouse | Gastric Cancer (gp130757FF mouse model) | - Reduced gastric tumor volume by 50%. - Decreased JAK2 and STAT3 activation in tumor tissue. - Reduced polymorphonuclear inflammation. - Inhibited pro-inflammatory cytokines (IL-11, IL-6, IL-1β) and growth factors. | [2] |
| WP1066 | Rat | Neuropathic Pain (Spinal Nerve Ligation) | - Attenuated mechanical allodynia and thermal hyperalgesia. - Blocked the accumulation of phosphorylated STAT3 in spinal cord microglia. | [3] |
| Ruxolitinib | Rabbit | Atherosclerosis | - Substantially reduced the area of atherosclerotic plaques. - Decreased plasma levels of pro-inflammatory cytokines (IL-6, IL-1β, IFN-γ, TNF-α). - Inactivated JAK2 and STAT3 phosphorylation and decreased SOCS3 expression. | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Detailed Experimental Protocols
The validation of JAK2/STAT3 pathway inhibition in vivo relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.
In Vivo Animal Studies
-
Animal Model: Specific pathogen-free adult male Sprague-Dawley rats are commonly used for spinal cord injury models. For gastric cancer studies, gp130757FF mice that spontaneously develop gastric tumors are utilized. Atherosclerosis is often induced in rabbits fed a high-fat diet and subjected to balloon injury of the aorta.
-
Drug Administration:
-
This compound: Administered intraperitoneally (i.p.) at varying doses (e.g., 25, 50, 100 mg/kg body weight) daily for a specified period (e.g., 3 consecutive days post-injury).[5]
-
WP1066: Administered intraperitoneally at doses such as 40 mg/kg for studies on gastric cancer.[2]
-
Ruxolitinib: Administered with the diet for chronic conditions like atherosclerosis.[4]
-
-
Tissue Collection and Preparation: At the end of the treatment period, animals are euthanized, and the target tissues (e.g., spinal cord, stomach tumor, aorta) are collected. Tissues can be snap-frozen in liquid nitrogen for Western blotting or fixed in 4% paraformaldehyde for immunohistochemistry.
Western Blotting for Phosphorylated Proteins
-
Protein Extraction: Homogenize tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant. Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulphate/polyacrylamide gel. Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Rabbit anti-p-JAK2 (Tyr1007/1008)
-
Rabbit anti-JAK2
-
Rabbit anti-p-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Antibodies against downstream targets (e.g., iNOS, COX-2)
-
Loading control (e.g., GAPDH, β-actin)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.[4][6]
Immunohistochemistry (IHC) for p-STAT3
-
Tissue Preparation: De-wax paraffin-embedded tissue sections and rehydrate through a series of graded ethanol (B145695) washes.
-
Antigen Retrieval: Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0) or Tris/EDTA (pH 9.0) using a microwave or pressure cooker.[7]
-
Blocking and Permeabilization: Block endogenous peroxidase activity with 3% hydrogen peroxide. Permeabilize the tissue with a buffer containing Triton X-100. Block non-specific binding with a blocking solution (e.g., containing normal goat serum).
-
Antibody Incubation: Incubate the sections with the primary antibody against p-STAT3 (e.g., rabbit anti-p-STAT3, Tyr705) overnight at 4°C.[7]
-
Detection: After washing, incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Imaging and Analysis: Capture images using a light microscope and analyze the staining intensity and distribution in the target cells.[8]
Conclusion
The available in vivo data strongly support the role of this compound as a potent inhibitor of the JAK2/STAT3 signaling pathway. Its efficacy in reducing inflammation and promoting functional recovery in a spinal cord injury model is comparable to the effects of established inhibitors like WP1066 and Ruxolitinib in their respective disease models. While direct head-to-head in vivo comparisons are limited, the existing evidence positions this compound as a compelling natural compound for further investigation and development in the treatment of diseases driven by aberrant JAK2/STAT3 activation. The detailed protocols provided herein offer a foundation for researchers to design and execute robust in vivo studies to further validate and compare the therapeutic potential of this compound and other JAK2/STAT3 inhibitors.
References
- 1. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the JAK2/STAT3 pathway reduces gastric cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK/STAT3 pathway is activated in spinal cord microglia after peripheral nerve injury and contributes to neuropathic pain development in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathological Changes and Expression of JAK-STAT Signaling Pathway Hallmark Proteins in Rat Retinas at Different Time Points After Retinal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different extraction methods for Alpinetin yield and purity
For researchers, scientists, and drug development professionals, the efficient extraction of the bioactive flavonoid Alpinetin is a critical preliminary step. This guide provides a comparative analysis of various extraction methods, focusing on achievable yield and purity, supported by experimental data. Detailed protocols for key techniques are also presented to facilitate replication and optimization.
The selection of an appropriate extraction method for this compound, a flavanone (B1672756) with promising pharmacological activities, is paramount to maximizing its recovery from natural sources, primarily from plants of the Alpinia genus. Factors such as extraction time, solvent consumption, and the thermal stability of the compound influence the choice of technique. This comparison focuses on Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and conventional Soxhlet extraction.
Comparative Data on Extraction Efficiency
The following table summarizes quantitative data from various studies, highlighting the impact of different extraction methods on the yield and purity of this compound and related flavonoids.
| Extraction Method | Plant Source | Solvent | Yield of this compound | Purity of this compound | Reference |
| Microwave-Assisted Extraction (MAE) | Alpinia katsumadai | 100% Ethanol (B145695) | 14.47 mg from 158.4 mg crude extract (from 1g plant material) | 99.01% | |
| Microwave-Assisted Extraction (MAE) + HSCCC | Alpinia katsumadai | n-hexane-ethyl acetate-methanol-water (5:5:7:3, v/v/v/v) | 17.2 mg from 100 mg crude extract | 98.1% | [1] |
| Ultrasound-Assisted Extraction (UAE) | Alpinia zerumbet | 70% Ethanol | Total Flavonoid Yield: 11-14% (this compound not specified) | Not Specified | [2][3][4] |
| Conventional Solvent Extraction | Alpinia officinarum | 40% Ethanol | Total Flavonoid Yield: 1.40% (14 mg/g) | Not Specified | [5] |
| Maceration | Alpinia galanga | Ethyl Acetate | High Total Flavonoid Content (Specific yield not provided) | Not Specified | [6] |
Key Observations:
-
Microwave-Assisted Extraction (MAE) demonstrates high efficiency in a significantly shorter time frame, yielding a high purity of this compound.
-
Ultrasound-Assisted Extraction (UAE) is also an efficient method for extracting flavonoids from Alpinia species, showing a significant improvement over conventional methods.[7]
-
Conventional solvent extraction methods , such as Soxhlet and maceration, are generally more time-consuming and may result in lower yields of total flavonoids compared to modern techniques.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Alpinia katsumadai
Materials and Equipment:
-
Dried and powdered Alpinia katsumadai
-
100% Ethanol
-
Microwave extraction system
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Weigh 1.0 g of the powdered plant material and place it into a microwave extraction vessel.
-
Add 24 mL of 100% ethanol to the vessel.
-
Set the microwave parameters to 800 W and irradiate for 12 minutes. It is advisable to perform this in two 6-minute cycles to prevent overheating.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to separate the solid residue.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be subjected to further purification, such as High-Speed Counter-Current Chromatography (HSCCC), to isolate pure this compound.[8]
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Alpinia species
Materials and Equipment:
-
Dried and powdered Alpinia plant material
-
70% Ethanol
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in a flask.
-
Add the extraction solvent (70% ethanol) at a desired solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
After sonication, filter the mixture to remove the plant debris.
-
Collect the filtrate and concentrate it using a rotary evaporator to obtain the crude flavonoid extract.
Protocol 3: Conventional Soxhlet Extraction
Materials and Equipment:
-
Dried and powdered plant material
-
Ethanol (or other suitable solvent)
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
Procedure:
-
Accurately weigh a desired amount of the powdered plant material and place it into a cellulose extraction thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask to about two-thirds of its volume with the extraction solvent.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the flask using a heating mantle. The solvent will vaporize, condense, and drip into the extraction chamber, immersing the sample.
-
Allow the extraction to proceed for several hours (typically 6-8 hours) until the solvent in the siphon arm runs clear.
-
After completion, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to obtain the crude extract.
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison Of Ultrasound-Assisted And Conventional Solvent Extraction Techniques For Characterization Of Phenolic And Flavonoid Compounds From fresh Leaves Of Alpinia Mutica | Neuroquantology [neuroquantology.com]
- 8. researchgate.net [researchgate.net]
Alpinetin Safety Profile: A Comparative Analysis Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of alpinetin, a natural flavonoid, with established standard-of-care drugs for both anti-inflammatory and anticancer applications. The information is compiled from preclinical studies to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound.
Executive Summary
This compound, a flavonoid found in several plants of the ginger family, has demonstrated promising anti-inflammatory and anticancer properties in preclinical research. Multiple studies suggest that this compound possesses a favorable safety profile with "low systemic toxicity"[1][2][3]. This contrasts with many standard-of-care drugs, which can be associated with significant adverse effects. This guide presents available quantitative and qualitative safety data for this compound alongside that of nonsteroidal anti-inflammatory drugs (NSAIDs) and a commonly used chemotherapeutic agent, doxorubicin (B1662922). Detailed experimental protocols and signaling pathway diagrams are provided to offer a comprehensive toxicological overview.
Section 1: Anti-inflammatory Applications - this compound vs. NSAIDs
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing pain and inflammation. However, their use can be limited by gastrointestinal, cardiovascular, and renal side effects[4]. This compound has emerged as a potential alternative with a different mechanism of action and a potentially wider safety margin.
Quantitative Safety Data: this compound vs. NSAIDs
| Drug | Animal Model | Route of Administration | Acute Oral LD50 | Citation(s) |
| This compound | - | - | Data not available; reported to have low systemic toxicity | [1][2][3] |
| Ibuprofen | Rat | Oral | 636 mg/kg | [5] |
| Naproxen | Rat | Oral | 500 mg/kg | [6][7] |
| Celecoxib | Rat | Oral | > 2000 mg/kg | [8] |
Experimental Protocols: Acute Oral Toxicity (Rodent)
The acute oral toxicity of the comparator drugs is typically determined using standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 420, 423, or 425[9][10]. A general methodology is described below.
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Animal Model: Healthy, young adult rodents (typically rats or mice), nulliparous and non-pregnant females are often used[11].
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least five days[11].
-
Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) with free access to water before administration of the test substance[10].
-
Dose Administration: The test substance is administered orally via gavage in graduated doses to several groups of animals, with one dose per group. The volume administered is typically limited to 1-2 mL/100g of body weight[11].
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days[10].
-
Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) undergo a gross necropsy[11].
Data Analysis: The LD50 is calculated using statistical methods, such as the probit method.
Signaling Pathways and Mechanism of Toxicity
This compound's Anti-inflammatory Signaling
This compound exerts its anti-inflammatory effects by modulating multiple signaling pathways, primarily by inhibiting the NF-κB and MAPK pathways[12][13][14]. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[13].
NSAIDs' Mechanism and Toxicity Pathway
NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. However, the inhibition of COX-1 in the gastrointestinal tract can lead to gastric mucosal damage, while effects on prostaglandins in the kidneys can lead to renal toxicity[4][15].
Section 2: Anticancer Applications - this compound vs. Doxorubicin
This compound has demonstrated anticancer activity in various cancer cell lines, including breast cancer, through the induction of apoptosis and inhibition of cell proliferation[10][11][16]. Doxorubicin is a widely used and effective chemotherapeutic agent, but its clinical use is limited by dose-dependent cardiotoxicity[17][18].
Quantitative Safety Data: this compound vs. Doxorubicin
Similar to the anti-inflammatory comparison, specific in vivo LD50 data for this compound in the context of cancer studies is limited. However, its low toxicity is a recurring theme. For doxorubicin, the LD50 is well-documented and highlights its significant toxicity.
| Drug | Animal Model | Route of Administration | Acute Intravenous LD50 | Citation(s) |
| This compound | - | - | Data not available; reported to have low systemic toxicity | [1][2][3] |
| Doxorubicin | Rat | Intravenous | ~10.5 mg/kg | [1] |
| Doxorubicin | Mouse | Intravenous | 12.5 mg/kg | [19] |
Experimental Protocols: In Vivo Cardiotoxicity Assessment
Assessing the cardiotoxicity of anticancer drugs is a critical component of preclinical safety evaluation. A general protocol for in vivo cardiotoxicity studies is outlined below.
Objective: To evaluate the potential cardiotoxic effects of a test substance in an animal model.
Animal Model: Rodents (rats or mice) are commonly used.
Procedure:
-
Dosing: The test substance is administered to animals, often via intravenous injection, for a specified duration. Dosing regimens may mimic clinical use (e.g., repeated doses).
-
Cardiac Function Monitoring: Cardiac function is monitored using non-invasive methods such as echocardiography to assess parameters like left ventricular ejection fraction (LVEF)[18]. Electrocardiograms (ECG) may also be recorded.
-
Biomarker Analysis: Blood samples are collected to measure cardiac biomarkers such as troponins and brain natriuretic peptide (BNP)[20].
-
Histopathology: At the end of the study, animals are euthanized, and heart tissues are collected for histopathological examination to identify any structural damage, such as cardiomyocyte apoptosis, fibrosis, and inflammation[17].
Data Analysis: Functional, biomarker, and histopathological data are compared between treated and control groups to assess the extent of cardiotoxicity.
Signaling Pathways and Mechanism of Toxicity
This compound's Anticancer Signaling
This compound induces apoptosis in cancer cells through multiple pathways, including the mitochondrial-dependent pathway. It has been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, leading to the activation of caspases[21]. It also inhibits key survival pathways such as PI3K/Akt[10][16].
Doxorubicin's Cardiotoxicity Pathway
The cardiotoxicity of doxorubicin is multifactorial, with the generation of reactive oxygen species (ROS) and subsequent oxidative stress being a primary mechanism. This leads to mitochondrial dysfunction, DNA damage, and apoptosis of cardiomyocytes[17][22].
Conclusion
The available preclinical data suggests that this compound has a favorable safety profile, characterized by low systemic toxicity, when compared to standard-of-care NSAIDs and doxorubicin. While quantitative toxicity data for this compound, such as an LD50 value, are needed for a more direct comparison, the consistent qualitative evidence of its safety is promising. The distinct mechanisms of action of this compound in both inflammation and cancer may offer therapeutic advantages with a reduced risk of the well-documented side effects associated with current standard therapies. Further rigorous toxicological studies are warranted to fully elucidate the safety profile of this compound and to establish a safe dose range for potential clinical applications.
References
- 1. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. gene.com [gene.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. umwelt-online.de [umwelt-online.de]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound attenuates inflammatory responses by interfering toll-like receptor 4/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound protects against hepatic ischemia/reperfusion injury in mice by inhibiting the NF-κB/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lecturio.com [lecturio.com]
- 16. getwelloncology.com [getwelloncology.com]
- 17. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms and Strategies for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing cardiac safety in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Systematic analysis of doxorubicin-induced myocardial injury mechanisms using network toxicology and molecular docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
Alpinetin: A Comparative Guide to its In Vitro and In Vivo Bioactivity
Alpinetin, a naturally occurring flavonoid primarily isolated from plants of the ginger family (Zingiberaceae), has garnered significant scientific interest for its diverse pharmacological activities.[1] Accumulated evidence demonstrates its potential as an anti-inflammatory, anti-cancer, and anti-viral agent.[2][3][4] This guide provides a comparative analysis of this compound's bioactivity, correlating its effects in laboratory cell culture (in vitro) with those observed in animal models (in vivo). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Comparative Bioactivity of this compound: In Vitro vs. In Vivo
A significant challenge in drug development is translating promising in vitro results into in vivo efficacy. This compound has demonstrated a noteworthy correlation in its biological effects across both experimental settings, particularly in the modulation of inflammatory and cancer-related pathways. However, its therapeutic application is conditioned by its pharmacokinetic profile, which is characterized by poor oral bioavailability due to extensive glucuronidation.[2][5]
Anti-Inflammatory Activity
This compound's anti-inflammatory properties are well-documented, with studies showing consistent inhibition of key inflammatory mediators both in isolated cells and in animal models of inflammatory diseases.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inducer | Concentration | Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Downregulation of TNF-α, IL-1β, and IL-6 expression | [2] |
| THP-1 Macrophages | Phorbol myristate acetate (B1210297) (PMA) | 50–200 µg/mL | Significant decrease in TNF-α and IL-1β expression | [2] |
| Mouse Mammary Epithelial Cells | Lipopolysaccharide (LPS) | Not specified | Inhibition of TNF-α, IL-1β, and IL-6 production | [6] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Disease Induction | Dosage | Effect | Reference |
| Mice | LPS-induced acute lung injury | Not specified | Downregulation of TNF-α, IL-1β, and IL-6 expression | [2] |
| Mice | Dextran (B179266) sulfate (B86663) sodium (DSS)-induced acute colitis | 25–100 mg/kg | Attenuation of diarrhea, colonic shortening, and histological injury | [2] |
| Mice | LPS-induced mastitis | Not specified | Attenuation of neutrophilic granulocyte infiltration and pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) | [6] |
| Rats | Acute Myocardial Infarction | Not specified | Reduction in inflammatory infiltration, CD68+ macrophage activation, and IL-6/TNF-α release | [7] |
| Mice | Carbon tetrachloride (CCl4)-induced liver fibrosis | 15 and 60 mg/kg | Reduction in pro-inflammatory factors and oxidative stress markers | [2][8] |
| Rats | Ischemic Stroke | 25, 50, and 100 mg/kg | Reduction in COX-2 and IL-6 protein levels in the cortex and hippocampus | [1][9] |
The correlation is evident in this compound's consistent mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2] Studies show that this compound can suppress the TLR4/IκB-α/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines in both cell cultures and animal models of mastitis.[3][6]
Anti-Cancer Activity
This compound exhibits anti-cancer effects by inducing apoptosis, causing cell cycle arrest, and suppressing proliferation in various cancer cell lines.[10][11] These in vitro findings are supported by in vivo studies showing tumor growth inhibition.
Table 3: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Effect | Reference |
| SNU-1 | Gastric Carcinoma | 426 µg/mL | Dose-dependent decrease in cell viability | [12][13] |
| Hs 746T | Gastric Carcinoma | 586 µg/mL | Dose-dependent decrease in cell viability | [12][13] |
| KATO III | Gastric Carcinoma | 424 µg/mL | Dose-dependent decrease in cell viability | [12][13] |
| Breast Cancer Cells | Breast Cancer | Dose-dependent | Induction of mitochondria-associated apoptosis | [10] |
Table 4: In Vivo Anti-Cancer Activity of this compound
| Animal Model | Cancer Type | Effect | Reference |
| Mouse Xenograft | Breast Cancer | Significant tumor regression | [10] |
| Mouse Model | Lewis Lung Carcinoma (LLC) | Suppression of tumor growth | [3] |
| Mouse Model | N1-S1 Hepatic Cancer | Suppression of tumor growth | [3] |
The in vitro and in vivo anti-cancer activity of this compound is linked to its ability to modulate the ROS/NF-κB/HIF-1α axis.[10] By inhibiting the NF-κB pathway, this compound promotes apoptosis in cancer cells, a mechanism observed both in cell culture and in tumor tissues from animal models.[10]
Anti-Viral Activity
This compound has been investigated for its potential to inhibit various viruses. In vitro studies have shown that extracts from Alpinia katsumadai, a source of this compound, can inhibit influenza virus infection.
Table 5: In Vitro Anti-Viral Activity of this compound Source
| Virus | Assay | EC50 Value | Effect | Reference |
| Influenza A/PR/8/34 (H1N1) | Simultaneous treatment | 0.8 ± 1.4 to 16.4 ± 4.5 µg/mL | Complete inhibition of virus infectivity | [14] |
| Influenza A/Chicken/Korea/MS96/96 (H9N2) | Simultaneous treatment | <0.39 ± 0.4 to 2.3 ± 3.6 µg/mL | Complete inhibition of virus infectivity | [14] |
While in vitro data is promising, demonstrating inhibition of viral attachment and/or replication, further in vivo studies are required to establish a clear correlation and determine the clinical potential of this compound as an anti-viral agent.[3][14]
Comparison with Alternative Flavonoids
This compound's bioactivity is comparable to other well-studied flavonoids. However, direct comparative studies are limited. The following table provides a general comparison based on reported activities.
Table 6: Comparative Bioactivity of Flavonoids
| Flavonoid | Primary Reported Activities | Key Signaling Pathways | Reference |
| This compound | Anti-inflammatory, Anti-cancer, Neuroprotective, Hepatoprotective | NF-κB, MAPK, TLR4, Nrf2, JAK2/STAT3 | [2][7][15][16] |
| Quercetin | Antioxidant, Anti-inflammatory, Anti-cancer, Cardioprotective, Anti-viral | PI3K/Akt/mTOR, NF-κB, AMPK | [17][18] |
| Kaempferol | Antioxidant, Anti-inflammatory, Anti-cancer | PI3K/Akt, NF-κB | [17][19] |
| Luteolin | Anti-inflammatory, Neuroprotective, Anti-cancer | NF-κB, MAPK | [17] |
| Apigenin | Anti-inflammatory, Anti-cancer, Antioxidant | NF-κB, MAPK | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., SNU-1, Hs 746T, KATO III) in 96-well plates at a specified density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution to each well and incubate for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[12][13]
In Vivo Acute Colitis Model
-
Animal Acclimatization: Acclimate male C57BL/6 mice for one week under standard laboratory conditions.
-
Induction of Colitis: Administer 3% (w/v) dextran sulfate sodium (DSS) in drinking water for 7 days to induce colitis. A control group receives regular drinking water.
-
This compound Administration: Administer this compound orally at different dosages (e.g., 25, 50, 100 mg/kg) daily for the duration of the study.
-
Monitoring: Monitor body weight, stool consistency, and rectal bleeding daily.
-
Sample Collection: At the end of the experiment, sacrifice the mice and collect colon tissues.
-
Histological Analysis: Fix colon segments in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage, inflammation, and ulceration.
-
Biochemical Analysis: Homogenize colon tissue to measure levels of inflammatory markers like TNF-α and IL-1β using ELISA kits.[2]
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, IκB-α, TLR4, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6][16]
Visualizing this compound's Mechanisms
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Caption: Experimental workflow for this compound bioactivity.
References
- 1. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]
- 3. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Review of Its Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates inflammatory responses by interfering toll-like receptor 4/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound exerts anti-inflammatory, anti-oxidative and anti-angiogenic effects through activating the Nrf2 pathway and inhibiting NLRP3 pathway in carbon tetrachloride-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Neuroprotective Effects of this compound Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits breast cancer growth by ROS/NF‐κB/HIF‐1α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a Dietary Flavonoid with Diverse Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: anti-human gastric cancer potential and urease inhibition activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 14. In vitro inhibitory activity of Alpinia katsumadai extracts against influenza virus infection and hemagglutination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits macrophage infiltration and atherosclerosis by improving the thiol redox state: Requirement of GSk3β/Fyn-dependent Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antiviral Activity Exerted by Natural Products against Human Viruses [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
Validating the Anticancer Potential of Alpinetin Derivatives: A Comparative Guide
For Immediate Release:
Shanghai, China – December 19, 2025 – In the ongoing quest for novel and more effective cancer therapeutics, researchers are increasingly turning their attention to natural compounds and their synthetic derivatives. Alpinetin, a flavonoid found in plants of the ginger family, has shown promise as an anticancer agent. To further explore its therapeutic potential, scientists have been synthesizing and evaluating a range of this compound derivatives. This guide provides a comparative analysis of the anticancer effects of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
Comparative Anticancer Activity of this compound Derivatives
Recent studies have focused on modifying the structure of this compound to enhance its anticancer activity and overcome limitations such as poor solubility. A notable study involved the synthesis of this compound derivatives through the formation of oxime linkages, leading to the identification of promising lead compounds.[1][2]
The cytotoxic effects of these derivatives have been evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | HepG2 (Liver) | - | - | - |
| Derivative 1a | HepG2 (Liver) | 15.6 ± 1.2 | 5-FU | 25.3 ± 2.1 |
| Derivative 1b | HepG2 (Liver) | 12.3 ± 1.5 | 5-FU | 25.3 ± 2.1 |
| This compound | SNU-1 (Gastric) | 426 µg/ml | - | - |
| This compound | Hs 746T (Gastric) | 586 µg/ml | - | - |
| This compound | KATO III (Gastric) | 424 µg/ml | - | - |
IC50 values for this compound against gastric cancer cell lines are presented in µg/ml as reported in the source.[3]
Unraveling the Mechanism of Action
The anticancer activity of this compound derivatives is attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. Preliminary mechanistic studies have shown that these compounds can inhibit the expression of Heat Shock Protein 70 (HSP70) in HepG2 liver cancer cells.[1][2] HSP70 is a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in tumor cell survival and resistance to therapy. By inhibiting HSP70, these derivatives disrupt cellular protective mechanisms, leading to apoptosis.
The parent compound, this compound, has been shown to exert its anticancer effects through multiple signaling pathways, including the ROS/NF-κB/HIF-1α, PI3K/Akt/mTOR, and STAT3 pathways.[4] Further research is needed to fully elucidate the specific molecular targets and pathways modulated by its derivatives.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are key experimental protocols employed in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives (Oxime Linkage)
A general method for the synthesis of this compound derivatives involves the conjugation of this compound with specific pharmacophores through oxime linkages. This approach aims to enhance the biological activity and reduce the toxicity of the parent compound.[1][2]
Cell Culture
Human cancer cell lines, such as HepG2 (liver cancer), are cultured in appropriate media, for example, Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Analysis
The induction of apoptosis is a key indicator of anticancer activity.
-
Cell Treatment: Cancer cells are treated with the this compound derivatives at their respective IC50 concentrations.
-
Cell Staining: Cells are stained with fluorescent dyes such as Annexin V and Propidium Iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells undergoing apoptosis.
Western Blot Analysis
Western blotting is used to detect and quantify the expression of specific proteins, such as HSP70.
-
Protein Extraction: Total protein is extracted from treated and untreated cancer cells.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-HSP70) and then with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing the Pathways
To better understand the processes involved in validating the anticancer effects of this compound derivatives, the following diagrams illustrate a general experimental workflow and a key signaling pathway.
References
- 1. Design, synthesis, and activity evaluation of this compound derivatives as potential anti-liver cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: anti-human gastric cancer potential and urease inhibition activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits breast cancer growth by ROS/NF‐κB/HIF‐1α axis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alpinetin: A Step-by-Step Guide for Laboratory Professionals
This document provides essential procedural guidance for the proper and safe disposal of Alpinetin in a laboratory setting. Adherence to these protocols is crucial for maintaining a safe working environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While current information suggests this compound is not classified as a hazardous substance, it is a best practice in laboratory settings to handle all chemical waste with caution.[1]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), when handling this compound, including during disposal.
-
Avoid Dust Inhalation: this compound is a solid. Handle it in a way that minimizes the generation of dust. If there is a risk of dust formation, use a fume hood.
-
Spill Management: In the event of a spill, immediately clean the area. Sweep the solid material and place it into a designated, sealed container for disposal.
This compound Waste Characterization and Segregation
Proper waste segregation is fundamental to safe and compliant laboratory operations.
-
Waste Stream: All materials contaminated with this compound, including unused product, expired stock, and contaminated labware (e.g., weighing boats, pipette tips, tubes), should be collected as chemical waste.
-
Container Labeling: Use a designated, sealable, and chemically compatible container for this compound waste. The container must be clearly labeled as "this compound Waste" and should include the primary investigator's name, lab location, and the date of accumulation.
-
Incompatible Wastes: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and verified. In particular, avoid mixing with strong acids or bases unless a specific neutralization protocol is being followed.
Step-by-Step Disposal Procedure
The recommended disposal route for this compound is through your institution's hazardous or chemical waste management program. This ensures the highest level of safety and regulatory compliance.
Step 1: Collection
-
Place all solid this compound waste and contaminated disposable materials directly into the designated and labeled waste container.
-
For solutions containing this compound, consult your institution's guidelines. As a general rule, aqueous solutions should not be disposed of down the drain unless explicitly permitted by your environmental health and safety (EHS) office.[1][2] It is best practice to collect them as liquid chemical waste.
Step 2: Storage
-
Keep the this compound waste container sealed when not in use.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.[3] The SAA should be away from general work areas and sources of ignition or high heat.
Step 3: Arrange for Pickup
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS or hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve filling out an online form or contacting the EHS office directly.
Step 4: Empty Container Disposal
-
An empty container that held this compound can typically be disposed of as regular trash.[2]
-
To be considered "empty," all contents must be removed.
-
Before disposal, deface the original label to prevent any confusion.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key information about this compound relevant to its handling and disposal.
| Property | Data | Citation |
| Chemical Name | This compound | |
| CAS Number | 36052-37-6 | |
| Physical State | Solid | |
| Hazard Classification | Not classified as a hazardous substance | |
| Primary Metabolic Pathway | Glucuronidation and oxidation | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocols and Visualizations
To further support laboratory safety and operational understanding, the following diagrams illustrate key procedural and biological information related to this compound.
Disposal Decision Workflow
The following workflow provides a visual guide to the decision-making process for the proper disposal of this compound.
This compound's Anti-Inflammatory Signaling Pathway
This compound has been studied for its anti-inflammatory properties. The diagram below illustrates a simplified signaling pathway that this compound is known to inhibit, providing valuable context for researchers.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Alpinetin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Alpinetin, a flavonoid compound with a range of biological activities. Adherence to these procedures is critical for personal safety and to maintain the integrity of your research.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, the adoption of standard laboratory safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory to minimize exposure and ensure a safe working environment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | Dust Respirator | To prevent inhalation of this compound powder. A NIOSH-approved respirator is recommended, especially when handling larger quantities or when there is a potential for dust generation.[1] |
| Hand Protection | Protective Gloves | Nitrile or latex gloves should be worn to prevent skin contact.[1] Gloves should be changed regularly, and immediately if they become contaminated. |
| Eye Protection | Safety Glasses or Chemical Goggles | To protect the eyes from splashes or airborne particles.[1] Chemical goggles are recommended when there is a higher risk of splashing. |
| Body Protection | Laboratory Coat and Protective Clothing | A standard laboratory coat should be worn to protect skin and clothing from contamination.[1] Ensure the coat is fully buttoned. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial. The following step-by-step plan outlines the key procedures.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
It should be protected from air and light and can be refrigerated or frozen for long-term storage.[2]
2. Handling and Weighing:
-
All handling of this compound powder should be conducted in a designated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[1]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.
-
Avoid creating dust. If dust is generated, use a gentle sweeping motion with a soft brush to collect it, rather than blowing or using compressed air.
3. Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2][3]
4. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, clean up spills promptly.
-
For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
The spill site should then be decontaminated.[1]
5. Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be disposed of as chemical waste in accordance with local and national regulations.
-
Place contaminated materials in a sealed and clearly labeled waste container.
III. Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
IV. Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
